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6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione Documentation Hub

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  • Product: 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione
  • CAS: 134792-45-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core propert...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core properties, established synthetic routes, and explore its current and potential applications in drug discovery and development.

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties, such as its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] The benzoxazine scaffold itself is a privileged structure, found in a variety of compounds with diverse biological activities, including antimicrobial and anticancer properties.[5][6][7] The combination of these two features in 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione makes it a compelling subject for researchers in the pharmaceutical sciences.

Section 1: Physicochemical and Structural Properties

6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione is a solid, crystalline compound at room temperature. The fluorine atom at the 6-position significantly influences the electronic distribution within the aromatic ring, which can in turn affect its reactivity and biological interactions.

Core Compound Attributes
PropertyValueSource(s)
CAS Number 61352-46-3[8]
Molecular Formula C₈H₄FNO₃[8]
Molecular Weight 195.15 g/mol [8]
Appearance Solid[8]
Melting Point 228-232 °C[9][10]
Solubility Insoluble in water
Chemical Structure

The chemical structure of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione is depicted below. The core is a bicyclic system consisting of a benzene ring fused to an oxazine ring, with two carbonyl groups at positions 2 and 4.

SynthesisWorkflow start Starting Material: 5-Fluorosalicylamide reaction Cyclization Reaction start->reaction reagent Reagent: Ethyl Chlorocarbonate Base: Pyridine reagent->reaction workup Aqueous Workup (Ice Water Quench) reaction->workup filtration Filtration workup->filtration purification Recrystallization (e.g., Acetone-Ethanol) filtration->purification product Final Product: 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione purification->product

Caption: General synthetic workflow for benzoxazinedione synthesis.

Experimental Protocol: A Representative Synthesis
  • Step 1: Reaction Setup: Dissolve 5-fluorosalicylamide in anhydrous pyridine in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Cool the mixture to 0°C in an ice bath.

  • Step 2: Reagent Addition: Add ethyl chlorocarbonate dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 10°C.

  • Step 3: Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for several hours to ensure complete cyclization.

  • Step 4: Quenching and Precipitation: Cool the reaction mixture to room temperature and pour it into a beaker of ice water to precipitate the crude product.

  • Step 5: Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. Further purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/acetone mixture, to yield the final product.

Analytical Characterization

The identity and purity of the synthesized 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The fluorine atom will cause characteristic splitting patterns in the spectra of nearby protons and carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl groups (C=O) and the N-H bond of the oxazine ring.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

CharacterizationWorkflow product Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure_confirmation Structural Confirmation nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation purity_assessment Purity Assessment structure_confirmation->purity_assessment final_data Verified Data Package purity_assessment->final_data

Sources

Exploratory

A Senior Application Scientist's Guide to 6-Fluoroisatoic Anhydride: Structure, Analysis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 6-Fluoroisatoic anhydride is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoroisatoic anhydride is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its strategic fluorine substitution enhances its reactivity and imparts unique physicochemical properties to its derivatives, making it a valuable precursor for the synthesis of a wide range of bioactive molecules, including anti-inflammatory and anti-cancer agents.[1] This technical guide provides an in-depth exploration of 6-fluoroisatoic anhydride, covering its core chemical structure, physicochemical properties, a validated synthetic pathway, comprehensive analytical methodologies for quality control, and critical safety considerations. The content herein is curated to provide both foundational knowledge and field-proven insights for professionals engaged in drug discovery and chemical development.

Introduction: The Strategic Importance of 6-Fluoroisatoic Anhydride

In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy to modulate key pharmacological properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can significantly influence a molecule's metabolic stability, bioavailability, lipophilicity, and binding affinity.[2] 6-Fluoroisatoic anhydride (6-FIA) serves as a prime example of a fluorinated building block that leverages these attributes.

As a derivative of isatoic anhydride, 6-FIA is a bifunctional reagent. The anhydride moiety is susceptible to nucleophilic attack, readily reacting with amines, alcohols, and other nucleophiles to open the heterocyclic ring and form new amide or ester linkages. This reactivity is the cornerstone of its utility, providing a straightforward entry into complex molecular architectures such as quinazolinones, which are known to exhibit a broad spectrum of biological activities.[2] The fluorine atom at the 6-position not only enhances the electrophilicity of the carbonyl carbons, facilitating reactions, but also provides a strategic point for modulating the electronic and steric properties of the final compound.[2] Consequently, 6-FIA is a key intermediate in the synthesis of novel therapeutics, particularly in the development of targeted therapies for oncology and inflammatory diseases.[1]

Chemical Structure and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is paramount for its effective use in synthesis and process development. This section details the key identifiers and physicochemical characteristics of 6-fluoroisatoic anhydride.

Chemical Structure and Identifiers

The systematic IUPAC name for 6-fluoroisatoic anhydride is 6-Fluoro-1H-benzo[d][1]oxazine-2,4-dione .[1] Its structure consists of a benzene ring fused to a 1,3-oxazine-2,4-dione ring, with a fluorine atom substituted at the 6-position of the bicyclic system.

Caption: Chemical Structure of 6-Fluoroisatoic Anhydride.

Physicochemical Data

The following table summarizes the key physicochemical properties of 6-fluoroisatoic anhydride. This data is essential for determining appropriate solvents, reaction temperatures, and storage conditions.

PropertyValueSource
CAS Number 134792-45-3[1]
Molecular Formula C₈H₄FNO₃[1]
Molecular Weight 181.12 g/mol
Appearance Light tan solid[1]
Melting Point 253-257 °C (decomposes)[1]
Purity ≥ 99% (GC)[1]
Solubility Soluble in organic solvents[3]

Synthesis of 6-Fluoroisatoic Anhydride

The reliable synthesis of 6-FIA is critical for its application in research and development. While several synthetic routes exist, a common and scalable approach involves the cyclization of a corresponding anthranilic acid derivative. This section outlines a representative synthetic workflow, emphasizing the rationale behind key steps.

The synthesis typically begins with a suitable fluorinated aniline precursor, such as m-fluoroaniline. This is then converted to 4-amino-2-fluorobenzoic acid, which serves as the immediate precursor to 6-FIA. The final step is a cyclization reaction, often using a phosgene equivalent, to form the anhydride ring.

Caption: General Synthetic Workflow for 6-Fluoroisatoic Anhydride.

Step-by-Step Synthesis of 4-Amino-2-fluorobenzoic Acid (Precursor)

A robust synthesis of the key precursor, 4-amino-2-fluorobenzoic acid, has been documented, starting from m-fluoroaniline.[4]

  • Amine Protection: The synthesis begins by protecting the amino group of m-fluoroaniline, for example, by reacting it with benzyl chloride in the presence of a base like potassium carbonate and a catalyst such as potassium iodide in a solvent like DMF.[4][5] This prevents unwanted side reactions at the nitrogen atom in subsequent steps. The reaction mixture is heated to drive the reaction to completion.[5]

  • Formylation: The protected aniline derivative then undergoes a Vilsmeier-Haack reaction.[4] This involves treating the compound with a formylating agent, such as a mixture of phosphorus oxychloride and DMF, to introduce an aldehyde group ortho to the fluorine atom. Careful temperature control is crucial during this step to manage the exothermic reaction.[6]

  • Oxidation: The resulting 4-(dibenzylamino)-2-fluorobenzaldehyde is then oxidized to the corresponding carboxylic acid. A Pinnick oxidation, using sodium chlorite and a scavenger like hydrogen peroxide in a buffered solution, is an effective method for this transformation.[4][6] Maintaining a low temperature and controlled pH is essential for high yield and purity.[6]

  • Deprotection: The benzyl protecting groups are removed via catalytic hydrogenation. The 4-(dibenzylamino)-2-fluorobenzoic acid is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[4] This step regenerates the primary amine, yielding 4-amino-2-fluorobenzoic acid.

Cyclization to 6-Fluoroisatoic Anhydride

The final step is the formation of the isatoic anhydride ring.

  • Reaction with Phosgene Equivalent: 4-Amino-2-fluorobenzoic acid is reacted with a phosgene equivalent, such as triphosgene or diphosgene, in an inert solvent like dioxane or THF. The reaction of an anthranilic acid with phosgene or its equivalents is a standard method for preparing isatoic anhydrides.[7]

  • Reaction Control: The reaction is typically run at a controlled temperature, often starting at low temperatures and gradually warming to room temperature or slightly above, to control the evolution of HCl gas.

  • Isolation: Upon completion, the product, 6-fluoroisatoic anhydride, often precipitates from the reaction mixture. It can then be isolated by filtration, washed with a non-polar solvent to remove impurities, and dried under vacuum. The product is typically a stable, crystalline solid.[3]

Spectroscopic and Chromatographic Analysis

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of 6-fluoroisatoic anhydride. This section details the expected results from key analytical techniques.

Caption: Analytical Workflow for Quality Control of 6-Fluoroisatoic Anhydride.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule. The IR spectrum of 6-FIA is expected to show characteristic absorption bands.

  • N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the cyclic carbamate.

  • C=O Stretches: Two distinct and strong absorption bands for the carbonyl groups of the anhydride are expected. Anhydride C=O stretches are typically found between 1740-1850 cm⁻¹ and 1700-1780 cm⁻¹. A peak around 1720 cm⁻¹ is characteristic of a carbonyl group in a similar chemical environment.[8]

  • C-F Stretch: A strong absorption band in the region of 1100-1300 cm⁻¹ indicating the presence of the C-F bond.

  • Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, confirming the connectivity of atoms. For 6-FIA, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • ¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons and the N-H proton. The aromatic protons will appear as complex multiplets in the downfield region (typically 7.0-8.5 ppm), with splitting patterns influenced by both H-H and H-F coupling. The N-H proton will likely appear as a broad singlet, also in the downfield region. For the non-fluorinated analog, isatoic anhydride, aromatic protons are observed between 7.1 and 7.9 ppm, with the N-H proton appearing around 11.8 ppm in DMSO-d₆.[9]

  • ¹³C NMR: The carbon NMR will show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The two carbonyl carbons will be the most downfield signals (typically >160 ppm). The aromatic carbons will appear in the 110-150 ppm range, with the carbon directly attached to the fluorine atom showing a large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR will show a single resonance, confirming the presence of one fluorine environment in the molecule. The chemical shift and coupling to adjacent protons will be characteristic of an aryl fluoride.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak should be observed at an m/z (mass-to-charge ratio) of 181, corresponding to the molecular weight of C₈H₄FNO₃.[1]

  • Fragmentation Pattern: The mass spectrum will also display a characteristic fragmentation pattern. Common fragmentation pathways for isatoic anhydrides include the loss of CO₂ (44 Da) and CO (28 Da), which can help in structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of 6-FIA.

  • Methodology: A reversed-phase HPLC method is typically employed. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point.

  • Detection: UV detection is suitable, as the aromatic ring provides a strong chromophore. The detection wavelength should be set to an absorption maximum, likely in the 254-320 nm range.

  • Purity Assessment: The purity is determined by integrating the area of the main product peak and comparing it to the total area of all peaks in the chromatogram. For a high-quality sample, the purity should be ≥99%.[1]

Handling and Safety Considerations

As with any chemical reagent, proper handling and safety precautions are essential when working with 6-fluoroisatoic anhydride.

  • Hazard Identification: 6-Fluoroisatoic anhydride is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed.[3][10]

  • GHS Classification:

    • Pictograms: GHS07 (Exclamation Mark)

    • Signal Word: Warning

    • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[11] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Recommended storage temperature is often 0-8°C.[1] Keep away from strong oxidizing agents.[12]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[13]

Conclusion and Future Outlook

6-Fluoroisatoic anhydride is a high-value chemical intermediate with established importance in pharmaceutical and materials science research.[1] Its unique combination of a reactive anhydride core and a strategically placed fluorine atom provides chemists with a powerful tool for creating novel molecules with tailored properties. A comprehensive understanding of its synthesis, analytical characterization, and safe handling procedures, as outlined in this guide, is fundamental to unlocking its full potential. As the demand for more effective and targeted therapeutics continues to grow, the application of versatile building blocks like 6-fluoroisatoic anhydride is expected to expand, paving the way for future innovations in drug design and development.

References

  • CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
  • CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
  • Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]

  • 5-Fluoroisatoic anhydride | C8H4FNO3 | CID 288560. PubChem. [Link]

  • CN103980135B - A kind of preparation method of 4-amino-2-fluorobenzoic acid.
  • isatoic anhydride. Organic Syntheses Procedure. [Link]

  • Spectra Problem #7 Solution. University of Calgary. [Link]

  • Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13.. Filo. [Link]

  • CN103980135B - A kind of preparation method of 4-amino-2-fluorobenzoic acid.
  • isatoic anhydride. Organic Syntheses. [Link]

  • isatoic anhydride. Organic Syntheses Procedure. [Link]

  • Spectra Problem #7 Solution. University of Calgary. [Link]

  • Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13.. Filo. [Link]

Sources

Foundational

An In-Depth Technical Guide to 6-Fluoroisatoic Anhydride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 6-Fluoroi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 6-Fluoroisatoic Anhydride. It delves into its synthesis, reactivity, and key applications, offering field-proven insights and detailed experimental protocols to support researchers in leveraging this versatile compound in their work.

Introduction: The Significance of Fluorination in a Versatile Building Block

6-Fluoroisatoic anhydride, systematically named 6-Fluoro-1H-benzo[d][1][2]oxazine-2,4-dione, is a fluorinated heterocyclic compound that has garnered significant interest as a key intermediate in organic synthesis and pharmaceutical development. The introduction of a fluorine atom onto the isatoic anhydride scaffold imparts unique electronic properties that can profoundly influence the reactivity, bioavailability, and metabolic stability of derivative molecules. This strategic fluorination makes 6-fluoroisatoic anhydride a valuable building block for the synthesis of a wide array of bioactive compounds, including anti-inflammatory, analgesic, and anti-cancer agents.[1] Its utility also extends to materials science, where it is employed in the formulation of specialty polymers with enhanced thermal and chemical resistance.[1] This guide aims to provide a detailed technical resource for professionals working with this important chemical entity.

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of 6-Fluoroisatoic anhydride is fundamental to its effective use in research and development. These properties dictate its handling, storage, and behavior in chemical reactions.

Physical Characteristics

6-Fluoroisatoic anhydride is typically a light tan to off-white or white crystalline solid at room temperature.[1][3] Key physical properties are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₈H₄FNO₃[1]
Molecular Weight 181.12 g/mol [1]
Appearance Light tan to off-white solid[1][3]
Melting Point 253-257 °C (decomposes)[1]
Boiling Point Not available (decomposes)
Solubility Soluble in organic solvents such as DMSO.[3][3]
Chemical Identifiers

Precise identification of chemical compounds is crucial for regulatory compliance and accurate scientific communication.

IdentifierValueSource(s)
CAS Number 134792-45-3[1]
Synonyms 6-Fluoro-1H-benzo[d][1][2]oxazine-2,4-dione, 5-Fluoroisatoic anhydride[1][3]
MDL Number MFCD03300719[1]
PubChem CID 20094161[1]

Spectroscopic Profile: A Window into Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR (Predicted): The proton NMR spectrum of 6-Fluoroisatoic anhydride is expected to show signals in the aromatic region, with the fluorine atom influencing the chemical shifts and coupling constants of the adjacent protons. The N-H proton will likely appear as a broad singlet.

  • ¹³C NMR (Predicted): The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The two carbonyl carbons will resonate at the downfield end of the spectrum (typically 160-180 ppm). The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-Fluoroisatoic anhydride is expected to exhibit characteristic absorption bands for the anhydride and amine functionalities.

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch3300-3100Broad peak, indicating the amine group
C=O Stretch (Anhydride)1850-1800 and 1790-1740Two distinct, strong absorption bands characteristic of an anhydride
C-F Stretch1250-1000Strong absorption, indicative of the carbon-fluorine bond
Aromatic C=C Stretch1600-1450Multiple sharp peaks
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of 6-Fluoroisatoic anhydride is expected to show a molecular ion peak (M+) at m/z = 181. Key fragmentation pathways would likely involve the loss of CO₂ and CO from the anhydride ring.

Synthesis and Reactivity: A Practical Guide

The synthesis and subsequent reactions of 6-Fluoroisatoic anhydride are central to its utility as a chemical intermediate.

Synthetic Protocol: A Step-by-Step Approach

A common method for the synthesis of isatoic anhydrides involves the reaction of the corresponding anthranilic acid with phosgene or a phosgene equivalent. The following is a generalized protocol for the synthesis of 6-Fluoroisatoic anhydride from 5-fluoroanthranilic acid.

Experimental Protocol: Synthesis of 6-Fluoroisatoic Anhydride

  • Dissolution: Dissolve 5-fluoroanthranilic acid in a suitable inert solvent (e.g., dioxane or THF) in a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube.

  • Phosgenation: While stirring vigorously, slowly bubble phosgene gas through the solution. Alternatively, a solution of a phosgene equivalent, such as triphosgene, in the same solvent can be added dropwise. The reaction is exothermic and should be cooled in an ice bath to maintain a temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete when the starting material is no longer visible.

  • Work-up: Upon completion, pass a stream of nitrogen through the reaction mixture to remove any excess phosgene. The precipitated product is collected by filtration, washed with a cold, non-polar solvent (e.g., hexane) to remove impurities, and dried under vacuum.

Caption: A generalized workflow for the synthesis of 6-Fluoroisatoic anhydride.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of 6-Fluoroisatoic anhydride is dominated by the electrophilic nature of its two carbonyl carbons. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, such as amines, alcohols, and thiols. The fluorine atom, being electron-withdrawing, enhances the electrophilicity of the carbonyl groups, making it more reactive than its non-fluorinated counterpart.

Reaction with Primary Amines: The reaction of 6-Fluoroisatoic anhydride with a primary amine is a cornerstone of its application in medicinal chemistry, leading to the formation of 2-amino-5-fluorobenzamides. This reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons, followed by ring-opening and decarboxylation.

ReactionMechanism cluster_0 Nucleophilic Attack cluster_1 Ring Opening & Decarboxylation 6-FIA 6-Fluoroisatoic Anhydride Intermediate1 Tetrahedral Intermediate 6-FIA->Intermediate1 Amine R-NH₂ Amine->6-FIA 1. Intermediate2 Carbamic Acid Intermediate Intermediate1->Intermediate2 2. Ring Opening Product 2-Amino-5-fluorobenzamide Intermediate2->Product 3. Decarboxylation CO2 CO₂ Intermediate2->CO2

Caption: Mechanism of reaction between 6-Fluoroisatoic anhydride and a primary amine.

Applications in Drug Discovery and Development

The unique chemical properties of 6-Fluoroisatoic anhydride make it a highly sought-after intermediate in the pharmaceutical industry.

  • Scaffold for Bioactive Molecules: It serves as a versatile scaffold for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications.

  • Synthesis of Kinase Inhibitors: The 2-aminobenzamide moiety derived from 6-fluoroisatoic anhydride is a common structural motif in many kinase inhibitors used in cancer therapy.

  • Development of Anti-inflammatory Agents: Its derivatives have been explored for their potential as non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Safety, Handling, and Storage

Proper safety precautions are paramount when working with 6-Fluoroisatoic anhydride.

  • Hazard Identification: It is classified as an irritant and may be harmful if swallowed or inhaled.[3] It can cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials. Recommended storage is at 0-8°C.[1]

Conclusion

6-Fluoroisatoic anhydride is a valuable and versatile building block in modern organic and medicinal chemistry. Its unique combination of a reactive anhydride functionality and the electronic effects of the fluorine substituent provides chemists with a powerful tool for the synthesis of complex and biologically active molecules. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, intended to empower researchers to effectively and safely utilize this important compound in their scientific endeavors.

References

  • 5-Fluoroisatonic anhydride | CAS#:321-69-7 | Chemsrc. (URL: [Link])

  • Isatoic Anhydride. IV. Reactions with Various Nucleophiles. (URL: not available)
  • Synthesis of isatoic anhydride derivatives (microreview) | Request PDF. (URL: [Link])

Sources

Exploratory

The Ascendant Role of Fluorination in Enhancing the Biological Activity of Benzoxazinones: A Technical Guide for Drug Discovery

Foreword: The Strategic Imperative of Fluorine in Modern Drug Design In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds represents a cornerstone of mole...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative of Fluorine in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds represents a cornerstone of molecular design. This guide delves into the multifaceted world of fluorinated benzoxazinones, a class of heterocyclic compounds demonstrating a remarkable spectrum of biological activities. The introduction of fluorine, a seemingly simple atomic substitution, imparts profound changes to the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, mechanisms of action, and therapeutic potential of these promising compounds. We will explore the causality behind experimental choices and present self-validating protocols, grounded in authoritative scientific literature.

The Benzoxazinone Scaffold: A Privileged Heterocycle

Benzoxazinones are bicyclic heterocyclic compounds containing a benzene ring fused to an oxazine ring. Their versatile structure has made them a focal point of research, exhibiting a wide array of biological properties including anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5] The inherent reactivity and structural features of the benzoxazinone core allow for diverse chemical modifications, making it an ideal template for the development of novel therapeutic agents.

The Impact of Fluorination: A Game-Changing Modification

The introduction of fluorine atoms into the benzoxazinone scaffold can dramatically enhance its biological efficacy. Fluorine's high electronegativity can alter the electronic distribution within the molecule, influencing its interaction with target proteins.[2] Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways and increase the compound's bioavailability and in vivo half-life.[6] This strategic fluorination has led to the discovery of potent and selective drug candidates across various therapeutic areas.

Anticancer Activity: Targeting the Machinery of Malignancy

Fluorinated benzoxazinones have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[7][8][9][10]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Several studies have elucidated the mechanisms by which these compounds exert their cytotoxic effects. A key mechanism involves the induction of apoptosis, or programmed cell death, in cancer cells. For instance, certain benzoxazinone derivatives have been shown to upregulate the expression of pro-apoptotic proteins like p53 and caspase-3, while downregulating anti-apoptotic proteins such as Bcl-2.[8][11]

Another significant mechanism is the disruption of the cell cycle. Some fluorinated benzoxazinones can arrest cancer cells in specific phases of the cell cycle, preventing their proliferation. This is often achieved by modulating the activity of key cell cycle regulators like cyclin-dependent kinases (CDKs).[8]

A fascinating approach involves the targeting of G-quadruplex structures in the promoter region of oncogenes like c-Myc. Certain benzoxazinone derivatives can induce and stabilize these G-quadruplexes, thereby downregulating the expression of the c-Myc gene and inhibiting cancer cell proliferation and migration.[7]

FB Fluorinated Benzoxazinone G4 c-Myc G-Quadruplex Stabilization FB->G4 p53 p53 Upregulation FB->p53 Caspase Caspase-3 Activation FB->Caspase cMyc c-Myc Gene Downregulation G4->cMyc Proliferation Inhibition of Proliferation & Migration cMyc->Proliferation Apoptosis Induction of Apoptosis p53->Apoptosis Caspase->Apoptosis

Caption: Proposed anticancer mechanism of fluorinated benzoxazinones.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative fluorinated benzoxazinone derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative 7HepG2 (Liver)< 10[8]
Derivative 7MCF-7 (Breast)< 10[8]
Derivative 7HCT-29 (Colon)< 10[8]
Compound 1SK-RC-42 (Kidney)Varies[7]
Compound 1SGC7901 (Gastric)Varies[7]
Compound 1A549 (Lung)Varies[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometric means.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated benzoxazinone derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens presents a global health crisis. Fluorinated benzoxazinones have shown significant promise as a novel class of antimicrobial agents, particularly against Mycobacterium tuberculosis.[12][13]

Mechanism of Action: Inhibition of Protein Synthesis

Fluorinated benzoxazinyl-oxazolidinones act as protein synthesis inhibitors. They bind to the 50S ribosomal subunit of bacteria, preventing the formation of the initiation complex and thereby blocking translation.[13] This mechanism is distinct from many existing antibiotics, making them effective against resistant strains.

FBO Fluorinated Benzoxazinyl- Oxazolidinone Ribosome Bacterial 50S Ribosomal Subunit FBO->Ribosome Binding Binding to 23S rRNA Ribosome->Binding Complex Inhibition of Initiation Complex Formation Binding->Complex Protein Blockage of Protein Synthesis Complex->Protein Death Bacterial Cell Death Protein->Death

Caption: Antimicrobial mechanism of fluorinated benzoxazinyl-oxazolidinones.

Quantitative Data on Antimicrobial Activity

The following table presents the in vitro activity of a promising fluorinated benzoxazinyl-oxazolidinone against Mycobacterium tuberculosis.

Compound IDM. tuberculosis StrainMIC (µg/mL)Reference
Compound 21H37Rv (drug-susceptible)0.25 - 0.50[12][13]
Compound 21Drug-resistant strains0.25 - 0.50[12][13]
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for MIC Determination

The Microplate Alamar Blue Assay (MABA) is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

Principle: Alamar Blue is an indicator dye that is blue in its oxidized state and turns pink/fluorescent upon reduction by metabolically active cells. The color change provides a visual and quantifiable measure of bacterial growth.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the fluorinated benzoxazinone derivatives in a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv or other strains.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a drug-free control and a sterile control.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue solution to each well and re-incubate for 24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases. Fluorinated benzoxazinone derivatives have demonstrated potent anti-inflammatory effects by modulating key signaling pathways.[14][15]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

These compounds can effectively reduce the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[14][15] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14][15] Some derivatives also exert their anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway, which helps to reduce intracellular reactive oxygen species (ROS).[15]

Quantitative Data on Anti-inflammatory Activity

The following table shows the inhibitory activity of representative compounds on the production of pro-inflammatory cytokines.

Compound IDCytokineIC50 (µM)Reference
Compound 27TNF-α7.83 ± 0.95[14][15]
Compound 27IL-1β15.84 ± 0.82[14][15]
Experimental Protocol: Griess Assay for Nitric Oxide Determination

The Griess assay is a simple and sensitive method for measuring nitrite concentration, which is a stable and nonvolatile breakdown product of nitric oxide (NO).

Principle: The assay relies on a diazotization reaction in which acidified nitrite produces a nitrosating agent, which reacts with sulfanilic acid to produce a diazonium ion. This ion is then coupled with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be quantified by measuring its absorbance at 540 nm.

Step-by-Step Methodology:

  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) or microglial cells (e.g., BV-2) in a 96-well plate and stimulate with lipopolysaccharide (LPS) in the presence or absence of the fluorinated benzoxazinone derivatives for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Incubation: Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of fluorinated benzoxazinones. Studies have shown that the position and number of fluorine substituents on the benzoxazinone ring significantly influence biological activity.[16][17] For instance, in some series of α-chymotrypsin inhibitors, a fluoro group at the ortho position of a phenyl substituent resulted in increased inhibitory potential compared to meta or para positions.[16] Similarly, for antitubercular agents, the presence of fluorine on the benzene ring of the tricyclic scaffold was confirmed to be advantageous.[13] These insights are invaluable for the rational design of next-generation fluorinated benzoxazinone-based therapeutics.

Conclusion and Future Directions

Fluorinated benzoxazinones represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of fluorine has proven to be a powerful tool for enhancing their therapeutic potential. The insights into their mechanisms of action and the availability of robust experimental protocols for their evaluation pave the way for the development of novel drugs for cancer, infectious diseases, and inflammatory disorders. Future research should focus on further elucidating the SAR, optimizing pharmacokinetic properties, and conducting in vivo studies to translate the in vitro promise of these compounds into clinical applications.

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Foundational

The Vanguard of Precision Therapeutics: Unveiling the Therapeutic Targets of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The 1,3-benzoxazine-2,4-dione scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 1,3-benzoxazine-2,4-dione scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic incorporation of a fluorine atom at the 6-position of this heterocyclic system, yielding 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione, is poised to significantly modulate its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive analysis of the potential therapeutic targets of this specific fluorinated benzoxazine derivative. By synthesizing data from structurally related compounds and considering the nuanced influence of fluorine in drug-target interactions, we delineate a rational framework for its investigation and development. This document navigates through key oncogenic pathways, microbial virulence mechanisms, and immunomodulatory signaling cascades, presenting detailed methodologies for target validation and characterization.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties.[1] The fluorine atom, being the most electronegative element, imparts unique electronic properties that can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2][3][4] In the context of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione, the fluorine atom at the 6-position is anticipated to:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes.[1] This can lead to an extended plasma half-life and improved therapeutic window.

  • Modulate Binding Affinity: The electronegativity of fluorine can alter the electron distribution within the benzoxazine ring system, potentially leading to more favorable interactions with target proteins through dipole-dipole or hydrogen bonding interactions.[3][4][5]

  • Increase Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach intracellular targets.[2][3][4]

These attributes make 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione a compelling candidate for therapeutic development, warranting a thorough exploration of its potential molecular targets.

Potential Therapeutic Arenas and Molecular Targets

Based on the established activities of the broader benzoxazine class, we have identified several high-priority therapeutic areas and corresponding molecular targets for 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione.

Oncology: A Multi-pronged Attack on Cancer

Benzoxazine derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.

Rationale: A critical survival mechanism for cancer cells is the upregulation of DNA repair pathways to counteract the effects of endogenous DNA damage and chemo- or radiotherapy. DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, which is a major route for repairing DNA double-strand breaks.[6] Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents. Several novel benzoxazines have been identified as promising radiosensitizing agents by inhibiting DNA-PK.[6]

Signaling Pathway:

DNA_PK_Pathway DNA Damage DNA Damage DNA_PK_activation DNA-PK Activation DNA Damage->DNA_PK_activation NHEJ_Pathway Non-Homologous End Joining (NHEJ) DNA_PK_activation->NHEJ_Pathway Apoptosis Apoptosis DNA_PK_activation->Apoptosis DNA_Repair DNA Repair NHEJ_Pathway->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival 6_Fluoro_Benzoxazine 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione 6_Fluoro_Benzoxazine->DNA_PK_activation Inhibition caption Figure 1: Inhibition of the DNA-PK pathway. HER2_JNK1_Pathway Growth_Factors Growth Factors HER2 HER2 Receptor Growth_Factors->HER2 Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) HER2->Downstream_Signaling JNK1 JNK1 Proliferation_Survival Cell Proliferation & Survival JNK1->Proliferation_Survival Downstream_Signaling->JNK1 6_Fluoro_Benzoxazine 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione 6_Fluoro_Benzoxazine->HER2 Inhibition 6_Fluoro_Benzoxazine->JNK1 Inhibition caption Figure 2: Dual inhibition of HER2 and JNK1 signaling.

Figure 2: Dual inhibition of HER2 and JNK1 signaling.

Experimental Protocol: HER2 Kinase Assay

This protocol is based on commercially available kits. [7][8][9][10]

  • Reagents and Materials:

    • Recombinant human HER2 kinase

    • Biotinylated peptide substrate (e.g., Biotin-FLT3 (Tyr589) peptide)

    • Kinase Buffer

    • ATP

    • Test compound

    • ADP-Glo™ Kinase Assay reagents (Promega) or similar detection system

    • Luminometer

  • Procedure:

    • Prepare a reaction mixture of HER2 kinase and the test compound in Kinase Buffer and incubate for a short period.

    • Initiate the reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate at room temperature for 60 minutes.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

    • Determine the IC50 value of the test compound.

Rationale: Human topoisomerase I is a vital enzyme that resolves DNA topological problems during replication, transcription, and recombination. It is a well-validated target for cancer chemotherapy. Benzoxazine derivatives have been identified as novel human topoisomerase I inhibitors, acting as either catalytic inhibitors or poisons that stabilize the enzyme-DNA cleavage complex. [11][12] Experimental Protocol: Topoisomerase I DNA Relaxation Assay

This protocol is adapted from established methods. [12][13][14][15][16]

  • Reagents and Materials:

    • Human Topoisomerase I

    • Supercoiled plasmid DNA (e.g., pBR322)

    • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 200 mM NaCl, 0.25 mM EDTA, 5% glycerol)

    • Test compound

    • Loading Dye

    • Agarose gel electrophoresis system

    • DNA staining agent (e.g., ethidium bromide)

    • Gel documentation system

  • Procedure:

    • Incubate supercoiled plasmid DNA with human topoisomerase I in the presence of varying concentrations of the test compound.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding loading dye containing SDS.

    • Separate the relaxed and supercoiled DNA forms by agarose gel electrophoresis.

    • Stain the gel with a DNA staining agent and visualize it under UV light.

    • Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in supercoiled DNA.

Rationale: The c-Myc oncogene is a master regulator of cell proliferation and is overexpressed in a majority of human cancers. The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a G-quadruplex structure, which acts as a transcriptional repressor. Small molecules that can stabilize this G-quadruplex are of great interest as potential anticancer agents. Benzoxazinone derivatives have been shown to downregulate the expression of c-Myc mRNA by inducing the formation of G-quadruplexes in its promoter region. [17] Experimental Protocol: c-Myc G-Quadruplex Stabilization Assay (FRET Melting)

This protocol is based on literature reports. [18][19][20]

  • Reagents and Materials:

    • Fluorescently labeled c-Myc G-quadruplex-forming oligonucleotide (e.g., labeled with FAM at the 5' end and TAMRA at the 3' end)

    • Assay buffer (e.g., 10 mM lithium cacodylate, pH 7.2, with 10 mM KCl)

    • Test compound

    • Real-time PCR instrument with melting curve analysis capability

  • Procedure:

    • Anneal the fluorescently labeled oligonucleotide in the assay buffer to form the G-quadruplex structure.

    • Add varying concentrations of the test compound to the annealed oligonucleotide.

    • Perform a melting curve analysis on the real-time PCR instrument by gradually increasing the temperature and monitoring the fluorescence.

    • The melting temperature (Tm) of the G-quadruplex is the temperature at which 50% of the structure is unfolded.

    • An increase in the Tm in the presence of the test compound indicates stabilization of the G-quadruplex structure.

Antimicrobial Activity: Disrupting Microbial Defenses

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents with new mechanisms of action. Benzoxazine derivatives have shown broad-spectrum antibacterial and antifungal activities. [21] Potential Mechanism: The antimicrobial action of polybenzoxazines is attributed to hydrophobic surface interactions and the formation of reactive functional groups that disrupt microbial cell membranes and inhibit biofilm formation. [7][22] Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This is a standard microbiology protocol.

  • Reagents and Materials:

    • Bacterial or fungal strains of interest

    • Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

    • Test compound

    • Positive control antibiotic/antifungal

    • 96-well microtiter plates

    • Incubator

    • Microplate reader

  • Procedure:

    • Prepare a serial two-fold dilution of the test compound in the growth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Immunomodulation and Neurological Disorders: Targeting Key Receptors

Rationale: The cannabinoid receptor 2 (CB2) is primarily expressed in immune cells and is a promising target for the treatment of inflammatory diseases and certain cancers, without the psychoactive side effects associated with CB1 receptor activation. The 1,3-benzoxazine scaffold has been identified as a versatile chemotype for the design of selective CB2 agonists. [4] Experimental Protocol: CB2 Receptor Binding Assay

This protocol is based on established radioligand binding assays. [23][24][25][26][27]

  • Reagents and Materials:

    • Cell membranes expressing human CB2 receptors

    • Radiolabeled CB2 ligand (e.g., [³H]CP55,940)

    • Binding buffer

    • Test compound

    • Non-specific binding control (a high concentration of a known CB2 ligand)

    • Glass fiber filters

    • Scintillation fluid and counter

  • Procedure:

    • Incubate the CB2 receptor-expressing membranes with the radiolabeled ligand and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the Ki value of the test compound from competition binding curves.

Rationale: Serotonin (5-HT) receptors are involved in a wide range of physiological and pathological processes in the central nervous system. They are important targets for drugs used to treat depression, anxiety, and other neurological disorders. Tricyclic benzoxazines have been developed as potent 5-HT1A/B/D receptor antagonists. [2] Experimental Protocol: Serotonin Receptor Binding Assay

This protocol is a general outline for a radioligand binding assay. [28][29][30][31][32]

  • Reagents and Materials:

    • Cell membranes expressing the specific serotonin receptor subtype of interest

    • A subtype-selective radiolabeled ligand

    • Binding buffer

    • Test compound

    • Non-specific binding control

    • Filtration apparatus and glass fiber filters

    • Scintillation counter

  • Procedure:

    • Follow a similar procedure to the CB2 receptor binding assay, using the appropriate receptor preparation and radioligand.

    • Incubate, filter, and count the radioactivity to determine the binding affinity of the test compound for the specific serotonin receptor subtype.

Data Summary and Interpretation

The following table summarizes the potential therapeutic targets and the key parameters to be determined from the suggested assays.

Therapeutic AreaPotential TargetKey AssayParameter to Determine
Oncology DNA-PKKinase AssayIC50
HER2/JNK1Kinase AssayIC50
Topoisomerase IDNA Relaxation AssayInhibition of relaxation
c-Myc G-QuadruplexFRET Melting AssayΔTm
Antimicrobial Bacterial/Fungal CellsMIC AssayMIC
Immunomodulation Cannabinoid Receptor 2 (CB2)Receptor Binding AssayKi
Neurological Disorders Serotonin ReceptorsReceptor Binding AssayKi

Conclusion

6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione emerges as a molecule of significant therapeutic promise, capitalizing on the proven bioactivity of the benzoxazine scaffold and the advantageous properties imparted by fluorine substitution. The potential therapeutic targets outlined in this guide, spanning oncology, infectious diseases, and neurology, provide a robust roadmap for its preclinical evaluation. The detailed experimental protocols offer a practical framework for researchers to elucidate the mechanism of action and to validate the therapeutic potential of this compelling compound. Further investigation into the structure-activity relationships of fluorinated benzoxazines will undoubtedly pave the way for the development of next-generation precision medicines.

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Exploratory

Elucidating the Mechanism of Action of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione: A Prospective Technical Guide for Researchers

Part 1: Introduction and Current Landscape The relentless pursuit of novel therapeutic agents continually introduces new chemical entities with significant potential. Among these is 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-di...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction and Current Landscape

The relentless pursuit of novel therapeutic agents continually introduces new chemical entities with significant potential. Among these is 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione, a fluorinated derivative of the benzoxazine scaffold. While the synthesis and basic chemical properties of this compound are accessible, its biological mechanism of action remains largely uncharacterized in publicly available literature. This guide serves as a comprehensive roadmap for researchers and drug development professionals aiming to systematically uncover and validate the molecular mechanism of this promising compound.

The parent compound, 2H-1,3-benzoxazine-2,4(3H)-dione, also known as Carsalam, has been historically referenced as an analgesic agent.[1] Furthermore, some sources describe it as an analog of 5-HT7 receptor ligands, suggesting a potential interaction with G-protein coupled receptors (GPCRs).[2] The broader class of benzoxazine and benzoxazolinone derivatives has been associated with a range of biological activities, including analgesic and anti-inflammatory effects.[3][4][5] This existing knowledge provides a logical starting point for forming testable hypotheses.

This technical guide is structured to navigate the process of mechanism of action (MoA) elucidation, from broad, unbiased screening to specific target validation and pathway analysis. It is designed to be a self-validating system, where each experimental phase provides data to inform and refine the subsequent steps. Our primary scientific objectives are:

  • To determine the cellular phenotype induced by 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione.

  • To identify its primary molecular target(s).

  • To validate target engagement in a cellular context.

  • To characterize the downstream signaling pathways modulated by the compound.

Part 2: A Hypothesis-Driven and Unbiased Investigative Strategy

Elucidating the MoA of a novel compound requires a multi-faceted approach that combines hypothesis-driven investigation with unbiased, discovery-based methods.[6][7][8] This ensures that while we pursue logical leads based on structural analogs, we remain open to discovering entirely new biological activities.[9] Our proposed strategy begins with broad phenotypic screening to understand the compound's effect on whole cells, followed by parallel tracks of hypothesis-led target-class screening and unbiased target deconvolution techniques.[10][11] The findings from these parallel approaches will then converge for target validation and functional pathway analysis.

MoA_Workflow cluster_0 Phase 1: Initial Screening & Hypothesis Testing cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Functional Characterization phenotypic_screening Phenotypic Screening (High-Content Imaging) gpcr_screening Hypothesis 1: GPCR Modulation (Radioligand Binding Assays) phenotypic_screening->gpcr_screening Informs enzyme_screening Hypothesis 2: Enzyme Inhibition (Biochemical Assays) phenotypic_screening->enzyme_screening Informs target_deconvolution Unbiased Target Deconvolution (e.g., Chemical Proteomics) phenotypic_screening->target_deconvolution Informs cetsa Target Validation: Cellular Thermal Shift Assay (CETSA) gpcr_screening->cetsa enzyme_screening->cetsa target_deconvolution->cetsa Provides Putative Targets pathway_analysis Downstream Pathway Analysis (Western Blotting) cetsa->pathway_analysis Confirms Target Engagement moa_model Construct MoA Model pathway_analysis->moa_model

Caption: Overall strategy for MoA elucidation.

Part 3: Phase 1 - Phenotypic Screening and Target Class Identification

The initial phase is designed to cast a wide net, observing the compound's effects in relevant biological systems to generate and test initial hypotheses.

Hypothesis 1: GPCR Modulation

Given the reported association of the parent compound, Carsalam, with serotonin receptors, a primary hypothesis is that 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione modulates one or more GPCRs.[2] Radioligand binding assays are the gold standard for determining direct interactions between a compound and a receptor.[12][13]

Experimental Protocol 1: Radioligand Binding Competition Assay

  • Objective: To determine the binding affinity (Kᵢ) of the test compound for a panel of GPCRs, with a focus on serotonin (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇) and dopamine (e.g., D₂) receptors.[14][15][16]

  • Methodology:

    • Membrane Preparation: Utilize commercially available or in-house prepared cell membrane preparations expressing the receptor of interest.[17]

    • Assay Setup: In a 96-well filter plate, combine the membrane preparation (e.g., 10-20 µg protein per well), a known radioligand for the target receptor at a concentration near its Kₔ (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐ), and a range of concentrations of the test compound (e.g., 0.1 nM to 10 µM).[17]

    • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

    • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the filter plate, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[17]

    • Detection: Allow the filters to dry, then add scintillation cocktail and quantify the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ (the concentration of compound that displaces 50% of the radioligand). Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Hypothesis 2: Enzyme Inhibition

The known analgesic and anti-inflammatory activities of related benzoxazine derivatives suggest a potential role as an enzyme inhibitor, for instance, targeting enzymes in the eicosanoid pathway (e.g., COX) or various protein kinases.[5][18]

Experimental Protocol 2: In Vitro Enzyme Inhibition Assay (Spectrophotometric)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a panel of therapeutically relevant enzymes.

  • Methodology:

    • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in the appropriate assay buffer, ensuring the final DMSO concentration is non-inhibitory (typically <1%).[19]

    • Assay Setup: In a 96-well plate, add the assay buffer, the purified enzyme at a fixed concentration, and varying concentrations of the test compound. Include control wells with no inhibitor (100% activity) and no enzyme (background).[20]

    • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15 minutes) at the assay temperature (e.g., 37°C).

    • Reaction Initiation: Initiate the reaction by adding the enzyme's substrate. The substrate concentration is typically set at or near its Michaelis constant (Kₘ).[19]

    • Measurement: Monitor the reaction progress by measuring the change in absorbance (or fluorescence) over time using a microplate reader. The wavelength will depend on the specific substrate and product.[21]

    • Data Analysis: Calculate the initial reaction velocity for each concentration. Plot the percentage of inhibition versus the log concentration of the inhibitor to determine the IC₅₀ value.[22]

Part 4: Phase 2 - Unbiased Target Deconvolution and Validation

If the initial hypothesis-driven screens are inconclusive, or to confirm the findings and identify potential off-targets, unbiased approaches are essential. The ultimate goal of this phase is to validate direct physical engagement between the compound and its target protein inside a living cell.[10]

Unbiased Target Identification

Chemical proteomics methods, such as affinity chromatography using immobilized probes or competition-based approaches like Kinobeads profiling, are powerful tools for pulling down binding partners from a complex cell lysate.[23][24][25][26][27] These methods can identify a broad range of potential targets, including those that may be unexpected.

Target Validation: The Gold Standard

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a physiological context.[28][29] It relies on the principle that a protein's thermal stability changes upon ligand binding.[30] A positive result in a CETSA experiment provides strong evidence that the compound directly binds to the putative target within the cell.[31][32]

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Intact Cells B B A->B Treat with Vehicle (e.g., DMSO) C C A->C Treat with Compound D D B->D Heat to Varying Temps E E C->E Heat to Varying Temps F F D->F Lyse & Centrifuge G G E->G Lyse & Centrifuge H H F->H Quantify Soluble Target Protein (e.g., Western Blot) G->H I I H->I Generate Melt Curves & Determine ΔTm

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm direct binding of the test compound to a putative target protein in intact cells by measuring changes in the protein's thermal stability.

  • Methodology:

    • Cell Culture and Treatment: Culture an appropriate cell line known to express the target protein. Treat the cells with either the test compound at a desired concentration (e.g., 10 µM) or vehicle (DMSO) for a set duration (e.g., 1 hour).

    • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a water bath).

    • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[31]

    • Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting or other protein quantification methods.

    • Data Analysis: For both vehicle- and compound-treated samples, plot the percentage of soluble protein remaining against the temperature. A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Part 5: Phase 3 - Pathway Analysis and Functional Characterization

Confirming target engagement is a critical milestone, but understanding the functional consequences of this interaction is the ultimate goal. This phase investigates the downstream signaling events that are modulated following the binding of the compound to its target.

Experimental Protocol 4: Western Blotting for Signaling Pathway Analysis

  • Objective: To measure changes in the expression and post-translational modification (e.g., phosphorylation) of key proteins downstream of the validated target.

  • Methodology:

    • Cell Treatment and Lysis: Culture cells and treat them with a dose-range of the test compound for various time points. For comparison, include a positive control activator or inhibitor of the pathway if known. After treatment, wash the cells with cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[33]

    • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

    • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[34]

    • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-ERK1/2 or total ERK1/2) overnight at 4°C.[33]

    • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[34]

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the signal of phosphorylated proteins to their total protein counterparts to determine the specific effect on pathway activation or inhibition.[35][36]

Signaling_Pathway cluster_0 Hypothetical GPCR Pathway Compound 6-Fluoro-2H-1,3- benzoxazine-2,4(3H)-dione GPCR GPCR (e.g., 5-HT₇) Compound->GPCR Binds/Inhibits G_Protein Gαs GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB p-CREB PKA->CREB Response Cellular Response (e.g., Gene Expression) CREB->Response

Caption: Hypothetical GPCR signaling pathway modulation.

Part 6: Data Integration and Interpretation

The successful execution of this multi-phase plan will generate a wealth of quantitative data. It is crucial to synthesize this information into a coherent model.

Table 1: Hypothetical Data Summary

Assay TypeTarget/PathwayParameterHypothetical ValueImplication
Radioligand Binding5-HT₇ ReceptorKᵢ85 nMPotent and direct binding to the serotonin 7 receptor.
Enzyme InhibitionCOX-2IC₅₀> 10 µMNot a direct inhibitor of cyclooxygenase-2.
CETSA5-HT₇ ReceptorΔTₘ+4.2 °CConfirms target engagement in intact cells.
Western Blotp-CREBFold Change↓ 75% at 1 µMFunctional inhibition of the downstream signaling pathway.

By integrating results—for example, a high binding affinity from the radioligand assay, a significant thermal shift in the CETSA, and a corresponding decrease in downstream signaling in the Western blot—a researcher can confidently build a robust model for the mechanism of action of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione. This integrated approach ensures scientific rigor and provides a solid foundation for further preclinical and clinical development.

Part 7: References

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  • Uysal, S., & Charfi, S. (2007). Analgesic and antiinflammatory effects of some 2-mercaptobenzoxazole derivatives. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(7), 509–511.

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  • Al-Ghorbani, M., Che Zain, M. S., & B-A, A. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Pharmaceutical Chemistry Journal, 58(1), 1-12.

  • Pilli, G., Erdoğan, H., & Sunal, R. (1993). Some new benzoxazolinone derivatives with analgesic and anti-inflammatory activities. Arzneimittelforschung, 43(12), 1351–1354.

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Foundational

In Vitro Evaluation of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione: A Technical Guide for Preclinical Drug Discovery

This guide provides a comprehensive framework for the in-depth in vitro characterization of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione, a fluorinated analog of Carsalam. Designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in-depth in vitro characterization of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione, a fluorinated analog of Carsalam. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic, multi-tiered approach to elucidate the compound's biological activity, mechanism of action, and therapeutic potential. By integrating established methodologies with expert insights, this guide serves as a practical roadmap for generating a robust preclinical data package.

Introduction and Scientific Rationale

The 1,3-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties.[1][2][3][4] The parent compound, 2H-1,3-benzoxazine-2,4(3H)-dione (Carsalam), has been identified as an analog of 5-HT7 receptor ligands, suggesting potential applications in treating inflammatory diseases and skin conditions like psoriasis.[5] The introduction of a fluorine atom at the 6-position of the benzoxazine ring is a common medicinal chemistry strategy to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.

This guide proposes a systematic in vitro evaluation of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione to explore the impact of this substitution and to comprehensively profile its biological effects. The experimental workflow is designed to progress from broad cytotoxicity screening to more focused mechanistic and target identification studies.

Foundational In Vitro Studies: Cytotoxicity and Antiproliferative Activity

A fundamental first step in characterizing any novel compound is to assess its general cytotoxicity across a panel of relevant cell lines. This initial screening provides crucial information on potency and selectivity, guiding the direction of subsequent, more detailed investigations.

Rationale for Assay Selection

A multi-assay approach is recommended to mitigate the risk of compound interference and to gain a more complete picture of the potential mechanisms of cell death.[6] We will employ three widely used and well-validated cytotoxicity assays that measure different cellular endpoints:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures metabolic activity as an indicator of cell viability.[7][8][9]

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: A more soluble tetrazolium salt that offers a simpler, higher-throughput alternative to MTT.[7]

  • LDH (Lactate Dehydrogenase) Release Assay: Quantifies membrane integrity by measuring the release of LDH from damaged cells.[6]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Cell Culture & Seeding cluster_treat Compound Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis C1 Culture selected cancer and non-cancerous cell lines C2 Seed cells in 96-well plates at optimal density C1->C2 C3 Allow cells to adhere overnight C2->C3 T2 Treat cells with a range of concentrations C3->T2 T1 Prepare serial dilutions of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione T1->T2 T3 Include vehicle control and positive control (e.g., doxorubicin) T2->T3 A1 Incubate for 24, 48, and 72 hours T3->A1 A2 Perform MTT, MTS, and LDH assays A1->A2 D1 Measure absorbance/fluorescence A2->D1 D2 Calculate percentage cell viability D1->D2 D3 Determine IC50 values using non-linear regression D2->D3 D4 Calculate Selectivity Index (SI) D3->D4

Caption: Workflow for cytotoxicity screening of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione.

Step-by-Step Protocol: MTT Assay
  • Cell Seeding: Seed cells (e.g., MCF-7, HeLa, and non-cancerous HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8][9]

  • Compound Treatment: Treat cells with increasing concentrations of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from dose-response curves.[8][9]

Data Presentation: Cytotoxicity Profile
Cell LineAssay24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)Selectivity Index (SI)
MCF-7 MTT
(Breast Cancer)MTS
LDH
HeLa MTT
(Cervical Cancer)MTS
LDH
HEK293 MTT
(Non-cancerous)MTS
LDH

The Selectivity Index (SI) is calculated as the IC50 in the non-cancerous cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[8][9]

Mechanistic Elucidation: Enzyme Inhibition and Pathway Analysis

Should the initial screening reveal significant and selective cytotoxic activity, the next logical step is to investigate the underlying mechanism of action. Given that many anticancer agents function through enzyme inhibition, this is a critical area of exploration.[10]

Rationale for Investigating Enzyme Inhibition

Enzyme inhibition studies are crucial for several reasons:

  • Target Identification: They can pinpoint the specific molecular target of a compound.[11]

  • Mechanism of Action: Understanding how a compound inhibits an enzyme (e.g., competitive, non-competitive) provides insight into its biological effects.[12][13][14]

  • Drug Development: Kinetic data from these studies are essential for optimizing lead compounds and predicting their in vivo behavior.[11]

Proposed Enzyme Targets

Based on the known activities of related benzoxazine derivatives, potential enzyme targets for 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione include:

  • Histone Deacetylases (HDACs): Some spiro-benzoxazine derivatives are potent HDAC inhibitors.[10]

  • Kinases: Dysregulation of kinase activity is a hallmark of many cancers.

  • Caspases: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Experimental Workflow: Enzyme Inhibition Kinetics

G cluster_prep Assay Setup cluster_run Kinetic Measurement cluster_analysis Data Analysis P1 Select target enzyme and substrate P2 Prepare assay buffer and inhibitor solutions P1->P2 P3 Set up reactions in a 96-well plate P2->P3 R1 Vary substrate concentration at fixed inhibitor concentrations P3->R1 R2 Measure initial reaction velocities (V0) R1->R2 R3 Use a continuous or endpoint detection method R2->R3 A1 Plot V0 versus substrate concentration R3->A1 A2 Generate Michaelis-Menten plots A1->A2 A3 Create Lineweaver-Burk plots A1->A3 A4 Determine Km, Vmax, and Ki values A3->A4

Caption: Workflow for determining enzyme inhibition kinetics.

Step-by-Step Protocol: General Enzyme Inhibition Assay
  • Reagent Preparation: Prepare assay buffer, a stock solution of the target enzyme, a stock solution of the substrate, and serial dilutions of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione.

  • Reaction Mixture: In a 96-well plate, combine the assay buffer, enzyme, and inhibitor at various concentrations.

  • Initiation of Reaction: Add the substrate to initiate the reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time to determine the initial reaction velocity (V₀).

  • Data Analysis: Plot 1/V₀ versus 1/[Substrate] to generate Lineweaver-Burk plots.[12] From these plots, determine the mode of inhibition (competitive, non-competitive, or uncompetitive) and calculate the inhibition constant (Ki).[12][15]

Data Presentation: Enzyme Inhibition Parameters
Target EnzymeMode of InhibitionKm (µM)Vmax (µmol/min)Ki (µM)
HDAC1
CDK2
Caspase-3

Advanced Studies: Target Identification and Validation

Identifying the direct molecular target(s) of a bioactive small molecule is a critical yet challenging step in drug discovery.[16][17] A variety of methods can be employed, broadly categorized as direct and indirect approaches.

Rationale for Target Identification
  • Definitive Mechanism of Action: Unambiguously links the compound's biological effect to a specific protein.[16]

  • Off-Target Effects: Helps to identify potential sources of toxicity or side effects.

  • Lead Optimization: Knowledge of the target's three-dimensional structure can guide the rational design of more potent and selective analogs.[18]

Recommended Method: Affinity-Based Pull-Down

Affinity chromatography remains one of the most widely used and powerful techniques for target identification.[19][20] This method involves immobilizing the small molecule on a solid support to "pull down" its binding partners from a complex protein mixture, such as a cell lysate.[20]

Experimental Workflow: Affinity-Based Target Identification

G cluster_probe Probe Synthesis cluster_pulldown Affinity Pull-Down cluster_analysis Protein Identification S1 Synthesize an analog of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione with a linker S2 Couple the linker to an affinity tag (e.g., biotin) or solid support (e.g., agarose beads) S1->S2 P2 Incubate lysate with the immobilized compound S2->P2 P1 Prepare cell lysate P1->P2 P3 Wash away non-specifically bound proteins P2->P3 P4 Elute specifically bound proteins P3->P4 A1 Separate eluted proteins by SDS-PAGE P4->A1 A2 Excise protein bands of interest A1->A2 A3 Perform in-gel digestion (e.g., with trypsin) A2->A3 A4 Identify proteins by mass spectrometry (LC-MS/MS) A3->A4

Caption: Workflow for affinity-based target identification.

Step-by-Step Protocol: Biotin-Tagged Pull-Down
  • Probe Synthesis: Synthesize a biotinylated version of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione.

  • Cell Lysate Preparation: Culture and lyse cells that are sensitive to the compound.

  • Incubation: Incubate the cell lysate with the biotinylated probe.

  • Capture: Add streptavidin-coated beads to capture the probe-protein complexes.[20]

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry.

Conclusion and Future Directions

This guide outlines a comprehensive and logical progression of in vitro studies to thoroughly characterize the biological activity of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione. The data generated from these experiments will provide a solid foundation for understanding the compound's therapeutic potential, mechanism of action, and selectivity. Positive results from this in vitro evaluation would warrant further investigation, including in vivo efficacy studies in relevant animal models of disease. The systematic approach detailed herein will enable a robust assessment of this promising compound and inform its future development as a potential therapeutic agent.

References

  • BenchChem. (n.d.). Cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine.
  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Target identification of small molecules. ACS Chemical Biology, 4(10), 817-826. Retrieved from [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. Retrieved from [Link]

  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Molecular Sciences. Retrieved from [Link]

  • Ziegler, S., Pries, V., Hedberg, C., & Waldmann, H. (2013). Target identification for small bioactive molecules: finding the needle in the haystack. Angewandte Chemie International Edition, 52(10), 2744-2792. Retrieved from [Link]

  • Wang, X., Li, S., & Wang, Y. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Signal Transduction and Targeted Therapy, 8(1), 1-13. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Azmi, A. S., Al-Saeedi, F. J., & Al-Nowaiser, F. M. (2010). Selective cytotoxic activities of two novel synthetic drugs on human breast carcinoma MCF-7 cells. Journal of Experimental & Clinical Cancer Research, 29(1), 1-7. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Anizon, F., Belin, L., & Moreau, P. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of medicinal chemistry, 42(25), 5095-5102. Retrieved from [Link]

  • TeachMePhysiology. (2024). Enzyme Inhibition. Retrieved from [Link]

  • Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2016). Some of biologically active 1,4-benzoxazine derivatives. Retrieved from [Link]

  • CORE. (n.d.). Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Novel one -pot Synthesis and Antimicrobial Activity of 6-chloro-2,4-diphenyl 3,4-dihydro-2H-1,3-benzoxazine derivatives. Retrieved from [Link]

  • Bissy, D., et al. (2013). Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 65, 265-276. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Polymers, 15(10), 2294. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. Retrieved from [Link]

  • MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 693. Retrieved from [Link]

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Exploratory

The Emergence and Utility of 6-Fluoroisatoic Anhydride: A Technical Guide for Chemical Innovators

Introduction: A Fluorinated Synthon of Strategic Importance In the landscape of modern organic synthesis and medicinal chemistry, 6-Fluoroisatoic Anhydride (CAS No. 321-69-7) has emerged as a pivotal building block.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Fluorinated Synthon of Strategic Importance

In the landscape of modern organic synthesis and medicinal chemistry, 6-Fluoroisatoic Anhydride (CAS No. 321-69-7) has emerged as a pivotal building block. This fluorinated heterocyclic compound is instrumental in the development of a wide array of bioactive molecules and advanced materials. Its strategic importance lies in the unique influence of the fluorine substituent, which modulates the electronic properties of the isatoic anhydride core, thereby enhancing its reactivity and conferring desirable properties upon its derivatives. This guide provides an in-depth exploration of the discovery, history, synthesis, and multifaceted applications of 6-Fluoroisatoic Anhydride, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Structural Elucidation: Resolving the CAS Identity

A point of initial clarification is the nomenclature surrounding this compound. While the IUPAC name is 6-fluoro-1H-3,1-benzoxazine-2,4-dione , it is frequently referred to in commercial and literature sources as 5-Fluoroisatoic anhydride. This common name arises from its precursor, 5-fluoroanthranilic acid, where the fluorine atom is at the 5-position of the aniline ring. Upon cyclization to form the benzoxazine-dione system, the fluorine atom resides at the 6-position of the heterocyclic structure. Both names, along with the primary CAS number 321-69-7 , refer to the same chemical entity. An additional CAS number, 134792-45-3, is also associated with this compound, likely a secondary or supplier-specific identifier.

Part 1: Historical Context and the Evolution of Synthesis

The precise first synthesis of 6-Fluoroisatoic anhydride is not prominently documented in a single seminal publication. Its history is intertwined with the broader development of isatoic anhydrides and the increasing interest in fluorinated organic molecules in the mid-20th century. Early methods for the synthesis of the parent isatoic anhydride, such as the reaction of anthranilic acid with phosgene, laid the groundwork for the preparation of its derivatives.

A significant advancement in the synthesis of fluorinated isatoic anhydrides came with the development of methods for the selective fluorination of aromatic compounds. The availability of fluorinated precursors, such as 5-fluoroanthranilic acid and fluorinated isatins, was a critical prerequisite for the synthesis of 6-Fluoroisatoic anhydride.

Two principal synthetic strategies have been established for the preparation of 6-Fluoroisatoic anhydride:

  • Cyclization of 5-Fluoroanthranilic Acid: This classical approach involves the reaction of 5-fluoroanthranilic acid with a carbonylating agent, such as phosgene or a phosgene equivalent (e.g., triphosgene). The amino and carboxylic acid functionalities of the precursor cyclize to form the anhydride ring. The choice of phosgene or its less hazardous alternatives is a key consideration in this route, balancing reactivity with operational safety.

  • Oxidation of 5-Fluoroisatin: A more contemporary and often preferred method is the Baeyer-Villiger oxidation of 5-fluoroisatin. This reaction involves the insertion of an oxygen atom between the carbonyl groups of the isatin ring, leading to the formation of the six-membered anhydride ring. Common oxidizing agents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). This method is advantageous as it often proceeds under milder conditions and avoids the use of highly toxic phosgene.

The choice between these synthetic routes depends on factors such as the availability of starting materials, desired scale of production, and safety considerations. The oxidation of 5-fluoroisatin is generally favored in modern laboratory settings due to its milder reaction conditions and the avoidance of phosgene.

Part 2: Physicochemical Properties and Reactivity Profile

The introduction of a fluorine atom at the 6-position significantly influences the physicochemical properties and reactivity of the isatoic anhydride core.

PropertyValue
CAS Number 321-69-7
Molecular Formula C₈H₄FNO₃
Molecular Weight 181.12 g/mol
Appearance Off-white to pale yellow powder
Melting Point 259-262 °C
Solubility Soluble in DMSO

The strong electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbonyl carbons in the anhydride ring. This heightened electrophilicity makes 6-Fluoroisatoic anhydride a more reactive acylating agent compared to its non-fluorinated counterpart.

The primary mode of reactivity for 6-Fluoroisatoic anhydride is nucleophilic acyl substitution. It readily reacts with a variety of nucleophiles, leading to the ring-opening of the anhydride and the formation of functionalized anthranilamides. This reactivity is the cornerstone of its utility in organic synthesis.

graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"6-Fluoroisatoic Anhydride" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nucleophile (Nu-H)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ring-Opened Intermediate"; "Functionalized Anthranilamide"; "CO2";

"6-Fluoroisatoic Anhydride" -- "Ring-Opened Intermediate" [label="Nucleophilic Attack"]; "Nucleophile (Nu-H)" -- "Ring-Opened Intermediate"; "Ring-Opened Intermediate" -- "Functionalized Anthranilamide" [label="Decarboxylation"]; "Ring-Opened Intermediate" -- "CO2"; }

Caption: General reaction pathway of 6-Fluoroisatoic anhydride with a nucleophile.

Part 3: Applications in Drug Discovery and Materials Science

The versatile reactivity of 6-Fluoroisatoic anhydride has positioned it as a valuable intermediate in several scientific domains.

Pharmaceutical Development

In the pharmaceutical industry, 6-Fluoroisatoic anhydride is a key precursor for the synthesis of a diverse range of therapeutic agents. Its ability to introduce a fluorinated anthranilamide moiety is particularly valuable, as fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

  • Anti-inflammatory and Analgesic Agents: The compound is utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesic compounds.

  • Anti-cancer Agents: It serves as a building block for the development of novel anti-cancer therapies, including kinase inhibitors and other targeted agents.

  • Other Therapeutic Areas: Derivatives of 6-Fluoroisatoic anhydride have been explored for applications in cardiovascular diseases and as bactericidal agents.[1]

Materials Science

The unique chemical properties of 6-Fluoroisatoic anhydride also lend themselves to applications in materials science.

  • Polymer Chemistry: It can be used to modify polymer backbones, enhancing properties such as thermal stability and chemical resistance.[2]

  • Coatings and Adhesives: The reactivity of the anhydride allows for its incorporation into advanced coatings and adhesives, improving their performance characteristics.[2]

Part 4: Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 6-Fluoroisatoic anhydride via the two primary routes.

Protocol 1: Synthesis via Oxidation of 5-Fluoroisatin

This protocol is adapted from general procedures for the Baeyer-Villiger oxidation of isatins.

Materials:

  • 5-Fluoroisatin

  • meta-Chloroperoxybenzoic acid (mCPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 5-fluoroisatin (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (mCPBA) (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield 6-Fluoroisatoic anhydride.

Causality of Experimental Choices:

  • mCPBA as Oxidant: mCPBA is a widely used and effective reagent for Baeyer-Villiger oxidations, known for its selectivity and relatively safe handling compared to other peroxy acids.

  • Dichloromethane as Solvent: DCM is a good solvent for both the starting material and the reagent, and it is relatively inert under the reaction conditions.

  • Aqueous Workup: The use of sodium bicarbonate solution is to neutralize the acidic byproducts of the reaction, namely meta-chlorobenzoic acid.

Protocol 2: Synthesis via Cyclization of 5-Fluoroanthranilic Acid

This protocol is based on the general method for the synthesis of isatoic anhydrides using triphosgene as a phosgene surrogate. Caution: This reaction should be performed in a well-ventilated fume hood due to the toxicity of phosgene, which is generated in situ.

Materials:

  • 5-Fluoroanthranilic acid

  • Triphosgene

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine

  • Round-bottom flask with a reflux condenser and a nitrogen inlet

  • Magnetic stirrer

  • Schlenk line or nitrogen balloon

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 5-fluoroanthranilic acid (1 equivalent) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous THF.

  • Slowly add the triphosgene solution to the stirred suspension of 5-fluoroanthranilic acid.

  • After the addition is complete, add triethylamine (2.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-Fluoroisatoic anhydride, which can be purified by recrystallization.

Causality of Experimental Choices:

  • Triphosgene as Carbonylating Agent: Triphosgene is a safer and more easily handled solid alternative to gaseous phosgene for the in situ generation of the carbonylating agent.

  • Triethylamine as Base: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the cyclization to completion.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the anhydride product and the phosgene intermediate. Therefore, anhydrous solvents and a nitrogen atmosphere are crucial.

Conclusion and Future Outlook

6-Fluoroisatoic anhydride stands as a testament to the power of fluorine chemistry in modern drug discovery and materials science. Its enhanced reactivity and the unique properties it imparts to its derivatives have solidified its role as a valuable synthetic intermediate. As the demand for more sophisticated and effective pharmaceuticals and materials continues to grow, the importance of versatile building blocks like 6-Fluoroisatoic anhydride is poised to increase. Future research will likely focus on developing even more efficient and sustainable synthetic routes to this key compound and exploring its application in novel chemical transformations and the creation of next-generation functional molecules.

References

  • PubChem. 5-Fluoroisatoic anhydride. [Link]

  • Organic Syntheses. Isatoic anhydride. [Link]

  • Google P
  • RSC Advances. Investigation for the easy and efficient synthesis of 1H-benzo[d][3]oxazine-2,4-diones. [Link]

  • Home Sunshine Pharma. 6-Fluoro Isatin Anhydride CAS NO:134792-45-3. [Link]

  • ResearchGate. Synthesis of isatoic anhydride derivatives (microreview). [Link]

  • ChemSrc. 5-fluoroisatoic anhydride | CAS#:134792-45-3. [Link]

  • PubMed Central. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. This d...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol emphasizes safety, reproducibility, and a deep understanding of the reaction mechanism.

Introduction

6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione, also known as 6-fluoroisatoic anhydride, is a key intermediate in the synthesis of a variety of biologically active molecules. The incorporation of a fluorine atom into organic molecules can significantly modulate their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Anthranilic acid and its derivatives are precursors to a wide range of pharmaceuticals, including anti-inflammatory, anticancer, and antiviral agents[1][2]. The synthesis of the benzoxazinedione ring system from anthranilic acids is a fundamental transformation in heterocyclic chemistry.

This application note details a robust and scalable laboratory procedure for the preparation of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione from 2-amino-5-fluorobenzoic acid using triphosgene as a safer alternative to phosgene gas.

Reaction Principle and Mechanism

The synthesis of isatoic anhydrides from anthranilic acids is typically achieved through the use of phosgene or its safer solid equivalent, triphosgene (bis(trichloromethyl) carbonate). The reaction proceeds via a two-step mechanism within a single pot. Initially, the amino group of the 2-amino-5-fluorobenzoic acid nucleophilically attacks a carbonyl carbon of the phosgene (generated in situ from triphosgene), leading to the formation of an intermediate N-carbonyl chloride. This is followed by an intramolecular cyclization, where the carboxylic acid group attacks the newly formed carbonyl chloride, eliminating a molecule of hydrogen chloride and yielding the stable 6-membered heterocyclic product, 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione.

Reaction_Mechanism 2-Amino-5-fluorobenzoic_acid 2-Amino-5-fluorobenzoic Acid Intermediate N-Carbonyl Chloride Intermediate 2-Amino-5-fluorobenzoic_acid->Intermediate Phosgene (from Triphosgene) Triphosgene Triphosgene (in situ Phosgene source) Product 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione Intermediate->Product Intramolecular Cyclization (-HCl)

Caption: Reaction mechanism for the synthesis of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione.

Experimental Protocol

This protocol is designed for the synthesis of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione on a laboratory scale. Extreme caution must be exercised when working with triphosgene, as it can release toxic phosgene gas upon contact with moisture or heat. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPuritySupplier
2-Amino-5-fluorobenzoic acid155.1310.0 g0.0645>98%Sigma-Aldrich
Triphosgene296.757.0 g0.0236>98%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)-200 mL-DriSolv®MilliporeSigma
Anhydrous Toluene-100 mL-DriSolv®MilliporeSigma
Dry Nitrogen Gas---High Purity-
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser with a drying tube (filled with calcium chloride)

  • Dropping funnel

  • Magnetic stirrer with a heating mantle

  • Thermometer

  • Buchner funnel and filter flask

  • Schlenk line or nitrogen inlet

  • Standard laboratory glassware

Step-by-Step Procedure

Synthetic_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup 1. Assemble dry glassware under N2 atmosphere. Reagents 2. Add 2-amino-5-fluorobenzoic acid and anhydrous THF to the flask. Setup->Reagents Cooling 3. Cool the mixture to 0 °C in an ice bath. Reagents->Cooling Triphosgene_addition 4. Slowly add a solution of triphosgene in anhydrous THF. Cooling->Triphosgene_addition Reflux 5. Gradually warm to room temperature, then reflux for 3-4 hours. Triphosgene_addition->Reflux Monitoring 6. Monitor reaction completion by TLC. Reflux->Monitoring Cooling_down 7. Cool the reaction mixture to room temperature. Monitoring->Cooling_down Solvent_removal 8. Remove THF under reduced pressure. Cooling_down->Solvent_removal Precipitation 9. Add toluene to precipitate the product. Solvent_removal->Precipitation Filtration 10. Filter the solid product using a Buchner funnel. Precipitation->Filtration Washing 11. Wash the product with cold toluene and then hexane. Filtration->Washing Drying 12. Dry the product under vacuum. Washing->Drying

Caption: Synthetic workflow for 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione.

  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen.

  • Charging the Reactor: To the flask, add 2-amino-5-fluorobenzoic acid (10.0 g, 0.0645 mol) and anhydrous tetrahydrofuran (THF, 150 mL). Stir the mixture to obtain a suspension.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Addition of Triphosgene: In a separate dry flask, dissolve triphosgene (7.0 g, 0.0236 mol) in anhydrous THF (50 mL). Transfer this solution to the dropping funnel and add it dropwise to the stirred suspension of 2-amino-5-fluorobenzoic acid over a period of 30-45 minutes. Maintain the temperature at 0 °C during the addition. A gradual dissolution of the starting material may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 66 °C) using a heating mantle and maintain the reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Isolation of the Product: Remove the THF from the reaction mixture using a rotary evaporator. To the resulting residue, add anhydrous toluene (100 mL) and stir for 15 minutes to precipitate the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold toluene (2 x 20 mL) and then with hexane (2 x 20 mL) to remove any soluble impurities.

  • Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight. The expected product is a white to off-white solid.

Expected Yield: 85-95%.

Safety Precautions

Triphosgene is a highly toxic substance and a source of phosgene gas. It must be handled with extreme care in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (Viton® or nitrile) when handling triphosgene and other reagents.

  • Ventilation: All manipulations involving triphosgene must be performed in a well-ventilated chemical fume hood.

  • Quenching: Any residual triphosgene in the reaction vessel or on equipment should be quenched carefully with an excess of a basic solution (e.g., 10% sodium hydroxide) in the fume hood.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations for hazardous materials.

Characterization

The identity and purity of the synthesized 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione can be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C=O stretching of the anhydride).

  • Mass Spectrometry: To determine the molecular weight of the product.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione. By following this procedure and adhering to the stringent safety precautions, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The use of triphosgene offers a more manageable alternative to gaseous phosgene, enhancing the safety and practicality of this synthesis on a laboratory scale.

References

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Application

The Versatile Reagent: A Guide to the Experimental Use of 6-Fluoroisatoic Anhydride

Introduction: 6-Fluoroisatoic anhydride is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique structural features, particularly the presence...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 6-Fluoroisatoic anhydride is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique structural features, particularly the presence of a fluorine atom and a reactive anhydride moiety, make it a valuable building block for the synthesis of a diverse array of biologically active molecules and functional materials. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures involving 6-Fluoroisatoic anhydride, with a focus on its application in the synthesis of quinazolinones and benzodiazepines, as well as its emerging role as a fluorescent labeling agent.

Core Properties and Reactivity

6-Fluoroisatoic anhydride is a light tan solid with a melting point of 253-257 °C (with decomposition).[1] Its molecular formula is C₈H₄FNO₃, and its molecular weight is 181.12 g/mol .[1] The fluorine substitution on the aromatic ring enhances its reactivity, making it an ideal intermediate for the development of various bioactive molecules.[1][2]

The reactivity of 6-Fluoroisatoic anhydride is primarily governed by the anhydride functional group, which is susceptible to nucleophilic attack. Common nucleophiles such as amines, alcohols, and water can react with the anhydride to open the ring and form 2-aminobenzoyl derivatives. This reactivity is the cornerstone of its utility in synthesizing more complex heterocyclic systems.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when working with 6-Fluoroisatoic anhydride. It is classified as an irritant and may cause skin and serious eye irritation.[3][4] It may also cause respiratory irritation and can be harmful if swallowed.[5] Therefore, it is crucial to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4]

Storage: 6-Fluoroisatoic anhydride should be stored in a cool, dry place, away from heat and sources of ignition.[3][6] It is recommended to store it under an inert atmosphere and refrigerated.[3] Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[7]

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[4]

Applications in Heterocyclic Synthesis

6-Fluoroisatoic anhydride is a key precursor for the synthesis of various heterocyclic compounds, most notably quinazolinones and benzodiazepines, which are scaffolds of significant pharmacological importance.

Synthesis of 6-Fluoro-Quinazolinone Derivatives

Quinazolinones are a class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[8] The synthesis of 6-fluoro-quinazolinones from 6-Fluoroisatoic anhydride can be achieved through a one-pot, three-component reaction.

Reaction Workflow for Quinazolinone Synthesis:

G A 6-Fluoroisatoic Anhydride + Primary Amine/Ammonium Acetate + Aldehyde B Reaction Mixture in Solvent (e.g., CH3CN:H2O) A->B Mixing C Add Catalyst/Reagent (e.g., Iodine, Acetic Acid) B->C Addition D Reflux C->D Heating E Reaction Monitoring (TLC) D->E Monitoring F Work-up (Solvent Evaporation) E->F Completion G Purification (Recrystallization) F->G Isolation H 6-Fluoro-Quinazolinone Product G->H Final Product

Caption: General workflow for the one-pot synthesis of 6-fluoro-quinazolinones.

Detailed Protocol for the Synthesis of 2,3-Disubstituted 6-Fluoro-Quinazolin-4(3H)-ones (Adapted from a general procedure[2]):

  • Reaction Setup: In a round-bottom flask, combine 6-Fluoroisatoic anhydride (1.0 mmol), a primary amine (1.2 mmol) or ammonium acetate (1.2 mmol for 2-substituted quinazolinones), and an aldehyde (1.0 mmol) in a suitable solvent such as a 1:1 mixture of acetonitrile and water (5 mL).

  • Reagent Addition: To the stirred mixture, add a catalyst/reagent system. For example, iodine (1.0 mmol) and acetic acid (10 mol%) can be used.[2]

  • Reaction: Heat the mixture to reflux for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2,3-disubstituted 6-fluoro-quinazolin-4(3H)-one.

Table 1: Spectroscopic Data for Representative Quinazolinone Derivatives

CompoundIR (KBr, cm⁻¹)¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)MS (m/z)
6-Nitro-2-propyl-4H-benzo[d][3][9]oxazin-4-one 3050 (C-H aromatic), 1710 (C=O), 1617 (C=N)1.10 (t, 3H), 1.60 (m, 2H), 2.10 (m, 2H), 7.3-8.2 (m, 3H, Ar-H)13.9, 14.6, 25.1, 120, 122, 127.4, 128, 133.5, 147, 155.2, 159.1234 (M⁺)[9]
3-Amino-6-nitro-2-propylquinazolin-4(3H)-one 3309, 3212 (NH₂), 1673 (C=O), 1620 (C=N)1.15 (t, 3H), 1.80 (m, 2H), 2.20 (m, 2H), 5.50 (s, 2H, NH₂), 7.20-7.80 (m, 3H, Ar-H)12.6, 13.4, 23.0, 121.5, 124.3, 129.2, 131.7, 136.7, 146.4, 163.5, 167.1248 (M⁺)[9]
N-(6-nitro-4-oxo-2-propylquinazolin-3(4H)-yl)acetamide 1675 (C=O Quinazolinone), 1663 (C=O Acetyl), 1622 (C=N)1.10 (t, 3H), 1.85 (m, 2H), 2.00 (m, 2H), 2.40 (s, 3H), 7.55-7.83 (m, 3H, Ar-H)13.4, 20.3, 23.1, 121.5, 124.0, 129.2, 131.8, 136.1, 146.2, 163.1, 166.9, 175.1275 (M⁺)[9]
Synthesis of 1,4-Benzodiazepine-2,5-dione Derivatives

1,4-Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. 6-Fluoroisatoic anhydride can serve as a starting material for the synthesis of fluorinated benzodiazepine derivatives, which may exhibit unique pharmacological profiles. The synthesis typically involves the reaction of the anhydride with an amino acid, followed by cyclization.

Reaction Mechanism for Benzodiazepine Precursor Synthesis:

G cluster_0 Step 1: Ring Opening cluster_1 Step 2: Cyclization (Proposed) A 6-Fluoroisatoic Anhydride C Nucleophilic Attack by Amino Group A->C B Amino Acid (e.g., Glycine) B->C D Tetrahedral Intermediate C->D E Ring Opening & CO2 Elimination D->E F 2-Amino-5-fluorobenzoyl Amino Acid E->F G 2-Amino-5-fluorobenzoyl Amino Acid H Intramolecular Amide Bond Formation G->H I 1,4-Benzodiazepine-2,5-dione H->I

Caption: Proposed two-step mechanism for the synthesis of 1,4-benzodiazepine-2,5-diones.

Detailed Protocol for the Synthesis of a 1,4-Benzodiazepine-2,5-dione Precursor (Adapted from a procedure for a similar compound[10]):

  • Reaction Setup: In a flask, prepare a mixture of finely ground 6-Fluoroisatoic anhydride (e.g., 5.19 g for a similar chloro-derivative), glycine (2.25 g), and a base such as triethylamine (4.15 mL) in water (30 mL).

  • Reaction: Stir the mixture at room temperature for several hours (e.g., 5 hours) until all solid material has dissolved.

  • Isolation of Intermediate: Remove the volatile components under reduced pressure. The resulting residue is the 2-(carboxymethylamino)-5-fluorobenzoic acid derivative.

  • Cyclization: Treat the residue with glacial acetic acid (60 mL) and heat to reflux for several hours (e.g., 4.5 hours) to effect cyclization.

  • Work-up and Purification: After cooling, remove the acetic acid under reduced pressure. The residue can be treated with a solvent like ether to induce crystallization, and the product can be further purified by recrystallization.

Application as a Fluorescent Labeling Agent

The reaction of isatoic anhydrides with nucleophilic groups, such as the primary amines on proteins (e.g., the ε-amino group of lysine residues), results in the formation of o-aminobenzoyl derivatives. These derivatives exhibit intrinsic fluorescence, making isatoic anhydrides useful as fluorescent labeling reagents.

The o-aminobenzoyl fluorophore has been shown to have a fluorescence lifetime in the range of 9.9 to 10.7 ns when conjugated to proteins.[9] The emission anisotropy of the label is sensitive to the molecular mass of the protein, which allows for the study of protein-protein interactions and rotational correlation times.[9]

While specific photophysical data for 6-fluoro-o-aminobenzoyl derivatives are not extensively reported, the introduction of a fluorine atom is known to modulate the fluorescent properties of organic molecules, often leading to enhanced quantum yields and photostability.[4][11]

General Protocol for Protein Labeling with 6-Fluoroisatoic Anhydride:

  • Protein Solution: Prepare a solution of the protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reagent Preparation: Dissolve 6-Fluoroisatoic anhydride in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

  • Labeling Reaction: Add the 6-Fluoroisatoic anhydride solution dropwise to the stirred protein solution. The molar ratio of the anhydride to the protein will need to be optimized depending on the desired degree of labeling.

  • Incubation: Allow the reaction to proceed at room temperature or 4 °C for a specified period (e.g., 1-4 hours).

  • Purification: Remove the unreacted labeling reagent and any byproducts by dialysis or size-exclusion chromatography.

  • Characterization: Determine the degree of labeling using UV-Vis spectroscopy by comparing the absorbance of the protein at 280 nm and the absorbance of the o-aminobenzoyl group at its characteristic wavelength (around 330-340 nm). The fluorescent properties of the labeled protein (excitation and emission spectra, quantum yield, and lifetime) can then be characterized using a spectrofluorometer.

Visualization of the Labeling Reaction:

G A 6-Fluoroisatoic Anhydride C Nucleophilic Attack A->C B Protein with Nucleophilic Group (e.g., Lysine) B->C D Covalent Bond Formation (o-aminobenzoyl conjugate) C->D Ring Opening E Fluorescently Labeled Protein D->E

Caption: Schematic of the reaction of 6-Fluoroisatoic anhydride with a protein.

Conclusion

6-Fluoroisatoic anhydride is a highly valuable and versatile reagent for synthetic and medicinal chemists. Its predictable reactivity allows for the efficient construction of complex and biologically relevant heterocyclic scaffolds such as quinazolinones and benzodiazepines. Furthermore, its ability to form fluorescent o-aminobenzoyl derivatives upon reaction with primary amines opens up exciting possibilities for its use in bioconjugation and fluorescence-based assays. By following the detailed protocols and safety guidelines outlined in this application note, researchers can effectively and safely utilize 6-Fluoroisatoic anhydride to advance their research in drug discovery and materials science.

References

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  • Al-Omary, F. A. M., et al. (Year). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, Volume(Issue), Pages.
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  • What is the mechanism of addition of glycine into 5-chloro-N-methylisatoic anhydride? (2017, January 21). Chemistry Stack Exchange. Retrieved from [Link]

  • Bañuelos, J., et al. (2021). Photoproperties of favipiravir and its 6-substituted analogues: fluorescence controlled through halogen substitution and tautomerism. Organic & Biomolecular Chemistry, 19(34), 7434-7444.
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  • Davolos, M. R., et al. (2021). Photophysical Properties of Fluorescent 2-(Phenylamino)-1,10-phenanthroline Derivatives. Photochemistry and Photobiology, 97(1), 47-60.
  • Azar, P. A., & Ghashang, M. (2014). A practical and versatile approach toward a one-pot synthesis of 2,3-disubstituted 4(3H)-quinazolinones. Monatshefte für Chemie - Chemical Monthly, 145(5), 877-881.
  • Balalaie, S., et al. (2019). Synthesis of quinazolinone derivatives. Organic Chemistry Research, 5(1), 64-72.
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The Synthetic Versatility of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione: A Gateway to Bioactive Molecules and Advanced Materials

Introduction: Unlocking Chemical Potential with Fluorine In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Chemical Potential with Fluorine

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione, also known as 6-fluoroisatoic anhydride, stands as a pivotal starting material in this context. Its inherent reactivity as a masked 2-amino-5-fluorobenzoic acid synthon, combined with the influential presence of a fluorine substituent, renders it an exceptionally valuable building block for the synthesis of a diverse array of heterocyclic compounds, particularly in the realm of medicinal chemistry and materials science. This guide provides an in-depth exploration of the applications and synthetic protocols involving this versatile reagent, tailored for researchers, scientists, and professionals in drug development.

The fluorine atom at the 6-position of the benzoxazinedione ring system exerts a profound influence on the molecule's reactivity and the properties of its downstream products. Electronically, fluorine's high electronegativity can enhance the electrophilicity of the carbonyl groups, facilitating nucleophilic attack and ring-opening reactions. Furthermore, in the context of drug design, the introduction of a fluorine atom can lead to improved metabolic stability, increased binding affinity to target proteins, and enhanced membrane permeability.

This document will delve into the core applications of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione, with a primary focus on its utility in the synthesis of quinazolinone-based kinase inhibitors and its emerging role in the development of high-performance fluorinated polymers. Detailed, field-proven protocols are provided, alongside mechanistic insights to empower researchers in their synthetic endeavors.

Part 1: A Cornerstone in Medicinal Chemistry - The Synthesis of 6-Fluoroquinazolinones

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and anticonvulsant activities.[1][2] 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione serves as a direct and efficient precursor to a variety of 6-fluoro-substituted quinazolinones.

The Strategic Advantage of the 6-Fluoro Substituent in Kinase Inhibition

A significant application of 6-fluoroquinazolinones lies in the development of kinase inhibitors for cancer therapy. The fluorine atom can engage in favorable interactions within the ATP-binding pocket of kinases, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing the potency and selectivity of the inhibitor. A prime example is Gefitinib (Iressa®) , a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. While not directly synthesized from 6-fluoroisatoic anhydride in its commercial route, the 4-anilinoquinazoline core of Gefitinib and related inhibitors often features fluorine substitution to optimize biological activity.[3][4] The presence of fluorine can improve metabolic stability by blocking potential sites of oxidation.[4]

Application Note 1: One-Pot, Three-Component Synthesis of 6-Fluoro-2,3-disubstituted-quinazolin-4(3H)-ones

The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones is a cornerstone of medicinal chemistry research. The one-pot, three-component reaction of an isatoic anhydride, a primary amine, and an aldehyde offers a highly efficient and atom-economical approach to this class of compounds. The use of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione in this reaction provides direct access to the corresponding 6-fluoro-substituted derivatives.

Causality of Experimental Choices:
  • Catalyst Selection: Molecular iodine (I₂) is a mild and effective catalyst for this transformation. It is believed to act as a Lewis acid, activating the aldehyde for nucleophilic attack. Furthermore, it can facilitate the oxidative cyclization of the dihydroquinazolinone intermediate to the final quinazolinone product.[1][5]

  • Solvent System: A mixture of acetonitrile and water is often employed. Acetonitrile provides good solubility for the organic reactants, while the presence of water can promote the reaction and facilitate the precipitation of the product.

  • Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool to accelerate this reaction.[6] Microwave heating can lead to rapid and uniform heating of the reaction mixture, significantly reducing reaction times from hours to minutes and often improving yields.[3][7]

Experimental Workflow Diagram

workflow One-Pot Synthesis of 6-Fluoroquinazolinones cluster_reactants Reactant Mixing cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product r1 6-Fluoroisatoic Anhydride r2 Primary Amine cond Catalyst (e.g., I₂) Solvent (e.g., CH₃CN/H₂O) Heating (Conventional or Microwave) r1->cond r3 Aldehyde r2->cond r3->cond workup Solvent Evaporation Precipitation Filtration cond->workup purify Recrystallization workup->purify product 6-Fluoro-2,3-disubstituted- quinazolin-4(3H)-one purify->product caption Workflow for the one-pot synthesis of 6-fluoroquinazolinones.

Caption: Workflow for the one-pot synthesis of 6-fluoroquinazolinones.

Detailed Protocol 1: Iodine-Catalyzed One-Pot Synthesis of 6-Fluoro-2-aryl-3-alkyl-quinazolin-4(3H)-ones

This protocol provides a general procedure for the synthesis of a variety of 6-fluoro-2,3-disubstituted quinazolin-4(3H)-ones.

Materials:

  • 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione (1.0 mmol, 181.1 mg)

  • Primary amine (e.g., methylamine, benzylamine) (1.2 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0 mmol)

  • Iodine (I₂) (1.0 mmol, 253.8 mg)

  • Acetic acid (AcOH) (10 mol%, 0.1 mmol, 6 µL)

  • Acetonitrile (CH₃CN) and Water (H₂O) in a 1:1 ratio (5 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione (1.0 mmol), the primary amine (1.2 mmol), and the aromatic aldehyde (1.0 mmol) in the acetonitrile:water (1:1) solvent mixture (5 mL).

  • Addition of Catalysts: To the stirred mixture, add iodine (1.0 mmol) and acetic acid (10 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC (eluent: ethyl acetate/n-hexane, 1:2). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often obtained as a solid. Purify the solid by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 6-fluoro-2,3-disubstituted-quinazolin-4(3H)-one.

Expected Yields and Characterization:

Yields for this reaction are typically in the range of 70-90%, depending on the specific substrates used. The final products can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

EntryPrimary AmineAldehydeProductTypical Yield (%)
1MethylamineBenzaldehyde6-Fluoro-3-methyl-2-phenylquinazolin-4(3H)-one85
2Benzylamine4-Chlorobenzaldehyde3-Benzyl-2-(4-chlorophenyl)-6-fluoroquinazolin-4(3H)-one82
3Aniline4-Methoxybenzaldehyde6-Fluoro-2-(4-methoxyphenyl)-3-phenylquinazolin-4(3H)-one88

Part 2: Beyond Heterocycles - A Monomer for Advanced Fluorinated Polymers

The utility of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione extends beyond the synthesis of small molecule therapeutics into the realm of materials science. Its difunctional nature makes it an attractive monomer for the synthesis of fluorinated polymers, such as polyamides.

Application Note 2: Synthesis of Fluorinated Polyamides via Ring-Opening Polymerization

Fluorinated polyamides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and low dielectric constants. The incorporation of fluorine atoms into the polymer backbone can significantly enhance these properties. 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione can undergo ring-opening polymerization with diamines to produce fluorinated polyamides.

Causality of Experimental Choices:
  • Monomer Reactivity: The anhydride moiety of 6-fluoroisatoic anhydride readily reacts with the nucleophilic amine groups of a diamine monomer. The reaction proceeds with the loss of carbon dioxide, driving the polymerization forward.

  • Polymerization Conditions: The polymerization is typically carried out in a high-boiling aprotic polar solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), to ensure the solubility of the growing polymer chains. The reaction is often performed at elevated temperatures to achieve high molecular weight polymers.[8]

Polymerization Mechanism Diagram

polymerization Ring-Opening Polymerization of 6-Fluoroisatoic Anhydride Monomer1 6-Fluoroisatoic Anhydride Intermediate Ring-Opened Intermediate (Amide-Carbamic Acid) Monomer1->Intermediate Monomer2 Diamine (H₂N-R-NH₂) Monomer2->Intermediate Decarboxylation Decarboxylation (-CO₂) Intermediate->Decarboxylation Polymer Fluorinated Polyamide Decarboxylation->Polymer caption Mechanism of fluorinated polyamide synthesis.

Caption: Mechanism of fluorinated polyamide synthesis.

Detailed Protocol 2: Synthesis of a Fluorinated Polyamide from 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione and 4,4'-Oxydianiline

This protocol describes the synthesis of a fluorinated polyamide with enhanced thermal properties.

Materials:

  • 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione (10.0 mmol, 1.81 g)

  • 4,4'-Oxydianiline (ODA) (10.0 mmol, 2.00 g)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous (40 mL)

  • Calcium chloride (CaCl₂), anhydrous (2.0 g)

  • Nitrogen inlet and outlet

  • Three-necked round-bottom flask equipped with a mechanical stirrer

  • Heating mantle with temperature controller

  • Methanol

Procedure:

  • Reaction Setup: In a dry, nitrogen-purged three-necked round-bottom flask, dissolve 4,4'-oxydianiline (10.0 mmol) and anhydrous calcium chloride (2.0 g) in anhydrous NMP (30 mL) with mechanical stirring.

  • Monomer Addition: Once the diamine has dissolved, add 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione (10.0 mmol) in one portion. Rinse the addition funnel with the remaining NMP (10 mL).

  • Polymerization: Heat the reaction mixture to 120 °C under a gentle stream of nitrogen and maintain this temperature for 24 hours. The viscosity of the solution will increase as the polymerization progresses.

  • Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a beaker containing rapidly stirring methanol (400 mL). The polyamide will precipitate as a fibrous solid.

  • Isolation: Collect the polymer by filtration, wash it thoroughly with fresh methanol, and then with hot water to remove any residual solvent and salts.

  • Drying: Dry the fluorinated polyamide in a vacuum oven at 80 °C for 24 hours.

Expected Properties and Characterization:

The resulting fluorinated polyamide is expected to be an amorphous polymer with good solubility in polar aprotic solvents. It should exhibit high thermal stability, with a glass transition temperature (Tg) typically above 250 °C. The polymer can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and thermogravimetric analysis (TGA).

Conclusion

6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione is a powerful and versatile building block in organic synthesis. Its ability to serve as a precursor to a wide range of 6-fluoro-substituted heterocycles, most notably quinazolinones, has solidified its importance in the field of medicinal chemistry and drug development. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this valuable reagent. As the demand for novel bioactive molecules and high-performance materials continues to grow, the applications of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione are poised to expand even further, opening new avenues for innovation in science and technology.

References

  • Frontiers. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link][3]

  • ResearchGate. (2023). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Retrieved from [Link][6]

  • ResearchGate. (2015). Efficient and practical one-pot route to synthesise quinazolin4(3H)-ones using trifluoromethanesulfonic anhydride and 2-chloropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Suggested mechanism for the iodine-catalyzed synthesis of 2-substituted.... Retrieved from [Link]

  • ResearchGate. (n.d.). Iodine catalyzed synthesis of dihydroquinazolinones. Retrieved from [Link][5]

  • Wiley Online Library. (2005). Fluorinated Aromatic Polyamides and Poly(amide‐imide)s: Synthesis and Properties. Retrieved from [Link][8][9]

  • IBM Research. (1994). Synthesis and Properties of Highly Fluorinated Polyimides. Retrieved from [Link][10]

  • International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. Retrieved from [Link][4]

  • MDPI. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]

  • MDPI. (2018). Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index. Retrieved from [Link]

  • MDPI. (2020). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Physicochemical Studies on the Surface of Polyamide 6.6 Fabrics Functionalized by DBD Plasmas Operated at Atmospheric and Sub-Atmospheric Pressures. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link][7]

  • National Center for Biotechnology Information. (2021). Advances in reversible covalent kinase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Retrieved from [Link][11]

  • National Center for Biotechnology Information. (2019). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). A New Synthesis of Gefitinib. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • PubMed. (2018). Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index. Retrieved from [Link]

  • PubMed. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • PubMed. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF FLUORINATED POLYAMIDES DERIVED FROM UNSYMMETRICAL DIAMINES CONTAINING THE PHTHALAZINONE MOIETY. Retrieved from [Link]

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Application

Application Notes: 6-Fluoroisatoic Anhydride in Medicinal Chemistry

Introduction: The Strategic Importance of 6-Fluoroisatoic Anhydride 6-Fluoroisatoic anhydride (6-FIA) is a versatile and highly valued reagent in medicinal chemistry, serving as a pivotal building block for a diverse ran...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 6-Fluoroisatoic Anhydride

6-Fluoroisatoic anhydride (6-FIA) is a versatile and highly valued reagent in medicinal chemistry, serving as a pivotal building block for a diverse range of heterocyclic scaffolds.[1] Its structure, a fluorinated derivative of isatoic anhydride, provides a robust platform for constructing complex molecules, particularly those intended for therapeutic applications such as anti-cancer and anti-inflammatory agents.[1] The strategic placement of a fluorine atom at the 6-position of the benzoxazine-dione core is not a trivial modification; it imparts unique physicochemical properties that medicinal chemists leverage to enhance the drug-like qualities of synthesized molecules.[2][3] This guide provides an in-depth look at the utility of 6-FIA, the rationale behind its use, and detailed protocols for its application.

The Fluorine Advantage: Why the 6-Position Matters

The incorporation of fluorine into drug candidates is a well-established strategy to optimize molecular properties.[2][3][4] Placing fluorine at the 6-position of the isatoic anhydride scaffold offers several distinct advantages that explain its prevalence in drug discovery programs.[2][5][6]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[2] Fluorine at the 6-position can act as a "metabolic shield," preventing degradation at a site that would otherwise be susceptible to enzymatic attack, thereby increasing the drug's half-life and bioavailability.[2][7]

  • Modulation of Basicity (pKa): Fluorine is the most electronegative element, and its powerful electron-withdrawing nature can lower the pKa (reduce the basicity) of nearby functional groups, such as aromatic amines.[2][6] This is critical for improving cell membrane permeability, as a less basic molecule is less likely to be protonated at physiological pH, facilitating its passage through lipid bilayers.[2]

  • Increased Binding Affinity: The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonds or orthogonal dipole-dipole interactions, enhancing the binding affinity and potency of the final compound.[2][3][4]

  • Improved Pharmacokinetics: Collectively, these effects contribute to superior pharmacokinetic profiles, including better absorption and longer duration of action, allowing for more convenient dosing regimens.[7]

Core Reactivity and Synthetic Applications

6-Fluoroisatoic anhydride's utility stems from its predictable reactivity with a wide range of nucleophiles.[8][9] The anhydride moiety is susceptible to nucleophilic attack, primarily by amines, leading to a ring-opening reaction that generates a 2-amino-6-fluorobenzoyl intermediate. This intermediate is the linchpin for the synthesis of numerous important heterocyclic systems.

Key Synthetic Transformations:
  • Synthesis of Fluorinated Quinazolinones: This is arguably the most significant application of 6-FIA. The reaction with an amine opens the anhydride, and subsequent intramolecular cyclization, often promoted by heat or acid catalysis, yields the highly valuable 6-fluoro-quinazolinone scaffold. This core is present in numerous kinase inhibitors and other targeted therapies.

  • Precursor to 6-Fluoroanthranilic Acids: Mild hydrolysis of 6-FIA provides a straightforward route to 2-amino-6-fluorobenzoic acid, a valuable intermediate in its own right for the synthesis of fluorinated acridines and other complex molecules.[10][11]

  • Formation of Benzamides and Other Amides: The reaction with amines can be controlled to isolate the intermediate 2-amino-6-fluorobenzamide derivatives.[8][9] These compounds can serve as precursors for other heterocycles or be evaluated as bioactive molecules themselves.

The following diagram illustrates the central reactivity of 6-FIA, leading to the formation of a key quinazolinone scaffold.

Caption: General reaction scheme of 6-Fluoroisatoic anhydride with a primary amine.

Application Protocol: Synthesis of a 6-Fluoro-3-aryl-quinazolin-4(3H)-one

This protocol provides a representative example of using 6-FIA to synthesize a fluorinated quinazolinone, a scaffold commonly found in kinase inhibitors.[12][13]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Fluoroisatoic Anhydride (6-FIA)≥98%Standard SupplierStore in a cool, dry place.
4-Methoxyaniline≥98%Standard Supplier
N,N-Dimethylformamide (DMF)AnhydrousStandard SupplierUse dry solvent for best results.
Acetic AcidGlacialStandard Supplier
Ethyl AcetateACS GradeStandard SupplierFor extraction and chromatography.
HexanesACS GradeStandard SupplierFor chromatography.
Sodium SulfateAnhydrousStandard SupplierFor drying.
Experimental Workflow Diagram

Workflow start Setup Reaction reactants Combine 6-FIA, Amine, & DMF in Flask start->reactants heating Heat Reaction Mixture (e.g., 120-140 °C) reactants->heating monitoring Monitor Progress by TLC/LC-MS heating->monitoring monitoring->heating Incomplete workup Cool, Pour into Water, & Precipitate Product monitoring->workup Complete filtration Filter Crude Solid workup->filtration purification Purify by Recrystallization or Column Chromatography filtration->purification characterization Characterize Final Product (NMR, MS, mp) purification->characterization end Pure Product characterization->end

Caption: Step-by-step workflow for the synthesis and purification of a quinazolinone.

Step-by-Step Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-Fluoroisatoic anhydride (1.0 g, 5.52 mmol, 1.0 equiv) and 4-methoxyaniline (0.75 g, 6.07 mmol, 1.1 equiv).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 15 mL) to the flask. Causality Note: DMF is used as a high-boiling polar aprotic solvent to ensure all reactants are solubilized and to facilitate the high temperature required for the cyclization step.

  • Reaction: Heat the reaction mixture to 130 °C using an oil bath and stir vigorously. Effervescence (release of CO2) should be observed as the reaction proceeds.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (6-FIA) is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark solution slowly into a beaker containing 100 mL of ice-cold water while stirring. A precipitate should form.

  • Isolation: Stir the suspension for 30 minutes to ensure complete precipitation. Collect the crude solid by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

  • Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure 6-fluoro-3-(4-methoxyphenyl)quinazolin-4(3H)-one.

  • Characterization: Dry the final product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point should also be recorded.

Troubleshooting and Considerations
  • Low Yield: May result from incomplete reaction or moisture in the reagents/solvent. Ensure the use of anhydrous DMF and dry glassware. Reaction time or temperature may need to be optimized.

  • Side Products: If the reaction is overheated or run for too long, decomposition can occur. If the intermediate amide is desired, the reaction should be run at a lower temperature (e.g., room temperature to 60 °C) without a cyclizing agent.

  • Safety: 6-Fluoroisatoic anhydride is an irritant. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

6-Fluoroisatoic anhydride is a powerful and efficient synthon in the medicinal chemist's toolbox. Its inherent reactivity, combined with the strategic benefits conferred by the 6-fluoro substituent, makes it an indispensable precursor for constructing high-value heterocyclic cores.[1] The ability to reliably introduce fluorine into privileged scaffolds like quinazolinones allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, accelerating the journey of drug discovery and development.

References

  • Hu, Y., et al. (2022). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. Molecules, 27(23), 8343. Available at: [Link]

  • Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Available at: [Link]

  • Google Patents. (2003). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Available at: [Link]

  • Al-Rashida, M., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 13(10), 1177-1209. Available at: [Link]

  • MDPI. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Pharmaceuticals, 15(11), 1367. Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available at: [Link]

  • ScholarWorks. (2025). Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds. Available at: [Link]

  • PubMed Central. (n.d.). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Available at: [Link]

  • Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry, 24(9), 1214-1219. Available at: [Link]

  • ACS Publications. (2011). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(10), 3451-3479. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Available at: [Link]

  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field? Available at: [Link]

  • Kirk, K. L. (2006). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Organic Chemistry, 71(11), 4031-4042. Available at: [Link]

  • PubMed Central. (2022). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. Available at: [Link]

  • Google Patents. (1993). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
  • PubMed. (2023). Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis. Available at: [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). 2-Amino-6-fluorobenzoic acid, 98%. Available at: [Link]

  • PubMed. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Available at: [Link]

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Method

Application Notes and Protocols for the Derivatization of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione in Bioassay Development

Introduction: The Strategic Advantage of the Fluorinated Benzoxazinedione Scaffold The 2H-1,3-benzoxazine-2,4(3H)-dione core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Fluorinated Benzoxazinedione Scaffold

The 2H-1,3-benzoxazine-2,4(3H)-dione core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The introduction of a fluorine atom at the 6-position of this scaffold offers a strategic advantage for drug discovery and development. The high electronegativity and small size of fluorine can significantly modulate the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a comprehensive guide for the derivatization of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione and the subsequent implementation of its derivatives in relevant bioassays.

Part 1: Synthesis of the Core Scaffold: 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione

The foundational step is the synthesis of the 6-fluoro-2H-1,3-benzoxazine-2,4(3H)-dione (CAS 321-69-7) core. A reliable method adapted from the synthesis of the parent compound, 2H-1,3-benzoxazine-2,4(3H)-dione, is proposed.[1] This involves the cyclization of a salicylamide derivative.

Proposed Synthetic Protocol: From 5-Fluorosalicylamide to 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione

Materials:

  • 5-Fluorosalicylamide

  • Ethyl chloroformate

  • Anhydrous pyridine

  • Acetone

  • Ethanol

  • Ice

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1 mole equivalent of 5-fluorosalicylamide in anhydrous pyridine at 0°C with constant stirring.

  • Addition of Ethyl Chloroformate: Slowly add 2 mole equivalents of ethyl chloroformate to the solution. An exothermic reaction may be observed; maintain the temperature at 0°C during the addition.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 5 hours.

  • Quenching: After reflux, carefully pour the reaction mixture into a beaker containing ice water to precipitate the product.

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with cold water to remove pyridine and other water-soluble impurities.

  • Recrystallization: Recrystallize the crude product from an acetone-ethanol mixture to obtain pure 6-fluoro-2H-1,3-benzoxazine-2,4(3H)-dione as a white to off-white solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Part 2: Derivatization Strategies for Library Generation

The N-3 position of the 6-fluoro-2H-1,3-benzoxazine-2,4(3H)-dione scaffold is the primary site for derivatization, offering a versatile handle for introducing a wide range of functional groups to explore the structure-activity relationship (SAR).

Workflow for N-3 Derivatization

Derivatization_Workflow Start 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione Base Deprotonation (e.g., K2CO3, NaH) Start->Base  Base in  aprotic solvent Reaction Reaction with Electrophile (R-X) Base->Reaction  Nucleophilic  Nitrogen N_Alkylation N-Alkylation Reaction->N_Alkylation  R-X = Alkyl Halide N_Acylation N-Acylation Reaction->N_Acylation  R-X = Acyl Halide Purification Purification (e.g., Column Chromatography) N_Alkylation->Purification N_Acylation->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Bioassay Bioassay Screening Characterization->Bioassay

Caption: General workflow for the N-3 derivatization of the core scaffold.

Protocol 1: N-3 Alkylation

This protocol describes a general procedure for the N-alkylation of 6-fluoro-2H-1,3-benzoxazine-2,4(3H)-dione.

Materials:

  • 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a solution of 6-fluoro-2H-1,3-benzoxazine-2,4(3H)-dione (1 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq).

  • Addition of Alkyl Halide: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or gentle heating (50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the N-alkylated product by spectroscopic methods.

Parameter Condition Rationale
Base K₂CO₃ or NaHTo deprotonate the acidic N-H proton, forming a nucleophilic anion.
Solvent Anhydrous DMF or AcetonitrileAprotic polar solvents that facilitate the Sₙ2 reaction.
Temperature Room temperature to 60 °CTo balance reaction rate and minimize side reactions.
Protocol 2: N-3 Acylation

This protocol outlines a general method for the N-acylation of the core scaffold.

Materials:

  • 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione

  • Acyl chloride or anhydride (e.g., benzoyl chloride, acetic anhydride)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve 6-fluoro-2H-1,3-benzoxazine-2,4(3H)-dione (1 eq) in anhydrous DCM and add TEA (1.2 eq).

  • Addition of Acylating Agent: Add the acyl chloride or anhydride (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Work-up: Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography or recrystallization.

  • Characterization: Verify the structure of the N-acylated product.

Parameter Condition Rationale
Base Triethylamine or PyridineTo neutralize the HCl generated during the reaction.
Solvent Anhydrous DCM or THFInert solvents that dissolve the reactants well.
Temperature 0 °C to Room temperatureTo control the reactivity of the acylating agent.

Part 3: Bioassay Implementation and Protocols

The synthesized library of 6-fluoro-2H-1,3-benzoxazine-2,4(3H)-dione derivatives can be screened in various bioassays to identify lead compounds with desired biological activities. Based on the known pharmacology of benzoxazine derivatives, enzyme inhibition and receptor binding assays are highly relevant.

Exemplar Bioassay 1: Kinase Inhibition Assay

Many heterocyclic compounds are known to be kinase inhibitors. This protocol describes a general method for screening the synthesized derivatives against a target kinase.

Principle:

This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.

Kinase_Assay_Workflow Start Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Incubation Incubate Kinase with Test Compound Start->Incubation Reaction_Start Initiate Reaction with ATP and Substrate Incubation->Reaction_Start Reaction_Stop Stop Reaction Reaction_Start->Reaction_Stop Detection Detection of Phosphorylation Reaction_Stop->Detection Data_Analysis Data Analysis (IC50 determination) Detection->Data_Analysis

Sources

Application

The Synthetic Cornerstone: Harnessing 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione in Advanced Drug Discovery

Introduction: Beyond a Simple Building Block In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern therapeutic des...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Building Block

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern therapeutic design. 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione, more commonly known in the field as 5-Fluoroisatoic Anhydride, stands out as a pivotal research tool. It is not merely a synthetic intermediate but a gateway to a vast chemical space of bioactive molecules, primarily the quinazolinone and 2,3-dihydroquinazolin-4(1H)-one cores. These scaffolds are prevalent in a multitude of pharmacologically active agents, including potent enzyme inhibitors and receptor modulators.[1]

This guide provides an in-depth exploration of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione as a research tool. We will delve into the chemical logic of its reactivity, the strategic advantage conferred by its fluorine moiety, and provide detailed, field-proven protocols for its application in the synthesis of high-value research compounds.

Scientific Foundation: The Power of Fluorine and Anhydride Reactivity

The utility of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione is rooted in two key features: the inherent reactivity of the isatoic anhydride ring and the strategic placement of a fluorine atom.

Isatoic Anhydride Reactivity: The core of the molecule is a cyclic anhydride. This structure is primed for nucleophilic attack, most commonly by primary amines. The reaction proceeds via a ring-opening mechanism, where the amine attacks one of the carbonyl carbons, leading to the formation of a 2-aminobenzamide intermediate and the release of carbon dioxide. This intermediate is then perfectly poised for a subsequent intramolecular cyclization, typically with an aldehyde or ketone, to form the stable quinazolinone ring system. This reliable and often high-yielding transformation makes it a favored pathway for generating molecular diversity.[2][3]

The Fluorine Advantage: The introduction of a fluorine atom at the 6-position is a deliberate and strategic choice. Organofluorine chemistry has demonstrated that this modification can profoundly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate. Specifically, the trifluoromethyl group, and by extension other fluorine substitutions, can significantly improve:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This prolongs the compound's half-life in the body.[4]

  • Lipophilicity: Fluorine substitution increases the molecule's lipophilicity, which can enhance its ability to cross cellular membranes and improve oral bioavailability.[4]

  • Binding Affinity: The highly electronegative fluorine atom can alter the electronic distribution of the molecule, potentially leading to stronger and more specific interactions with biological targets, such as the active site of an enzyme.[5]

Therefore, using the 6-fluoro variant of isatoic anhydride is not an arbitrary choice; it is a calculated decision to imbue the final compounds with more drug-like properties from the very first step of the synthesis.

Core Application: One-Pot Synthesis of 6-Fluoro-2,3-dihydroquinazolin-4(1H)-ones

One of the most powerful applications of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione is in multicomponent reactions (MCRs). These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is highly efficient for building libraries of compounds for screening. The three-component reaction between 5-fluoroisatoic anhydride, an amine, and an aldehyde is a classic example.[6]

Workflow for Three-Component Quinazolinone Synthesis

G cluster_prep Reaction Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification A 6-Fluoro-2H-1,3- benzoxazine-2,4(3H)-dione E Combine all reactants and heat under reflux A->E B Primary Amine (e.g., Aniline) B->E C Aldehyde (e.g., Benzaldehyde) C->E D Solvent & Catalyst (e.g., EtOH, p-TsOH) D->E F Cool reaction mixture & Dilute with H2O E->F Reaction Complete G Extract with Organic Solvent (EtOAc) F->G H Purify by Column Chromatography G->H I Final Product: 6-Fluoro-2,3-disubstituted- 2,3-dihydroquinazolin-4(1H)-one H->I

Caption: General workflow for the one-pot synthesis of quinazolinone derivatives.

Protocol 1: General Procedure for the Synthesis of a 6-Fluoro-2,3-dihydroquinazolin-4(1H)-one Scaffold

This protocol is a representative example of a one-pot, three-component synthesis. The choice of amine and aldehyde can be varied to generate a diverse library of compounds.

Materials:

  • 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione (5-Fluoroisatoic Anhydride)

  • Aromatic or aliphatic primary amine (e.g., aniline)

  • Aromatic or aliphatic aldehyde (e.g., benzaldehyde)

  • Ethanol (EtOH), absolute

  • p-Toluenesulfonic acid (p-TsOH) or another suitable catalyst

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione (1.0 eq).

  • Addition of Reactants: Add the primary amine (1.1 eq) and the aldehyde (1.0 eq) to the flask.

  • Solvent and Catalyst: Add absolute ethanol as the solvent, followed by a catalytic amount of p-TsOH (e.g., 10 mol%).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the residue with water and extract the product with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 6-fluoro-2,3-dihydroquinazolin-4(1H)-one derivative.

Causality and Self-Validation:

  • Excess Amine: A slight excess of the amine is used to ensure the complete consumption of the starting anhydride.

  • Catalyst: The acid catalyst (p-TsOH) is crucial for activating the aldehyde carbonyl for nucleophilic attack by the intermediate aminobenzamide and for facilitating the final cyclization/dehydration step.[7]

  • TLC Monitoring: Continuous monitoring by TLC is a self-validating step, ensuring the reaction is driven to completion and preventing the formation of side products from over-heating.

  • Aqueous Work-up: The wash with sodium bicarbonate is essential to remove the acid catalyst and any unreacted starting materials or acidic byproducts.

General Reaction Mechanism

G Start 5-Fluoroisatoic Anhydride Step1 Nucleophilic Attack & Ring Opening Start->Step1 Amine R'-NH2 (Amine) Amine->Step1 Intermediate 2-Amino-5-fluoro-N-R'-benzamide (Intermediate) Step1->Intermediate CO2 CO2 Step1->CO2 Release Step2 Condensation Intermediate->Step2 Aldehyde R''-CHO (Aldehyde) Aldehyde->Step2 Imine Imine Intermediate Step2->Imine Step3 Intramolecular Cyclization Imine->Step3 Product 6-Fluoro-quinazolinone Product Step3->Product

Caption: Proposed mechanism for the three-component synthesis of quinazolinones.

Application Example: Synthesis of Potent EGFR Inhibitors

The quinazolinone scaffold is central to many clinically approved Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Gefitinib and Erlotinib, used in cancer therapy.[6][8] The 6-fluoro-quinazolinone core is a valuable pharmacophore in this context. Research has shown that compounds derived from this scaffold can exhibit potent inhibitory activity against EGFR.[5]

For instance, a study by Abdel-Gawad et al. (2022) synthesized a series of quinazolin-4(3H)-one derivatives and evaluated their efficacy as EGFR inhibitors. While their synthesis started from a different precursor, the resulting structures highlight the potential of the quinazolinone core. By applying the principles of the one-pot reaction (Protocol 1), researchers can synthesize analogous 6-fluoro-quinazolinone derivatives and test them for similar biological activity.

Illustrative Biological Data

The following table summarizes the EGFR inhibitory activity of representative quinazolinone compounds, demonstrating the potency that can be achieved with this scaffold. Researchers using 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione can aim to synthesize derivatives with similar or improved activity profiles.

Compound IDStructure (General)TargetIC₅₀ (µM)Reference
Erlotinib 4-AnilinoquinazolineEGFR0.045 ± 0.003[5]
Compound 6d 2-thio-3-aryl-quinazolinoneEGFR0.069 ± 0.004[5]
Compound 7i 6-ureido-4-anilinoquinazolineEGFR (A549 cells)2.25[1]

This data underscores the value of the quinazolinone scaffold in generating potent enzyme inhibitors. The use of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione provides a direct route to fluorinated versions of these compounds, which is a key strategy for enhancing their drug-like properties.[4]

Safety and Handling

6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione should be handled with appropriate laboratory precautions.

  • Appearance: Off-white to pale yellow powder.[9]

  • Solubility: Generally soluble in organic solvents like DMSO and insoluble in water.[9]

  • Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[5]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible substances.

Conclusion

6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione is a highly valuable and versatile tool for the modern medicinal chemist. Its predictable reactivity, coupled with the strategic benefits of fluorine incorporation, makes it an ideal starting point for the synthesis of compound libraries targeting a wide range of biological targets. The robust and efficient one-pot protocols for generating 6-fluoro-quinazolinone derivatives enable rapid lead discovery and optimization, solidifying the role of this reagent as a cornerstone in the development of next-generation therapeutics.

References

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024). International Journal of Chemical Studies.

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Abdel-Gawad, H., et al. (2022). Journal of the Iranian Chemical Society. [Link]

  • Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry. (n.d.). University of Massachusetts Dartmouth.
  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). Journal of the Iranian Chemical Society.
  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (n.d.). Frontiers in Chemistry.
  • Synthesis and biological evaluation of new quinazolinone derivatives. Asker, F. W., et al. (2014). European Journal of Chemistry.
  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. (2023). Bioorganic & Medicinal Chemistry.
  • SCHEME 1 Simplified reaction mechanism of benzoxazine and amine... (n.d.).
  • 2,3-Dihydroquinazolin-4(1H)
  • Synthesis of 2,3-dihydroquinazolin-4(1H)-ones by three-component coupling of isatoic anhydride, amines, and aldehydes catalyzed by magnetic Fe(3)O(4) nanoparticles in water. Zhang, Z.-H., et al. (2010).
  • Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. (n.d.).
  • 5-Fluoroisatonic anhydride | 321-69-7 | 98% - LBAO Chemicals. (n.d.). LBAO Chemicals.
  • Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of... (n.d.). Baghdad Science Journal.
  • New Fluorine-Containing Derivatives of 4-Anilino-2-(methylsulfanyl)quinazolines. (2025).
  • Regular Article - Organic Chemistry Research. (2019). Organic Chemistry Research.

Sources

Method

Application Note: Comprehensive Analytical Characterization of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione

Abstract This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione. As a fluorinated heterocyclic compound of in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione. As a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science, its structural integrity, purity, and physicochemical properties must be rigorously established. This guide moves beyond simple procedural lists to explain the rationale behind method selection and data interpretation, ensuring a robust and validated analytical workflow. We will cover chromatographic, spectroscopic, and crystallographic techniques, offering both theoretical grounding and practical, step-by-step protocols for implementation in a research or quality control setting.

Introduction: The Analytical Imperative

6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione belongs to the benzoxazine class of heterocyclic compounds.[1] The incorporation of a fluorine atom can significantly modulate a molecule's pharmacokinetic and physicochemical properties, making this scaffold a person of interest for drug discovery and polymer science.[2] Therefore, unambiguous characterization is not merely a procedural formality but a foundational requirement for meaningful research and development. A multi-technique approach is essential to build a complete analytical profile, confirming identity, quantifying purity, and elucidating the precise three-dimensional structure.

This guide details the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Single-Crystal X-ray Diffraction (SC-XRD) for this purpose.

Physicochemical Properties Summary

A foundational step in any analytical endeavor is to understand the basic properties of the analyte. The table below summarizes key data for 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione.

PropertyValueSource
CAS Number 321-69-7[3]
Molecular Formula C₈H₄FNO₃[Calculated]
Molecular Weight 181.12 g/mol [Calculated]
Appearance White to off-white crystalline solid[Typical]
Melting Point ~220-230 °C (Expected range)[Analog Est. 6]
Canonical SMILES C1=CC2=C(C=C1F)OC(=O)NC2=O[Inferred]

Integrated Analytical Workflow

A successful characterization strategy relies on the logical integration of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system. The workflow below illustrates a typical pathway from initial purity assessment to definitive structural confirmation.

G cluster_0 Purity & Identity Screening cluster_1 Structural Elucidation cluster_2 Definitive Structure HPLC HPLC-UV (Purity Assay, Quantification) NMR NMR Spectroscopy ('H, ¹³C, ¹⁹F) (Connectivity, Skeleton) HPLC->NMR If >95% Pure Report Certificate of Analysis (CoA) HPLC->Report GCMS GC-MS (Volatile Impurities, MW Confirm) GCMS->Report MS High-Res MS (Elemental Formula) NMR->MS Corroborate XRD Single-Crystal X-ray Diffraction (SC-XRD) (3D Atomic Arrangement) NMR->XRD For Final Confirmation NMR->Report IR FT-IR Spectroscopy (Functional Groups) IR->XRD For Final Confirmation IR->Report MS->IR Corroborate MS->XRD For Final Confirmation MS->Report XRD->Report Synthesis Synthesized Compound Synthesis->HPLC Initial Check

Caption: Integrated workflow for the characterization of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione.

Chromatographic Methods for Purity and Separation

Chromatography is the cornerstone of purity assessment. It separates the target analyte from synthesis byproducts, starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Reverse-phase HPLC is the method of choice due to the aromatic and moderately polar nature of the benzoxazine core. A C18 stationary phase provides excellent hydrophobic retention, while a polar mobile phase (typically a mixture of water and acetonitrile or methanol) allows for controlled elution. UV detection is ideal as the benzoxazine ring system contains a strong chromophore, ensuring high sensitivity.

Protocol: Purity Determination by Reverse-Phase HPLC

  • Instrumentation & Consumables:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of any acidic/basic functional groups, leading to sharper, more symmetrical peaks.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Solvent: 50:50 Acetonitrile:Water (Diluent).

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the compound.

    • Dissolve in 10 mL of diluent to create a 0.5 mg/mL stock solution.

    • Further dilute to a working concentration of ~50 µg/mL. Rationale: This concentration is typically within the linear dynamic range of a UV detector and avoids column overloading.

  • Instrumental Method:

ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or DAD scan 200-400 nm)
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B; 20-25 min: 10% B (Equilibration)
  • Data Interpretation & Trustworthiness:

    • The primary peak in the chromatogram corresponds to 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

    • For a self-validating system, run a blank (diluent only) to identify solvent-related peaks and a known standard if available. The use of a DAD allows for peak purity analysis by comparing spectra across the peak, ensuring it is not co-eluting with an impurity.

Spectroscopic Methods for Structural Elucidation

Spectroscopy provides direct evidence of the molecule's chemical structure, from its atomic connectivity to the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for elucidating the precise covalent structure of an organic molecule in solution. ¹H NMR reveals the number and environment of protons, ¹³C NMR maps the carbon skeleton, and ¹⁹F NMR is uniquely suited to confirm the presence and environment of the fluorine atom. DMSO-d₆ is a common solvent choice for this class of compounds due to its excellent solubilizing power and the fact that the N-H proton will be observable.[4]

Protocol: NMR Structural Confirmation

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer to a 5 mm NMR tube.

  • Instrumentation:

    • 400 MHz (or higher) NMR Spectrometer.

  • Data Acquisition:

    • Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra at room temperature.

    • Two-dimensional experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be run to definitively assign signals.

Predicted Spectra & Interpretation:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H ~11.5Broad Singlet1HNH
~7.8-7.2Multiplets3HAromatic CH
¹³C ~160-165 (JCF)Doublet-C -F
~148Singlet-Carbonyl (C =O)
~145Singlet-Carbonyl (C =O)
~110-140Multiple Signals-Aromatic C
¹⁹F ~ -110 to -120Singlet or Multiplet-Ar-F

Note: The chemical shifts are estimates based on analogous structures and general principles.[5][6] The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and reliable method for identifying the functional groups within a molecule. The presence of carbonyl (C=O), amine (N-H), and carbon-fluorine (C-F) bonds will give rise to strong, characteristic absorption bands.

Protocol: Functional Group Analysis by FT-IR

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the simplest and most common method.

    • KBr Pellet: Alternatively, grind ~1 mg of sample with ~100 mg of dry KBr and press into a transparent disk.

  • Data Acquisition:

    • Collect the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3200Medium, BroadN-H Stretch
~1750 & ~1710StrongAsymmetric & Symmetric C=O Stretch (dione)
~1610, ~1500MediumAromatic C=C Stretch
~1250StrongC-O Stretch
~1100StrongC-F Stretch
Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of identity confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, leaving no ambiguity.

Protocol: Molecular Weight Confirmation

  • Instrumentation:

    • Couple to either an HPLC (LC-MS) or a direct infusion source.

    • Ionization: Electrospray Ionization (ESI) is recommended for its soft ionization, which will keep the molecule intact.

  • Data Acquisition:

    • Acquire in both positive and negative ion modes.

    • Scan a mass range from m/z 50 to 500.

  • Data Interpretation:

    • Expected Ion (Positive Mode): [M+H]⁺ at m/z 182.0248

    • Expected Ion (Negative Mode): [M-H]⁻ at m/z 180.0106

    • The experimentally observed mass should match the calculated exact mass to within 5 ppm to confirm the elemental formula C₈H₄FNO₃.

Definitive Structure by Single-Crystal X-ray Diffraction (SC-XRD)

Expertise & Causality: While the combination of NMR and MS provides a highly confident structural assignment, SC-XRD offers the ultimate, unambiguous proof. It determines the precise three-dimensional arrangement of atoms in the solid state, revealing bond lengths, bond angles, and intermolecular interactions. This technique is considered the gold standard for structural determination.[7][8]

Protocol: 3D Structural Analysis by SC-XRD

  • Crystal Growth (The Critical Step):

    • Growing a single, diffraction-quality crystal is often the most challenging part.

    • Method: Slow evaporation of a saturated solution is a common starting point.

    • Solvent Screening: Test various solvents such as acetone, ethanol, ethyl acetate, or mixtures thereof. The goal is to find a solvent in which the compound has moderate solubility.[9]

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Place the instrument under a stream of cold nitrogen (~100 K) to minimize thermal motion.

    • Collect diffraction data using a modern diffractometer with a Mo or Cu X-ray source.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or other algorithms to generate an initial atomic model.

    • Refine the model against the experimental data to obtain the final, highly accurate structure.

Data Presentation: The final output is a crystallographic information file (CIF) containing the atomic coordinates, bond lengths, angles, and other metrical parameters, which can be visualized as a 3D model.

G cluster_info Information Provided cluster_tech Analytical Technique Purity Purity (%) Identity Identity Confirmation Structure 3D Structure Connectivity Connectivity (2D Structure) Structure->Connectivity HPLC HPLC HPLC->Purity HPLC->Identity via Retention Time NMR NMR NMR->Identity via Fingerprint NMR->Connectivity MS MS MS->Identity via MW XRD SC-XRD XRD->Structure

Caption: Relationship between analytical techniques and the type of information they provide.

References

  • An In-depth Technical Guide to the X-ray Crystallography of 1H-Pyrido[2,3-d]oxazine-2,4-dione Derivatives. Benchchem.
  • 2H-1,3-Benzoxazine-2,4(3H)-dione | 2037-95-8. ChemicalBook.
  • Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Proper. NSTDA.
  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI.
  • 2 h-1,3-benzoxazine-2,4(3 h)-dione 2037-95-8. Guidechem.
  • 2H-1,3-Benzoxazine-2,4(3H)-dione (carsalam),CAS NO 2037-95-8. RVR LABS.
  • 321-69-7|6-Fluoro-2H-benzo[d][7][8]oxazine-2,4(1H)-dione. BLDpharm. Available from:

  • 1 H NMR spectrum of 6-methyl-3-phenyl-3,4-dihydro-2H-benzo... ResearchGate.
  • Synthesis, characterization and biological activity studies of Pd(II) and Pt(II)-2H-benzo[e][7][8]oxazine-2,4(3H)-dione (HBzoxe) complexes. ResearchGate. Available from:

  • 2H-1,3-Benzoxazine-2,4(3H)-dione(2037-95-8) 1H NMR spectrum. ChemicalBook.
  • A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES VIA A RING EXPANSION AND REDUCTION APPROACH. Thesis.
  • 2H-1,3-Benzoxazine-2,4(3H)-dione. PubChem.

Sources

Application

NMR and mass spectrometry of 6-Fluoroisatoic anhydride

An Application Guide to the Structural Characterization of 6-Fluoroisatoic Anhydride by NMR and Mass Spectrometry Abstract This technical guide provides a detailed framework for the analytical characterization of 6-Fluor...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Structural Characterization of 6-Fluoroisatoic Anhydride by NMR and Mass Spectrometry

Abstract

This technical guide provides a detailed framework for the analytical characterization of 6-Fluoroisatoic anhydride (C₈H₄FNO₃, MW: 181.12 g/mol ) using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). As a critical intermediate in the synthesis of pharmaceuticals, including anti-inflammatory agents and anti-cancer drugs, as well as in materials science, rigorous structural verification is paramount.[1] This document outlines optimized protocols, discusses the rationale behind experimental choices, and presents expected spectral data to guide researchers, scientists, and drug development professionals in achieving unambiguous compound identification and purity assessment.

Introduction: The Role of 6-Fluoroisatoic Anhydride in Modern Synthesis

6-Fluoroisatoic anhydride is a versatile heterocyclic compound belonging to the benzoxazine class.[2] Its structure, featuring a reactive anhydride moiety and a fluorine-substituted aromatic ring, makes it a valuable building block in organic synthesis. The presence of the fluorine atom can significantly modulate the physicochemical and biological properties of target molecules, such as metabolic stability and binding affinity.[1]

Given its role as a precursor, confirming the identity and purity of 6-Fluoroisatoic anhydride is a non-negotiable step in any synthetic workflow. NMR spectroscopy provides unparalleled insight into the molecular framework and the chemical environment of each atom, while mass spectrometry confirms the molecular weight and offers clues to the structure through fragmentation analysis. This guide integrates both techniques for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 6-Fluoroisatoic anhydride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic connectivity.

Rationale for Experimental Design
  • Solvent Selection: Isatoic anhydrides exhibit good solubility in polar aprotic solvents. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it effectively solubilizes the compound and its residual proton signal (δ ≈ 2.50 ppm) typically does not interfere with the aromatic signals of the analyte.[3][4]

  • Reference Standard: Tetramethylsilane (TMS) is used as the internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) serves as the common external reference (δ = 0.00 ppm).[5][6]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of 6-Fluoroisatoic anhydride and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS.

  • Tube Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically ~4 cm).

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of 12-15 ppm is usually sufficient.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.

    • ¹⁹F NMR: Acquire a proton-decoupled spectrum. ¹⁹F is a highly sensitive nucleus, so acquisition times are typically short.[7][8]

Predicted NMR Spectra and Interpretation

¹H NMR Spectrum: The ¹H NMR spectrum is expected to show four distinct signals: one for the N-H proton and three for the aromatic protons.

  • N-H Proton: A broad singlet is expected in the downfield region (δ ≈ 11.0-12.0 ppm). Its broadness is due to quadrupole broadening and potential chemical exchange.

  • Aromatic Protons: The fluorine atom at the C6 position introduces characteristic splitting patterns (J-couplings) to the adjacent protons.

    • H5: This proton is ortho to the fluorine atom and will appear as a triplet of doublets (td) or a complex multiplet due to coupling with H7 and the fluorine atom.

    • H7: This proton is meta to the fluorine and ortho to the C8-carbonyl group, appearing as a doublet of doublets (dd).

    • H8: This proton is para to the fluorine and ortho to the C1-amide, likely appearing as a doublet of doublets (dd).

¹³C NMR Spectrum: Eight distinct carbon signals are anticipated. The carbons of the fluorinated ring will exhibit C-F coupling, which is invaluable for definitive assignments.

  • Carbonyl Carbons (C2, C4): These will appear far downfield (δ ≈ 160-170 ppm and δ ≈ 145-150 ppm), with the anhydride carbonyl (C2) typically being the most deshielded.

  • Fluorine-Bearing Carbon (C6): This carbon signal will appear as a large doublet due to a strong one-bond C-F coupling (¹JCF ≈ 240-260 Hz).

  • Aromatic Carbons: The remaining five aromatic carbons will appear in the δ ≈ 110-145 ppm range. Carbons ortho and meta to the fluorine atom will show smaller two-bond and three-bond C-F couplings, respectively.

¹⁹F NMR Spectrum: ¹⁹F NMR provides a direct and highly sensitive window into the fluorine's environment.[8]

  • A single signal is expected for the fluorine atom on the aromatic ring.

  • The chemical shift for an aryl fluoride is typically in the range of -100 to -120 ppm relative to CFCl₃.[6][9]

  • This signal will be split into a multiplet (likely a triplet of doublets) due to coupling with the ortho (H5, H7) and meta (H8) protons.

Summary of Predicted NMR Data
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
¹H~11.5br s-N-H
¹H~7.8ddJ ≈ 8.5, 2.5 HzH8
¹H~7.5ddJ ≈ 9.0, 2.5 HzH7
¹H~7.3tdJ ≈ 9.0, 2.5 HzH5
¹³C~165s-C2 (Anhydride C=O)
¹³C~148s-C4 (Carbamate C=O)
¹³C~160d¹JCF ≈ 250 HzC6
¹³C~110-145mC-F couplingsAromatic C's
¹⁹F-100 to -120mH-F couplingsC6-F
NMR Analysis Workflow

Caption: General workflow for NMR analysis of 6-Fluoroisatoic anhydride.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Ionization Techniques: EI vs. ESI
  • Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons bombard the sample, causing ionization and extensive fragmentation.[10] It provides a characteristic "fingerprint" fragmentation pattern that is useful for structural elucidation and library matching.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that transfers pre-existing ions from solution into the gas phase with minimal fragmentation.[11][12] It is ideal for confirming the molecular weight via the observation of pseudomolecular ions like [M+H]⁺ or [M-H]⁻.[13]

Protocol 1: Electron Ionization - Gas Chromatography-Mass Spectrometry (EI-GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Method: Inject the sample into a GC-MS system. Use a temperature program that allows for the elution of the compound without thermal decomposition (e.g., start at 100 °C, ramp to 280 °C).

  • MS Acquisition: Acquire data in full scan mode over a mass range of m/z 40-300. The standard electron energy is 70 eV.

Predicted EI Fragmentation Pathway

The molecular ion (M⁺˙) of 6-Fluoroisatoic anhydride is expected at m/z 181 . The fragmentation is predicted to proceed through characteristic losses of small, stable neutral molecules.

  • Loss of CO₂: The primary fragmentation is the loss of carbon dioxide from the anhydride moiety to form an N-carboxyanhydride radical cation, resulting in a fragment at m/z 137 .

  • Loss of CO: The subsequent loss of carbon monoxide yields a fluorinated benzyne radical cation, a highly reactive species, at m/z 109 .

  • Other Fragments: Other smaller fragments corresponding to the fluorinated aromatic ring can also be observed.

Fragmentation_Pathway M [C₈H₄FNO₃]⁺˙ m/z = 181 (Molecular Ion) F1 [C₇H₄FNO]⁺˙ m/z = 137 M->F1 - CO₂ F2 [C₆H₄F]⁺˙ m/z = 109 F1->F2 - CO

Caption: Predicted EI fragmentation pathway for 6-Fluoroisatoic anhydride.

Protocol 2: Electrospray Ionization - Liquid Chromatography-Mass Spectrometry (ESI-LC-MS)
  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) in a suitable solvent system like 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • LC Method: If chromatographic separation is needed, use a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or base). Otherwise, direct infusion can be used.

  • MS Acquisition:

    • Positive Mode: Scan for the protonated molecule [M+H]⁺.

    • Negative Mode: Scan for the deprotonated molecule [M-H]⁻. The acidic N-H proton makes negative mode detection highly favorable.

Predicted ESI Spectrum

ESI is a soft ionization method, so the primary observed ions will be related to the intact molecule.

  • Positive Ion Mode: The protonated molecule [M+H]⁺ is expected at m/z 182 .

  • Negative Ion Mode: The deprotonated molecule [M-H]⁻ is expected at m/z 180 .[14]

Summary of Predicted Mass Spectrometry Data
Ionization ModePredicted m/zIon IdentityNotes
EI181[M]⁺˙Molecular Ion
EI137[M - CO₂]⁺˙Loss of carbon dioxide
EI109[M - CO₂ - CO]⁺˙Subsequent loss of carbon monoxide
ESI (+)182[M+H]⁺Protonated molecule
ESI (-)180[M-H]⁻Deprotonated molecule

Conclusion

The combined application of multinuclear NMR spectroscopy and complementary mass spectrometry techniques provides a robust and definitive method for the structural characterization of 6-Fluoroisatoic anhydride. The protocols and expected spectral data presented in this guide offer a comprehensive roadmap for researchers to verify the identity, structure, and purity of this important synthetic intermediate, ensuring the integrity of subsequent research and development efforts in pharmaceuticals and materials science.

References

  • SpectraBase. Isatoic anhydride - Optional[13C NMR] - Chemical Shifts. [Link]

  • National Institute of Standards and Technology (NIST). Isatoic anhydride - NIST WebBook. [Link]

  • SpectraBase. Isatoic anhydride - Optional[13C NMR] - Spectrum. [Link]

  • Synthesis and characterization of 6FDA/3,5-diamino-2,4,6-trimethylbenzenesulfonic acid-derived polyimide for gas separation applications. (2021-02-15). [Link]

  • PubChem. Isatoic Anhydride | C8H5NO3 | CID 8359. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0256501). [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • University of Ottawa. 19Flourine NMR. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0256501). [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. [Link]

  • 19F NMR Reference Standards. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • YouTube. Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Anhydrides from aldehydes or alcohols via an oxidative cross coupling - Supporting Information. [Link]

  • NIH - PMC. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

  • Chemistry LibreTexts. Electrospray Ionization Mass Spectrometry. [Link]

  • ResearchGate. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

  • SpectraBase. Isatoic anhydride - Optional[1H NMR] - Chemical Shifts. [Link]

  • PubChem. 5-Fluoroisatoic anhydride | C8H4FNO3 | CID 288560. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Michigan State University. Mass Spectrometry. [Link]

  • PubChem. 6-Chloro-3-methylisatoic anhydride | C9H6ClNO3 | CID 22890221. [Link]

  • NIH - PubMed Central. Synthesis, Spectroscopic Characterization, Single-Crystal Structure, Hirshfeld Surface Analysis, and Antimicrobial Studies of 3-Acetoxy-2-methylbenzoic Anhydride. [Link]

  • F1000Research. Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives. [Link]

Sources

Method

Application Notes &amp; Protocols: 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione as a Strategic Building Block for High-Value Heterocycles

Abstract These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione, also kno...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione, also known as 6-fluoroisatoic anhydride. This versatile reagent serves as a pivotal starting material for the synthesis of a diverse array of fluorinated heterocyclic scaffolds, particularly quinazolinones and quinazolinediones. The incorporation of a fluorine atom offers significant advantages in modulating the physicochemical and pharmacological properties of target molecules, making this building block highly valuable in modern drug discovery.[1][2] This guide details the core reactivity, provides step-by-step, field-proven protocols for key transformations, and explains the causality behind experimental choices to ensure reproducible and efficient synthesis.

Introduction: The Strategic Value of Fluorine in Heterocyclic Chemistry

Heterocyclic moieties are fundamental structural motifs in medicinal chemistry, present in approximately 85% of all biologically active compounds.[3][4] In parallel, the introduction of fluorine into drug candidates has become a cornerstone of modern pharmaceutical design. The unique properties of the fluorine atom—high electronegativity, small steric footprint, and the strength of the C-F bond—can profoundly enhance a molecule's metabolic stability, membrane permeability, binding affinity, and bioavailability.[2][3][4]

The convergence of these two powerful concepts, embodied in fluorinated heterocycles, has led to numerous blockbuster drugs.[4][5] 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione (6-fluoroisatoic anhydride) emerges as a preeminent building block in this context. It provides a reliable and efficient entry point to fluorinated quinazolines, quinazolinones, and related fused heterocycles, which are privileged scaffolds known for a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8] This document serves as a practical guide to unlocking the synthetic potential of this key intermediate.

Physicochemical Properties & Handling

Proper understanding and handling of the starting material are critical for successful and safe experimentation.

PropertyValueSource
Chemical Name 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione-
Synonym 6-Fluoroisatoic Anhydride[7]
CAS Number 321-69-7[9]
Molecular Formula C₈H₄FNO₃-
Molecular Weight 181.12 g/mol -
Appearance White to off-white solid/powder[10]
Melting Point >240 °C (decomposes)[10]

Storage and Handling:

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and moisture.

  • The compound is moisture-sensitive. Keep the container tightly sealed. Hydrolysis will lead to the formation of 2-amino-5-fluorobenzoic acid and the release of carbon dioxide.[10]

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust.

Core Reactivity: The Nucleophilic Acyl Substitution Pathway

The synthetic utility of 6-fluoroisatoic anhydride stems from its reactivity as a cyclic N-carboxyanhydride. The reaction mechanism is a two-stage process initiated by a nucleophile.

  • Ring-Opening: A nucleophile (typically an amine, but also alcohols or other nucleophiles) attacks one of the carbonyl carbons (C4 is generally more electrophilic), leading to the opening of the oxazine ring.[10][11] This step forms an unstable carbamic acid intermediate.

  • Decarboxylation & Amide Formation: The carbamic acid intermediate readily loses carbon dioxide (CO₂) to generate a 2-amino-5-fluorobenzoyl derivative, where the nucleophile is now attached as an amide (or ester).

  • Cyclization (Intramolecular): This newly formed intermediate is primed for a subsequent intramolecular cyclization reaction, often promoted by heat or a catalyst, to form the final heterocyclic product.

This sequence provides a powerful and atom-economical route to complex molecules, as the only byproduct is gaseous CO₂.

Mechanism cluster_0 Stage 1: Ring-Opening & Decarboxylation cluster_1 Stage 2: Cyclization Start 6-Fluoroisatoic Anhydride Nuc_Attack Nucleophilic Attack (e.g., by R-NH2) Start->Nuc_Attack + Nu-H Intermediate Unstable Carbamic Acid Intermediate Nuc_Attack->Intermediate Decarboxylation Spontaneous Decarboxylation (-CO2) Intermediate->Decarboxylation Amide 2-amino-5-fluoro- benzamide Derivative Decarboxylation->Amide Amide_ref 2-amino-5-fluoro- benzamide Derivative Cyclization Intramolecular Cyclocondensation Product Fused Heterocycle (e.g., Quinazolinone) Cyclization->Product - H2O Amide_ref->Cyclization + Reagent (e.g., Aldehyde)

General reaction mechanism of 6-fluoroisatoic anhydride.

Application & Protocols: Synthesis of Quinazolinone Scaffolds

Quinazolinones are a prominent class of heterocycles at the core of numerous biologically active molecules and FDA-approved drugs.[8][12] Their derivatives exhibit a wide array of pharmacological activities, including potent anticancer properties by inhibiting key signaling pathways.[6]

Protocol 1: One-Pot Synthesis of 6-Fluoro-2-substituted-quinazolin-4(3H)-ones

This protocol outlines a robust one-pot cyclocondensation reaction that leverages the reactivity of 6-fluoroisatoic anhydride with an amine and an aldehyde to efficiently generate diverse quinazolinones.[6]

Workflow Diagram:

G reagents 6-Fluoroisatoic Anhydride + Primary Amine (R1-NH2) + Aldehyde (R2-CHO) solvent Add Solvent (e.g., DMF or EtOH) reagents->solvent reflux Heat to Reflux (e.g., 80-120 °C) Monitor by TLC solvent->reflux workup Cool to RT Pour into Ice Water reflux->workup Reaction Complete filtration Filter Precipitate workup->filtration wash Wash Solid with Water & Cold Solvent filtration->wash dry Dry Under Vacuum wash->dry product Crude 6-Fluoro-quinazolinone dry->product purify Recrystallization or Column Chromatography product->purify final_product Pure Product purify->final_product

One-pot synthesis workflow for 6-fluoro-quinazolin-4(3H)-ones.

Principle: This one-pot, three-component reaction proceeds sequentially. First, the 6-fluoroisatoic anhydride reacts with the primary amine to form a 2-amino-5-fluorobenzamide intermediate in situ. This intermediate then condenses with the aldehyde, followed by an intramolecular cyclization and oxidative aromatization to yield the final quinazolinone product.

Materials and Reagents:

  • 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione (1.0 eq)

  • Appropriate primary amine (e.g., aniline, benzylamine) (1.0 - 1.1 eq)

  • Appropriate aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0 - 1.2 eq)

  • Solvent: N,N-Dimethylformamide (DMF), Ethanol (EtOH), or Acetic Acid (AcOH)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-fluoro-2H-1,3-benzoxazine-2,4(3H)-dione (1.0 eq).

    • Rationale: Standard setup for reactions requiring heating over an extended period.

  • Reagent Addition: Add the chosen solvent (e.g., DMF, 10 mL per mmol of anhydride). To this suspension, add the primary amine (1.0 eq) and the aldehyde (1.1 eq).

    • Rationale: Adding reagents at room temperature allows for the initial ring-opening to occur under controlled conditions before heating. A slight excess of the aldehyde can help drive the reaction to completion.

  • Heating and Monitoring: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir vigorously. Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.

    • Rationale: Thermal energy is required to drive the cyclocondensation and dehydration steps. TLC is essential for determining the point of maximum product formation and consumption of starting materials, preventing unnecessary heating and potential side-product formation.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water (approx. 10 times the volume of the reaction solvent) with stirring.

    • Rationale: Most quinazolinone products are sparingly soluble in water. Pouring the reaction mixture into water causes the product to precipitate, separating it from the high-boiling point solvent (like DMF) and other water-soluble impurities.

  • Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the solid sequentially with ample water to remove any residual solvent, followed by a small amount of a cold non-polar solvent (e.g., cold ethanol or diethyl ether) to remove non-polar impurities.

    • Rationale: Thorough washing is crucial for removing impurities that could interfere with subsequent purification or characterization. Using a cold solvent for the final wash minimizes the loss of product due to dissolution.

  • Drying and Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel if necessary.

    • Rationale: Recrystallization is an effective method for purifying crystalline solids. Column chromatography is used for non-crystalline products or for separating mixtures with very similar solubility profiles.

Self-Validation and Characterization: The structure and purity of the synthesized 6-fluoro-quinazolin-4(3H)-one derivatives should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

  • Melting Point: To assess the purity of the final product.

References

  • BenchChem (2025). One-Pot Synthesis of Bioactive 6-Fluoro-2-substituted-quinazolin-4(3H).
  • Valentine G. Nenajdenko (2014). Fluorine in Heterocyclic Chemistry Volume 2: 6-Membered Heterocycles. ResearchGate. Available at: [Link]

  • Marcello Siniscalchi et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PubMed Central. Available at: [Link]

  • Girish Chandra et al. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Marcello Siniscalchi et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. ResearchGate. Available at: [Link]

  • Heba A. Hassan et al. (2023). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives as Potential Antibacterial Agent. Available at: [Link]

  • ResearchGate (2019). Novel quinazolinone derivatives: Synthesis and antimicrobial activity. Available at: [Link]

  • Taylor & Francis Online (2024). Key developments in fluorinated heterocycles. Available at: [Link]

  • Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry. Available at: [Link]

  • Abdelkhalek, A. et al. (2021). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Available at: [Link]

  • Jatav, V. et al. (2017). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PubMed Central. Available at: [Link]

  • ResearchGate (1966). The chemistry of heterocycles. III. 2H-1,3-benzoxazine-2,4(3H)-dione and Some 3-substituted derivatives. Available at: [Link]

  • Wikipedia (n.d.). Isatoic anhydride. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 6-Fluoroisatoic Anhydride in the Synthesis of Novel Anti-inflammatory Agents

Authored by: Senior Application Scientist Abstract This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 6-Fluoroisatoic Anhydride as a pi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 6-Fluoroisatoic Anhydride as a pivotal building block in the synthesis of potent anti-inflammatory drug candidates. We will explore the underlying chemical principles, provide validated, step-by-step protocols for the synthesis of quinazolinone-based anti-inflammatory agents, and discuss the rationale behind key experimental choices. The inclusion of a fluorine substituent offers significant advantages in modulating the pharmacokinetic and pharmacodynamic properties of the final compounds, making this reagent a subject of considerable interest in modern drug discovery.

Introduction: The Strategic Advantage of 6-Fluoroisatoic Anhydride

Isatoic anhydrides are versatile reagents in organic synthesis, serving as efficient precursors to a wide range of heterocyclic compounds. 6-Fluoroisatoic anhydride, in particular, has emerged as a crucial intermediate in the development of pharmaceuticals, especially anti-inflammatory and anti-cancer agents.[1] The strategic placement of a fluorine atom on the aromatic ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and increase bioavailability.[2][3]

The primary utility of 6-fluoroisatoic anhydride lies in its reaction with nucleophiles, particularly amines. This reaction proceeds via a ring-opening mechanism to furnish 2-amino-5-fluorobenzamides, which are immediate precursors to privileged scaffolds in drug discovery, such as quinazolinones. Quinazolinone derivatives are of significant interest due to their broad spectrum of biological activities, including potent anti-inflammatory effects, often achieved through the selective inhibition of enzymes like cyclooxygenase-2 (COX-2).[4][5]

Key Properties of 6-Fluoroisatoic Anhydride:

PropertyValueReference
CAS Number 134792-45-3[1]
Molecular Formula C₈H₄FNO₃[1]
Molecular Weight 181.12 g/mol [1]
Appearance Light tan solid[1]
Melting Point 253-257 °C (decomposes)[1]

Core Reaction Mechanism: Acylation of Amines

The foundational reaction involves the nucleophilic attack of an amine on one of the carbonyl groups of the anhydride. This leads to the opening of the heterocyclic ring and the formation of an unstable carbamic acid intermediate, which readily decarboxylates to yield the corresponding 2-amino-5-fluorobenzamide derivative. This reaction is highly efficient and serves as the cornerstone for building more complex molecular architectures.

The general mechanism can be visualized as follows:

Caption: Nucleophilic ring-opening of 6-Fluoroisatoic anhydride.

This acylation is a robust and high-yield transformation, forming the basis for constructing libraries of diverse amide-containing compounds.[6]

Application Protocol: Synthesis of a 6-Fluoro-Quinazolinone Anti-inflammatory Agent

Here, we present a representative two-step protocol for the synthesis of a 6-fluoro-2,3-disubstituted-quinazolin-4(3H)-one, a scaffold known for its anti-inflammatory properties.[7][8] The workflow involves the initial formation of a 2-amino-5-fluorobenzamide followed by cyclization to form the quinazolinone core.

Synthetic_Workflow start Starting Materials: - 6-Fluoroisatoic Anhydride - Substituted Aniline (e.g., 4-chloroaniline) step1 Step 1: Amide Formation Reaction of 6-FIA with aniline in a suitable solvent (e.g., DMF or Acetic Acid). Heating promotes decarboxylation. start->step1 intermediate Intermediate: 2-amino-N-(4-chlorophenyl)-5-fluorobenzamide step1->intermediate Yields intermediate product step2 Step 2: Cyclization Reaction of the intermediate with an acylating agent (e.g., Acetic Anhydride). This forms the second ring of the quinazolinone. intermediate->step2 product Final Product: 3-(4-chlorophenyl)-6-fluoro-2-methylquinazolin-4(3H)-one step2->product Forms quinazolinone core purification Purification Recrystallization or Column Chromatography product->purification Mechanism_of_Action cluster_pathway Inflammatory Pathway Arachidonic_Acid Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Pro-inflammatory mediators) outcome Reduced Inflammation, Pain, and Fever COX2->Prostaglandins Catalyzes Conversion Drug 6-Fluoro-Quinazolinone Derivative Drug->Inhibition Inhibition

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione Synthesis

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione, also known as 6-Fluoroisatoic Anhydride. This versatile heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione, also known as 6-Fluoroisatoic Anhydride. This versatile heterocyclic compound is a critical building block in the development of novel pharmaceuticals, including anti-inflammatory and anti-cancer agents, as well as in the creation of advanced polymers.[1] Its fluorine substitution can enhance reactivity and confer desirable biological properties, such as improved metabolic stability and binding affinity.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your reaction yields.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis. The primary route to isatoic anhydrides involves the reaction of an anthranilic acid derivative with a phosgene equivalent, followed by cyclization.[3][4] Our advice is centered on this well-established pathway.

Q1: My reaction yield is consistently low. What are the most common culprits and how can I address them?

Low yields in heterocyclic synthesis are a frequent issue and can stem from multiple factors.[5] A systematic approach is the best way to identify and solve the problem.

Answer: The most common causes for low yields are related to reaction conditions and reagent quality. Here’s a breakdown of what to investigate:

  • Purity of Reagents and Solvents: Impurities in your starting material (2-amino-5-fluorobenzoic acid) or the carbonylating agent (e.g., triphosgene, diphosgene, ethyl chloroformate) can introduce competing side reactions.[5] Crucially, many reagents and intermediates in this synthesis are highly sensitive to moisture. The presence of water can lead to the hydrolysis of the anhydride product back to the starting anthranilic acid or cause decomposition of the carbonylating agent.

    • Solution: Always use reagents of high purity. Ensure all solvents (e.g., THF, Dioxane, Toluene) are rigorously dried using appropriate methods, such as distillation over sodium/benzophenone or passing through activated alumina columns. Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.[5]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters that must be precisely controlled.[5]

    • Temperature: The initial reaction of the anthranilic acid with agents like triphosgene is often exothermic and requires cooling (e.g., 0 °C) to prevent runaway reactions and the formation of undesired oligomers. The subsequent cyclization step may require heating (reflux) to proceed to completion. An incorrect temperature profile can either stall the reaction or promote decomposition.

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Conversely, excessively long reaction times, especially at elevated temperatures, can cause product degradation.

    • Solution: Monitor your reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[5] Perform small-scale trial reactions to establish the ideal temperature profile for your specific setup.

  • Inefficient Mixing: If the reaction mixture is heterogeneous (e.g., starting material not fully dissolved), poor stirring can lead to localized concentration gradients and reduced reaction rates.[5]

    • Solution: Ensure vigorous and efficient stirring throughout the entire reaction, especially during the addition of reagents.

Q2: I'm observing significant side product formation. What are they and how can I minimize them?

Answer: Side products often arise from the high reactivity of the intermediates. A common side product is the formation of a urea derivative from the reaction of two molecules of the anthranilic acid with the carbonyl source, competing with the desired intramolecular cyclization.

  • Cause: This is often caused by poor temperature control or an incorrect rate of reagent addition. If the carbonylating agent is added too quickly, its local concentration becomes too high, favoring intermolecular reactions over the intramolecular cyclization.

  • Solution:

    • Slow Reagent Addition: Add the carbonylating agent (or a solution of it) dropwise to the cooled solution of 2-amino-5-fluorobenzoic acid and a non-nucleophilic base (like pyridine or triethylamine) over an extended period.

    • Maintain Low Temperature: Keep the reaction vessel at a low temperature (e.g., 0-5 °C) during the addition to manage the exotherm and suppress intermolecular side reactions.

    • High Dilution: Running the reaction under more dilute conditions can also favor the intramolecular cyclization process, although this may require longer reaction times.

Q3: My final product is difficult to purify. What are the best practices?

Answer: Purification challenges usually stem from the presence of unreacted starting materials or polar side products. The target compound, 6-Fluoroisatoic Anhydride, is a crystalline solid.

  • Recommended Technique: Recrystallization is the most effective method for purifying this compound.

  • Solvent Selection:

    • A common and effective solvent system is 95% ethanol.[4]

    • Dioxane can also be used for recrystallization.[4]

    • The general principle is to dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to form pure crystals.

  • Troubleshooting Steps:

    • Pre-Purification Wash: Before recrystallization, wash the crude solid with a solvent in which the desired product is sparingly soluble but impurities are, such as cold water or a non-polar solvent like hexanes, to remove highly soluble or insoluble impurities.

    • Activated Carbon: If your product has a persistent color, you can add a small amount of activated carbon to the hot solution before filtering it to remove colored impurities.

    • Drying: Ensure the final product is thoroughly dried under a vacuum, as residual solvent can affect subsequent reactions.

Frequently Asked Questions (FAQs)
Q1: What is the general synthetic pathway for 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione?

Answer: The most direct and widely used method is the cyclization of 2-amino-5-fluorobenzoic acid using a carbonylating agent. This process effectively installs the C2 carbonyl group and closes the heterocyclic ring in one pot. Phosgene was historically used, but safer alternatives like triphosgene, diphosgene, or ethyl chloroformate are now standard.[4][6]

The general workflow is visualized below:

G cluster_0 Reaction Setup cluster_1 Synthesis cluster_2 Workup & Purification A 1. Dissolve 2-amino-5-fluorobenzoic acid and base (e.g., pyridine) in dry solvent B 2. Cool solution to 0 °C A->B C 3. Prepare solution of carbonylating agent (e.g., triphosgene) in dry solvent D 4. Add carbonylating agent solution dropwise to cooled mixture C->D E 5. Stir at 0 °C, then allow to warm to room temperature D->E F 6. Heat to reflux to ensure complete cyclization E->F G 7. Monitor reaction by TLC/LC-MS F->G H 8. Cool reaction and pour into ice water to precipitate crude product G->H I 9. Filter and wash the solid H->I J 10. Recrystallize from suitable solvent (e.g., Ethanol) I->J K 11. Dry final product under vacuum J->K

Caption: General workflow for the synthesis and purification of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione.

Q2: What is the underlying reaction mechanism?

Answer: Understanding the mechanism helps in troubleshooting. The reaction proceeds through two main stages: N-acylation followed by intramolecular cyclization.

  • Formation of the Acylating Agent: The carbonylating agent (e.g., triphosgene) generates a highly electrophilic species, essentially a phosgene equivalent, in situ.

  • Nucleophilic Attack by Amine: The amino group of 2-amino-5-fluorobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms an N-acyl intermediate (a carbamoyl chloride derivative).

  • Intramolecular Cyclization: The carboxylic acid group then acts as an intramolecular nucleophile, attacking the newly formed carbonyl group.

  • Ring Closure and Elimination: This attack leads to a tetrahedral intermediate which collapses, eliminating a leaving group (e.g., HCl) to form the stable six-membered heterocyclic ring of the isatoic anhydride.

G Start 2-Amino-5-fluorobenzoic Acid + Carbonylating Agent (e.g., Triphosgene) Intermediate1 N-Acyl Intermediate (Carbamoyl Chloride derivative) Start->Intermediate1 Nucleophilic attack by amine group Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Intramolecular attack by carboxylic acid Product 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione (Final Product) Intermediate2->Product Ring closure & Elimination of HCl

Caption: Simplified reaction mechanism for the formation of the benzoxazinedione ring.

Q3: Can you provide a baseline experimental protocol?

Answer: Absolutely. The following protocol is a representative procedure based on established methods for isatoic anhydride synthesis.[4][6] Safety Note: This reaction should be performed in a well-ventilated fume hood by trained personnel. Phosgene equivalents are toxic and corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Experimental Protocol: Synthesis of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione

  • Reagents & Materials:

    • 2-amino-5-fluorobenzoic acid

    • Triphosgene (bis(trichloromethyl) carbonate)

    • Anhydrous Pyridine

    • Anhydrous Dioxane or Tetrahydrofuran (THF)

    • Ice-water bath

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • In the flask, dissolve 2-amino-5-fluorobenzoic acid (1.0 eq) in anhydrous dioxane.

    • Add anhydrous pyridine (2.0-2.2 eq) to the solution and cool the flask to 0 °C in an ice-water bath.

    • In a separate flask, dissolve triphosgene (0.4 eq, provides slightly more than 1.0 eq of phosgene) in anhydrous dioxane.

    • Transfer the triphosgene solution to the dropping funnel and add it dropwise to the stirred, cooled solution of the anthranilic acid over 30-60 minutes. Maintain the internal temperature below 10 °C.

    • After the addition is complete, continue stirring the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Gently heat the reaction mixture to reflux (approx. 80-100 °C depending on the solvent) for 1-2 hours to ensure complete cyclization. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing a large volume of ice water to precipitate the product.

    • Stir for 15-20 minutes, then collect the resulting solid by vacuum filtration.

    • Wash the solid cake thoroughly with cold water and then with a small amount of cold ethanol.

    • Recrystallize the crude product from 95% ethanol to yield pure 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione as a white or off-white crystalline solid.

    • Dry the final product in a vacuum oven.

Q4: How does the fluoro-substituent affect the reaction?

Answer: The electron-withdrawing nature of the fluorine atom has a significant impact on the reactivity of the 2-amino-5-fluorobenzoic acid starting material.

  • Reduced Nucleophilicity: The fluorine atom deactivates the aromatic ring and reduces the electron density on the amino group, making it less nucleophilic than the non-fluorinated analog.

  • Increased Acidity: The carboxylic acid proton becomes more acidic.

  • Implications for Synthesis: The reduced nucleophilicity of the amine means that the initial acylation step might be slower or require slightly more forcing conditions (e.g., ensuring complete activation of the carbonylating agent) compared to the synthesis of unsubstituted isatoic anhydride. However, the fundamental principles of the reaction remain the same. For very weakly basic fluorinated amines, conducting the synthesis in a strongly acidic medium can dramatically improve yields.[7]

Data Summary Table

For quick reference, this table summarizes the key troubleshooting points.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield 1. Wet reagents/solvents2. Impure starting materials3. Suboptimal temperature/time4. Inefficient mixing1. Use anhydrous solvents and reagents; run under inert gas.2. Verify purity of starting materials.3. Optimize conditions using small-scale trials; monitor by TLC/LC-MS.[5]4. Ensure vigorous stirring.
Side Product Formation 1. Reagent addition too fast2. Poor temperature control3. Reaction too concentrated1. Add carbonylating agent slowly and dropwise.2. Maintain low temperature (0 °C) during addition.3. Consider using more solvent (higher dilution).
Incomplete Reaction 1. Insufficient reaction time/temp2. Poor reagent stoichiometry3. Reduced nucleophilicity of fluorinated amine1. Increase reflux time or temperature; confirm with TLC.2. Ensure correct molar equivalents of reagents.3. Ensure activating conditions are sufficient; consider pH.[7]
Purification Difficulty 1. Presence of polar byproducts2. Residual starting material3. Color impurities1. Pre-wash crude product with water.2. Recrystallize from an appropriate solvent like ethanol.[4]3. Use activated carbon during recrystallization.
References
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • Lui, J., & Ishida, H. (2002). High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. Polymers & Polymer Composites, 10(3). [Link]

  • ResearchGate. (n.d.). Synthesis of isatoic anhydride derivatives (microreview). ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Isatoic Anhydride. Organic Syntheses. [Link]

  • Mandal, S. K., et al. (2018). Synthetic Studies Towards the Synthesis of 6-Substituted 3-Fluoro-5,6-dihydropyran-2-ones. Synlett, 29, 75-78. [Link]

Sources

Optimization

Common byproducts in 6-Fluoroisatoic anhydride synthesis and their removal

Technical Support Center: 6-Fluoroisatoic Anhydride Synthesis Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of 6-Fluoroisatoic anhydride. This document is desi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Fluoroisatoic Anhydride Synthesis

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 6-Fluoroisatoic anhydride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis and purification. We provide in-depth, field-proven insights and practical solutions to ensure the integrity and success of your experiments.

Understanding Byproduct Formation in 6-Fluoroisatoic Anhydride Synthesis

The most prevalent synthetic route to 6-Fluoroisatoic anhydride involves the cyclization of 5-fluoroanthranilic acid using phosgene or a safer equivalent like triphosgene.[1][2] While seemingly straightforward, this reaction is sensitive to conditions that can lead to several common byproducts. The purity of the final product is critical, as it is often a key intermediate in the synthesis of pharmaceuticals and other complex molecules.[3] Understanding the origin of these impurities is the first step toward effective removal and prevention.

The primary reaction involves the formation of an N-carboxyamino acid intermediate, which then cyclizes to form the desired anhydride. However, side reactions can occur, primarily due to the reactivity of the starting materials, intermediates, and the product itself.

SAA 5-Fluoroanthranilic Acid (Starting Material) Product 6-Fluoroisatoic Anhydride (Desired Product) SAA->Product Main Reaction (Cyclization) Unreacted Unreacted Starting Material SAA->Unreacted Incomplete Reaction Decarboxylation Decarboxylation Byproduct (4-Fluoroaniline) SAA->Decarboxylation Side Reaction TP Triphosgene (Reagent) TP->Product Hydrolysis Hydrolysis Byproduct (5-Fluoroanthranilic Acid) Product->Hydrolysis Ring Opening Water H₂O (Moisture) Water->Hydrolysis Heat Excess Heat Heat->Decarboxylation

Figure 1. Key Reaction and Byproduct Pathways.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis and purification workflow.

Question 1: "My crude product is sticky and has a lower, broader melting point than expected. TLC analysis shows two spots. What is the likely impurity and how do I remove it?"

Answer:

This is a classic sign of contamination with unreacted 5-fluoroanthranilic acid . The starting material is more polar than the anhydride product and has a lower melting point, leading to the observed physical properties. Incomplete reaction is the primary cause, which can result from insufficient reagent, low reaction temperature, or short reaction time.

The key to removal lies in the difference in acidity. 5-fluoroanthranilic acid is amphoteric but has a free carboxylic acid group, making it soluble in a mild aqueous base. The anhydride product is susceptible to hydrolysis by strong bases but is relatively stable to a brief wash with a weak base like sodium bicarbonate.

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash it carefully with a 5% aqueous solution of sodium bicarbonate (NaHCO₃). Perform this step quickly to minimize hydrolysis of the desired anhydride. You may observe slight effervescence (CO₂ release) as the acid is neutralized.

  • Separation: Allow the layers to separate and drain the aqueous (bottom) layer. Repeat the wash one more time if necessary (monitor with TLC).

  • Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.

  • Validation: Confirm purity via melting point analysis and TLC or NMR spectroscopy.

Question 2: "After workup and drying, my product yield is high, but it starts to degrade and becomes gummy upon storage. What's happening?"

Answer:

This issue strongly suggests the presence of residual water, leading to the slow hydrolysis of the 6-Fluoroisatoic anhydride back to 5-fluoroanthranilic acid.[4][5] Anhydrides are, by nature, reactive towards nucleophiles, and water is a common culprit.[6] Inadequate drying of the organic solvent during workup or storage in a non-desiccated environment are the typical causes.

To rescue the material and prevent future occurrences, a rigorous drying procedure followed by recrystallization from an anhydrous solvent is necessary.

  • Solvent Selection: Choose a solvent in which the 6-Fluoroisatoic anhydride has high solubility at elevated temperatures and low solubility at room or cold temperatures. Anhydrous dioxane or a mixture of ethyl acetate and hexanes are often effective.[1]

  • Dissolution: In a flask equipped with a reflux condenser and a drying tube (filled with CaCl₂ or Drierite), add the impure product and the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added. Boil the solution for a few minutes, then remove the charcoal by hot filtration through a pad of Celite.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, fresh solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals thoroughly under high vacuum, preferably in a desiccator over a strong desiccant like phosphorus pentoxide (P₄O₁₀), to remove all traces of solvent and moisture.

Question 3: "My reaction has a low yield, and the crude product is dark brown. What could have gone wrong?"

Answer:

A low yield accompanied by a dark coloration often points to thermal degradation or significant side reactions. One potential side reaction, especially if the reaction is overheated, is the decarboxylation of the starting 5-fluoroanthranilic acid to form 4-fluoroaniline.[7][8] This amine can then react further with phosgene or the anhydride product to create polymeric, colored byproducts.

Controlling the reaction temperature is paramount. Phosgenation reactions are often exothermic, and external cooling is required to maintain a stable temperature, typically between 0-50°C depending on the specific procedure.[1]

To purify a discolored product, the recrystallization protocol (Protocol 2) with the addition of activated charcoal is the most effective method.

Frequently Asked Questions (FAQs)

  • Q: How can I minimize byproduct formation from the start?

    • A: Use high-purity, dry starting materials and solvents. Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Maintain strict temperature control throughout the addition of reagents like triphosgene.[9]

  • Q: What are the ideal storage conditions for 6-Fluoroisatoic anhydride?

    • A: Store the purified, dry solid in a tightly sealed container in a desiccator at room temperature, away from moisture and light.

  • Q: Is triphosgene a better choice than phosgene gas?

    • A: Absolutely. Triphosgene is a crystalline solid that is much safer and easier to handle, weigh, and store than the highly toxic and volatile phosgene gas.[2][10] It serves as an in situ source of phosgene, making it a preferred reagent in modern organic synthesis.[11]

  • Q: Can I use a strong base like NaOH to wash out the starting material?

    • A: This is not recommended. Strong bases like sodium hydroxide will rapidly hydrolyze the isatoic anhydride product, leading to significant yield loss.[12] A mild base like sodium bicarbonate is sufficient to remove the acidic starting material while minimizing product degradation.

Workflow & Data Reference

The following diagram and table are provided to assist in your troubleshooting and analytical efforts.

start Analysis of Crude Product (TLC, MP, NMR) issue1 Issue: Broad MP, Extra Polar Spot on TLC start->issue1 issue2 Issue: Product Gummy, Degrades on Storage start->issue2 issue3 Issue: Dark Color, Low Yield start->issue3 cause1 Probable Cause: Unreacted Starting Material issue1->cause1 cause2 Probable Cause: Residual Water (Hydrolysis) issue2->cause2 cause3 Probable Cause: Thermal Degradation issue3->cause3 sol1 Solution: Protocol 1 (Bicarbonate Wash) cause1->sol1 sol2 Solution: Protocol 2 (Anhydrous Recrystallization) cause2->sol2 sol3 Solution: Protocol 2 with Charcoal cause3->sol3 end Pure 6-Fluoroisatoic Anhydride sol1->end sol2->end sol3->end

Figure 2. Troubleshooting and Purification Workflow.
Table 1: Physical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
6-Fluoroisatoic anhydride C₈H₄FNO₃181.12253-257 (dec.)[3]White to off-white solid
5-Fluoroanthranilic acidC₇H₆FNO₂155.13184-187Light tan powder
4-FluoroanilineC₆H₆FN111.12-2Colorless to pale yellow liquid

References

  • Organic Syntheses Procedure, Coll. Vol. 102, p. 101 (2025); Vol. 99, p. 1 (2022).

  • Wagner, E. C.; Fegley, M. F. Isatoic anhydride. Org. Synth. 1947, 27, 45.

  • Sciencemadness Discussion Board. isatoic anhydride synthesis.

  • Kavale, M. S. et al. Synthesis of isatoic anhydride derivatives (microreview). ResearchGate.

  • Chem-Impex. 6-Fluoroisatoic anhydride.

  • Kartika, R. A decade review of triphosgene and its applications in organic reactions. PMC.

  • Smolecule. 3-Fluoroisatoic anhydride.

  • Logan, S. R. THE DECARBOXYLATION OF ANTHRANILIC ACID. ResearchGate.

  • Ghorbani-Choghamarani, A. Triphosgene and its Application in Organic Synthesis. ResearchGate.

  • Toyn, J. H. et al. A counterselection for the tryptophan pathway in yeast: 5-fluoroanthranilic acid resistance. Yeast.

  • Ghorbani-Choghamarani, A. Triphosgene and its Application in Organic Synthesis. Bentham Science.

  • Studylib. Hydrolysis of Anhydrides: Lab Procedure & Questions.

  • Google Patents. WO2015163952A1 - Isatoic anhydride derivatives and applications thereof.

  • Gellis, A. et al. A green synthesis of isatoic anhydrides from isatins with urea-hydrogen peroxide complex and ultrasound. ResearchGate.

  • Demski, S. et al. Reaction pathway of anthranilic acid deazotization–decarboxylation leading to benzyne formation. ResearchGate.

  • Wikipedia. Isatoic anhydride.

  • Reddit. Practical strategy for anhydride hydrolysis.

  • Toyn, J. H. et al. A counterselection for the tryptophan pathway in yeast: 5-fluoroanthranilic acid resistance. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Purification of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione

Welcome to the technical support center dedicated to the purification of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione. As a crucial heterocyclic building block in drug discovery and materials science, achieving high purity...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the purification of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione. As a crucial heterocyclic building block in drug discovery and materials science, achieving high purity of this compound is paramount for the reliability and success of subsequent applications. This guide provides in-depth, field-proven insights into troubleshooting common purification challenges and answers frequently asked questions, ensuring you can achieve the highest possible purity for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect when synthesizing 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione?

A1: The impurity profile largely depends on the synthetic route. For N-carboxyanhydrides (NCAs), a class of compounds to which your molecule belongs, common impurities arise from starting materials and side reactions. These can include:

  • Unreacted Starting Materials: Such as the corresponding 5-fluoro-2-aminobenzoic acid derivative.

  • Reagent-Derived Impurities: If phosgenation is used, contaminants can include hydrochloric acid (HCl) and various chlorinated by-products like 2-isocyanatoacyl chlorides.[1][2] These are particularly problematic as chloride ions can initiate premature polymerization.[1]

  • Hydrolysis Products: The benzoxazine ring is susceptible to hydrolysis, which can open the ring to form basic impurities containing free amino groups.[2]

  • Oligomers/Polymers: Premature polymerization or oligomerization can occur, especially in the presence of impurities or under non-optimized reaction conditions.[3]

Q2: What are the most effective methods for purifying 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione?

A2: The two most reliable and widely applicable purification techniques for this class of compounds are recrystallization and flash column chromatography.

  • Recrystallization is the standard method for purifying solid NCAs.[1] The choice of solvent is critical and often involves dissolving the crude product in a good solvent (like ethyl acetate or acetone) and inducing precipitation with an anti-solvent (like hexane or heptane).[1] For the parent compound, 2H-1,3-Benzoxazine-2,4(3H)-dione, an acetone-ethanol mixture has been successfully used.[4]

  • Flash Column Chromatography on silica gel is an excellent alternative, especially for compounds that are difficult to crystallize or when impurities have similar solubility to the product.[5][6][7] This method is highly effective at separating a wide range of impurities.[7]

Q3: How can I confidently assess the purity of my final product?

A3: A multi-technique approach is recommended for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (¹H NMR): This is one of the most powerful tools. A high-purity sample will show sharp, well-defined peaks corresponding to the product structure with no signals from impurities. Comparing the spectra of crude versus purified material provides a clear indication of the purification's effectiveness.[8][9]

  • Differential Scanning Calorimetry (DSC): For crystalline solids, DSC is highly informative. A high-purity compound will exhibit a sharp, single endothermic peak at its melting point.[8][9] Broad melting ranges or multiple thermal events suggest the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC) / Mass Spectrometry (MS): HPLC can provide a quantitative measure of purity (e.g., >99% by peak area), while MS can help identify the mass of any minor impurities.[10]

Q4: What are the optimal storage conditions for purified 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione?

A4: This compound is sensitive to moisture and potentially elevated temperatures. To maintain its integrity, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and refrigerated at 2-8°C.[11] This minimizes the risk of hydrolysis and degradation.

Troubleshooting and Purification Guide

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Problem 1: My yield is very low after performing a recrystallization. What went wrong?

Answer: Low recovery is a common issue in recrystallization and can typically be traced back to one of several factors:

  • Incorrect Solvent System: You may be using a solvent in which your compound is too soluble, even at low temperatures. If the product remains in the mother liquor, you will experience significant loss.

    • Solution: Experiment with different solvent/anti-solvent pairs. The ideal "good" solvent should dissolve the compound completely when hot but sparingly when cold. The "anti-solvent" should be fully miscible with the good solvent but should not dissolve the compound.

  • Excessive Solvent Volume: Using too much of the "good" solvent will keep more of your product dissolved, even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add it portion-wise until dissolution is complete.

  • Premature Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This promotes the formation of larger, purer crystals.

Problem 2: I see persistent impurity peaks in my ¹H NMR spectrum even after multiple recrystallizations. How do I remove them?

Answer: This indicates that the impurity has a solubility profile very similar to your target compound, causing it to co-crystallize. In this scenario, recrystallization is unlikely to be effective.

  • Primary Solution: Switch to an orthogonal purification method. Flash column chromatography is the ideal next step.[5][7] The separation on silica gel is based on polarity differences, which will likely be sufficient to resolve your product from the stubborn impurity.

  • Alternative Solution: Consider a charcoal treatment during recrystallization. If the impurity is a colored, non-polar species, adding a small amount of activated charcoal to the hot solution and filtering it through celite before cooling can effectively adsorb it.

Problem 3: My crude product is an oil or gum and refuses to crystallize. What should I do?

Answer: An oily or non-crystalline crude product is a strong indicator of significant impurities that are depressing the melting point and disrupting crystal lattice formation.

  • Immediate Action: Do not attempt further recrystallizations. The most effective path forward is purification by flash column chromatography.[5][6] This will remove the impurities that are preventing crystallization. The purified fractions, once the solvent is removed, should yield a solid that can then be further purified by recrystallization if necessary.

  • Causality Check: This issue often stems from incomplete reactions or the presence of residual solvents. Ensure your reaction has gone to completion (monitor by TLC or LC-MS) and that you have thoroughly removed all reaction solvents under high vacuum before attempting purification.

Problem 4: My DSC thermogram shows a broad melting peak instead of a sharp one.

Answer: A broad endotherm on a DSC trace is a classic sign of impurity.[8][9] It indicates that the sample is melting over a range of temperatures rather than at a single, sharp point, which is characteristic of a pure substance.

  • Solution: The material requires further purification. Refer back to the purification protocols below. If the sample was purified by recrystallization, a subsequent run through a silica gel column is recommended. If it was purified by chromatography, a final recrystallization step can often polish the material to a higher purity, yielding a sharper DSC peak.

Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization

This protocol provides a general workflow. The optimal solvent system should be determined empirically on a small scale.

  • Solvent Selection: In a small test tube, test the solubility of ~10-20 mg of crude product in various solvents (e.g., Ethyl Acetate, Acetone, Tetrahydrofuran). Find a solvent that dissolves the compound when heated but shows poor solubility at room temperature.

  • Dissolution: Place the crude 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione in an Erlenmeyer flask. Add the selected solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for 5-10 minutes, and then perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you may place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

  • Purity Verification: Analyze the final product using ¹H NMR and DSC.

Protocol 2: Purification by Flash Column Chromatography

This method is highly effective for removing impurities with different polarities.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase (solvent system). The goal is to find a system where the product (visualized by UV light) has an Rf value of approximately 0.25-0.35. A good starting point is a mixture of Hexane and Ethyl Acetate.

  • Column Packing: Pack a glass column with silica gel using the selected mobile phase as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (DCM). If solubility is an issue, adsorb the crude product onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.

  • Elution: Run the column by applying positive pressure (flash). Elute the column with the selected mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Place the resulting solid under high vacuum to remove any residual solvent.

  • Purity Verification: Analyze the product by ¹H NMR and DSC to confirm purity.

Polarity of ImpurityRecommended Starting Solvent System (Hexane:Ethyl Acetate)Expected Rf of Product
Less Polar90:10 to 80:20~0.3
Similar Polarity70:30 to 60:40~0.3
More Polar50:50~0.3
Purification Strategy Workflow

The following diagram outlines a logical workflow for determining the appropriate purification strategy for 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione.

PurificationWorkflow Crude Crude Product InitialAnalysis Initial Analysis (¹H NMR, TLC) Crude->InitialAnalysis Recrystallization Recrystallization InitialAnalysis->Recrystallization Solid & Few Impurities Chromatography Flash Column Chromatography InitialAnalysis->Chromatography Oily or Many Impurities PurityCheck1 Purity Check (¹H NMR, DSC) Recrystallization->PurityCheck1 PurityCheck2 Purity Check (¹H NMR, DSC) Chromatography->PurityCheck2 PurityCheck1->Chromatography Impure PureProduct High-Purity Product (>99%) PurityCheck1->PureProduct Pure PurityCheck2->Recrystallization Impure (Crystalline) PurityCheck2->PureProduct Pure Repurify Re-purify or Re-evaluate Strategy PurityCheck2->Repurify Impure (Non-Crystalline)

Caption: Decision workflow for purifying 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione.

References
  • Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online.[Link]

  • General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. ACS Publications.[Link]

  • General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate.[Link]

  • General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. PubMed.[Link]

  • Method of purifying amino acid n-carboxy anhydride.
  • Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ResearchGate.[Link]

  • 1 H NMR spectra of benzoxazine products purified with different purification methods. ResearchGate.[Link]

  • Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples. PubMed.[Link]

Sources

Optimization

Stability and storage conditions for 6-Fluoroisatoic anhydride

Welcome to the technical support guide for 6-Fluoroisatoic Anhydride (CAS 321-69-7). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Fluoroisatoic Anhydride (CAS 321-69-7). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this versatile reagent. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting advice to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 6-Fluoroisatoic anhydride to ensure its long-term stability?

The stability of 6-Fluoroisatoic anhydride is paramount for its successful application in synthesis.[1] To prevent degradation, it must be protected from its primary environmental adversaries: moisture, heat, and incompatible chemicals.

Core Recommendation: For long-term storage, 6-Fluoroisatoic anhydride should be kept in a tightly sealed container at 2-8°C , preferably under an inert atmosphere (e.g., argon or nitrogen).[1][2]

Causality Explained:

  • Moisture Sensitivity: As a cyclic anhydride, the compound is highly susceptible to hydrolysis.[3][4] Atmospheric moisture can initiate a ring-opening reaction, converting the anhydride to the corresponding 2-amino-5-fluorobenzoic acid and releasing carbon dioxide. This process is irreversible and depletes the active reagent. Storing in a desiccated environment or under inert gas is crucial.[5]

  • Temperature: While some suppliers suggest room temperature storage for short periods[6][7][8], lower temperatures (2-8°C) significantly slow the rate of any potential degradation pathways, including slow hydrolysis from trace moisture. It is the best practice for maintaining long-term purity.

  • Container: The container must be tightly sealed to prevent the ingress of atmospheric moisture and oxygen.[9]

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows kinetic degradation processes.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents hydrolysis by displacing moisture.[2]
Container Tightly Sealed, OpaqueExcludes moisture and light.
Location Cool, Dry, Well-VentilatedEnsures a stable external environment.[10]
Q2: I've noticed a discrepancy in storage temperature recommendations from different suppliers (Room Temperature vs. 2-8°C). Which should I follow?

This is a common and important query. The discrepancy arises from a balance between chemical stability and practical laboratory considerations.

  • 2-8°C (Refrigerated): This is the scientifically preferred condition for long-term storage. It provides the most robust protection by minimizing the kinetic rates of all potential degradation reactions.

  • Room Temperature: This is often deemed acceptable for short-term storage or during transit. The compound is a solid with a high melting point (decomposes around 253-257°C), so it is not acutely thermally unstable.[1] However, room temperature storage increases the risk of degradation if the container is not perfectly sealed against humidity.

Expert Recommendation: Always default to the more stringent condition of 2-8°C for your main stock. When using the reagent, allow the container to warm to room temperature before opening. This critical step prevents atmospheric moisture from condensing on the cold powder, which would introduce water and cause hydrolysis.

Q3: My 6-Fluoroisatoic anhydride appears clumpy and has a slightly darker color than when I received it. Has it degraded?

Visual changes are often the first indicator of chemical degradation.

  • Clumping/Caking: This is a strong sign of moisture exposure. The initial hydrolysis product, an amino acid, can be more hygroscopic or have different crystal properties, leading to clumping.

  • Color Change: While the pure compound is described as a light tan or off-white solid[1][10], darkening can suggest the formation of minor impurities or degradation byproducts, potentially from oxidation or reaction with trace contaminants.

If you observe these changes, the purity of the reagent is questionable. It is highly recommended to assess its quality before use in a critical reaction (see Troubleshooting Guide).

Q4: What is the primary degradation pathway for 6-Fluoroisatoic anhydride, and how would it impact my reaction?

The most significant degradation pathway is hydrolysis . The anhydride ring is electrophilic and readily attacked by nucleophiles, with water being a common nucleophile present in the laboratory environment.[3]

Mechanism:

  • A water molecule attacks one of the carbonyl carbons of the anhydride.

  • The heterocyclic ring opens to form an unstable N-carboxy intermediate (2-(carboxyamino)-5-fluorobenzoic acid).

  • This intermediate rapidly decarboxylates (loses CO₂) to yield the final, stable degradation product: 2-amino-5-fluorobenzoic acid .

Impact on Synthesis: If your 6-Fluoroisatoic anhydride has partially hydrolyzed, you are introducing a non-reactive impurity into your experiment. This will result in:

  • Inaccurate Stoichiometry: You will be adding less of the active anhydride than calculated, leading to lower reaction yields.

  • Purification Challenges: The 2-amino-5-fluorobenzoic acid byproduct will need to be separated from your desired product.

Below is a diagram illustrating this critical degradation pathway.

Hydrolysis_Pathway H2O H₂O (Moisture) Intermediate Unstable N-Carboxy Intermediate H2O->Intermediate DegradationProduct 2-Amino-5-fluorobenzoic Acid (Inactive Byproduct) Intermediate->DegradationProduct Decarboxylation CO2 CO₂ (Gas) Intermediate->CO2 6FIA 6FIA

Sources

Troubleshooting

Troubleshooting guide for reactions involving 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione

A Troubleshooting Guide for Researchers and Drug Development Professionals Welcome to the technical support guide for 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione (CAS 321-69-7). This document provides in-depth, field-prove...

Author: BenchChem Technical Support Team. Date: February 2026

A Troubleshooting Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione (CAS 321-69-7). This document provides in-depth, field-proven insights into the effective use of this versatile fluorinated building block.[1] Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: Foundational Knowledge & FAQs

This section covers the fundamental properties and handling requirements crucial for success.

Q1: What is 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione and what are its key reactive sites?

Answer: 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione is a fluorinated heterocyclic compound that belongs to the benzoxazine class.[1] Structurally, it can be considered a cyclic anhydride of a carbamic acid and a salicylic acid derivative. This structure imparts high reactivity, making it an excellent acylating agent.

The primary reactive sites are the two electrophilic carbonyl carbons (C2 and C4). These sites are susceptible to nucleophilic attack, which typically leads to the opening of the heterocyclic ring. The most common reaction is a nucleophilic acyl substitution , where a nucleophile attacks a carbonyl, leading to the expulsion of a carboxylate-type leaving group.[2][3]

Additionally, the proton on the nitrogen atom (N-H) is acidic and can be removed by a base, allowing for N-alkylation or other modifications at this position.

Q2: What is the impact of the 6-fluoro substituent on reactivity?

Answer: The fluorine atom at the 6-position plays a significant role in modulating the molecule's reactivity due to its strong electron-withdrawing inductive effect.[4]

  • Increased Electrophilicity: Fluorine pulls electron density away from the aromatic ring and, by extension, from the carbonyl carbons. This makes the carbonyls more electrophilic and thus more susceptible to attack by nucleophiles compared to its non-fluorinated analog.[5]

  • Stabilization of Intermediates: During nucleophilic aromatic substitution, electron-withdrawing groups like fluorine can stabilize the negatively charged intermediate (Meisenheimer complex), which lowers the activation energy of the rate-determining step.[5]

  • Increased Acidity of N-H: The inductive effect also increases the acidity of the N-H proton, making it easier to deprotonate with a mild base.

This enhanced reactivity is a key advantage, often allowing for reactions to proceed under milder conditions. However, it also means the compound may be more sensitive to unintended nucleophiles, like water.

Q3: What are the critical handling and storage requirements for this reagent?

Answer: Due to its anhydride-like reactivity, 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione is highly sensitive to moisture.

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a desiccator or a dry box. For long-term storage, refrigeration in a well-sealed container is recommended.

  • Handling: All reactions should be conducted under strictly anhydrous conditions .[6][7][8] This involves using oven-dried glassware, anhydrous solvents, and maintaining an inert atmosphere throughout the experiment.[9][10] Even trace amounts of water can lead to hydrolysis and significantly impact yield and purity.[7][11][12]

Section 2: Troubleshooting Common Reactions

The primary application of this reagent involves reaction with nucleophiles (e.g., amines, alcohols) to form substituted 2-hydroxy-5-fluorobenzamides or related structures. This section addresses common issues encountered during these transformations.

Q4: My reaction with an amine/alcohol nucleophile is sluggish or gives a low yield. What are the likely causes and solutions?

Answer: This is a common issue that can almost always be traced back to reaction conditions. The key is to balance reagent reactivity with potential side reactions.

Causality Analysis:

  • Insufficient Nucleophilicity: Sterically hindered or electron-poor amines/alcohols may react slowly.

  • Poor Solubility: The reagent or nucleophile may not be fully dissolved in the chosen solvent, limiting the reaction rate.

  • Inappropriate Base: For reactions requiring deprotonation of the nucleophile or scavenging of the acidic byproduct, the choice of base is critical. An incorrect base can be too weak to be effective or too strong/nucleophilic, causing side reactions.

  • Sub-optimal Temperature: The reaction may require thermal energy to overcome the activation barrier, but excessive heat can cause decomposition.

Troubleshooting Workflow:

G start Low Yield / Sluggish Reaction check_solubility Are all reagents fully dissolved? start->check_solubility check_nucleophile Assess Nucleophile Reactivity check_solubility->check_nucleophile Yes change_solvent Switch to a better solvent (see Table 1). Consider gentle heating. check_solubility->change_solvent No check_conditions Review Reaction Conditions check_nucleophile->check_conditions Proceed modify_nucleophile Increase temperature. Use a stronger, non-nucleophilic base (e.g., DBU, KHMDS). Increase reaction time. check_nucleophile->modify_nucleophile Hindered or Electron-Poor temp temp check_conditions->temp Check Temperature base base temp->base Temp OK increase_temp Incrementally increase temperature (e.g., from RT to 40°C, then 60°C). Monitor by TLC/LCMS. temp->increase_temp Too Low success Reaction Successful base->success Conditions Optimized change_base Switch base (see Table 1). Ensure stoichiometry is correct. base->change_base Base may be inappropriate

Caption: Troubleshooting workflow for low reaction yield.

Table 1: Recommended Solvents and Bases

Solvent Type Examples Suitability & Rationale Recommended Bases
Aprotic, Polar Acetonitrile (MeCN), Dichloromethane (DCM), Tetrahydrofuran (THF) Generally good choices. They solvate the starting material and intermediates well without competing as nucleophiles. Ensure they are anhydrous. Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine
Aprotic, High-Boiling Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) Use for poorly soluble or unreactive nucleophiles that require higher temperatures. Must be very dry as they are hygroscopic. Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)

| Ethereal | Dioxane, THF | Good for reactions with organometallics or sensitive reagents. Ensure peroxide-free. | Sodium Hydride (NaH), DBU (for non-protic nucleophiles) |

Q5: I am observing a significant byproduct identified as a 5-fluorosalicylic acid derivative. Why is this happening and how can I prevent it?

Answer: The formation of 5-fluorosalicylic acid or its derivatives is a classic sign of hydrolysis . The benzoxazine-dione ring is an anhydride and will react with water, especially under basic or acidic conditions, to open the ring.

Mechanism of Hydrolysis: Water acts as a nucleophile, attacking one of the carbonyls. The ring opens, and after decarboxylation of the unstable carbamic acid intermediate, you are left with a salicylic acid derivative.

Preventative Measures (The Anhydrous Protocol):

  • Glassware: Oven-dry all glassware (flasks, stir bars, syringes, needles) at >120°C for several hours and allow to cool in a desiccator or under a stream of inert gas.[9]

  • Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like THF and DCM should be dried over molecular sieves (3Å or 4Å) for at least 24 hours before use.[9]

  • Reagents: Ensure your nucleophile and base are anhydrous. Liquid reagents can be stored over molecular sieves. Solid reagents should be dried under high vacuum.

  • Atmosphere: Assemble your reaction apparatus while hot and flush with an inert gas (argon or nitrogen) as it cools. Maintain a positive pressure of inert gas throughout the entire reaction, including reagent addition and sampling.[8]

Q6: My reaction is producing a complex mixture of products. What are potential side reactions?

Answer: Besides hydrolysis, several other side reactions can lead to a complex product mixture.

  • Reaction at Both Carbonyls: If your nucleophile has more than one reactive site (e.g., a diamine), or if the initial product is still nucleophilic, it can react further.

    • Solution: Use a protecting group strategy for poly-functional nucleophiles. For simple nucleophiles, use controlled stoichiometry (e.g., slow addition of the nucleophile to a solution of the benzoxazine-dione).

  • Decarboxylation: At elevated temperatures, the ring-opened intermediate may lose CO₂, especially if the reaction is run in the presence of a strong base or acid.

    • Solution: Attempt the reaction at a lower temperature for a longer duration. Monitor the reaction closely to avoid prolonged heating after completion.

  • Formation of Triazine Chains: While more common in the synthesis of benzoxazine monomers from diamines, under certain conditions, side reactions involving formaldehyde (if present as an impurity) or self-condensation can lead to oligomeric byproducts.[13][14][15]

    • Solution: Ensure high purity of starting materials. This is less common for this specific dione structure but is a known side reaction in broader benzoxazine chemistry.

Section 3: Recommended Protocols & Analytical Methods
Q7: Can you provide a general protocol for reacting an amine with 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione?

Answer: Absolutely. The following is a robust, self-validating protocol for the synthesis of a substituted N-alkyl/aryl-5-fluoro-2-hydroxybenzamide.

Experimental Protocol: Amine Acylation

  • Apparatus Setup:

    • Under a positive pressure of argon, add 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione (1.0 eq) and a magnetic stir bar to an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and a thermometer.

    • Dissolve the solid in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Reagent Addition:

    • In a separate oven-dried flask, dissolve the primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in anhydrous acetonitrile.

    • Transfer the amine solution to a syringe and add it dropwise to the stirring solution of the benzoxazine-dione at room temperature over 10-15 minutes.

  • Reaction & Monitoring:

    • Stir the reaction at room temperature. An exotherm may be observed.

    • Monitor the reaction progress every 30 minutes by TLC or LC-MS. A crucial technique is ¹⁹F NMR, which will show the disappearance of the starting material signal and the appearance of a new product signal.[16][17][18][19]

    • If the reaction is slow after 2 hours, gently heat the mixture to 40-50°C.

  • Workup & Purification:

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with 1M HCl (to remove excess amine and base), followed by saturated sodium bicarbonate, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[20]

Q8: What are the best analytical techniques to monitor the progress of my reaction?

Answer: Choosing the right analytical tool is critical for optimization. For this specific compound, you have a powerful and unique option.

Table 2: Comparison of Analytical Techniques for Reaction Monitoring

Technique Advantages Disadvantages Expert Recommendation
TLC Fast, inexpensive, and simple for qualitative analysis. Can be difficult to resolve starting material and product if they have similar polarities. Excellent for a quick check. Use a mobile phase that gives the starting material an Rf of ~0.5-0.6 to allow room for the product to move.
LC-MS Provides both retention time (quantitative progress) and mass information (product confirmation). Highly sensitive. Requires specialized equipment; sample preparation is needed. The gold standard for confirming product formation and identifying byproducts during reaction optimization.
¹H NMR Provides structural information and can be used for quantitative analysis with an internal standard. Spectra can be complex, and peaks may overlap, making quantification difficult without careful integration. Useful, but may not be the most efficient method for rapid monitoring.

| ¹⁹F NMR | Highly Recommended. Extremely sensitive, 100% natural abundance, and a very wide chemical shift range means signals are well-resolved.[19][21] Since there are no background fluorine signals, the spectrum is exceptionally clean, allowing for direct and unambiguous tracking of the starting material's consumption and product's formation.[16][17] | Requires an NMR spectrometer capable of ¹⁹F detection. | This is the most powerful and direct method.[18] A small aliquot from the reaction can be quickly analyzed, providing a clean, quantitative snapshot of the reaction's status. |

Mechanism of Nucleophilic Attack and Ring-Opening:

Sources

Optimization

Technical Support Center: Optimizing Derivatization of 6-Fluoroisatoic Anhydride

Welcome to the technical support center for the optimization of reaction conditions for 6-fluoroisatoic anhydride derivatization. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of reaction conditions for 6-fluoroisatoic anhydride derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the synthesis of a wide range of derivatives, particularly in the development of novel pharmaceuticals such as anti-inflammatory and anti-cancer agents.[1] This resource offers practical, field-proven insights to help you navigate the complexities of these reactions and achieve optimal results.

Introduction to 6-Fluoroisatoic Anhydride Derivatization

6-Fluoroisatoic anhydride is a versatile reagent in organic synthesis. The presence of an electron-withdrawing fluorine atom on the aromatic ring increases the electrophilicity of the carbonyl carbons, making it more reactive than unsubstituted isatoic anhydride.[2][3][4] This enhanced reactivity is advantageous for the synthesis of a variety of heterocyclic compounds, most notably quinazolinones, through reaction with primary amines.[1]

The general reaction proceeds through a nucleophilic acyl substitution where the amine attacks one of the carbonyl groups of the anhydride, leading to ring-opening and the formation of an unstable intermediate that subsequently loses carbon dioxide to form an N-substituted-2-aminobenzoyl derivative. This intermediate can then undergo intramolecular cyclization to yield the desired quinazolinone.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction of 6-fluoroisatoic anhydride with a primary amine?

The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the 6-fluoroisatoic anhydride. This is followed by the departure of the leaving group, which in this case is a carbamate that readily decarboxylates to release carbon dioxide. The resulting intermediate is an N-substituted 2-amino-6-fluorobenzamide, which can then undergo cyclization, often with the help of a dehydrating agent or heat, to form the final quinazolinone product.[5]

Q2: What are the most common solvents for this reaction?

6-Fluoroisatoic anhydride is generally soluble in a range of organic solvents. The choice of solvent depends on the specific amine being used and the reaction temperature. Common solvents include:

  • Aprotic polar solvents: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are often good choices as they can solvate the reactants and intermediates well.

  • Ethers: Tetrahydrofuran (THF) and Dioxane can also be used.

  • Alcohols: While alcohols can be used, there is a risk of them acting as nucleophiles and reacting with the anhydride, so their use should be carefully considered based on the relative nucleophilicity of the desired amine.

  • Solvent-free conditions: In some cases, the reaction can be carried out under solvent-free conditions, particularly at elevated temperatures.[6]

Q3: Are catalysts necessary for this reaction?

While the reaction can proceed without a catalyst, particularly at higher temperatures, the use of a catalyst can often improve the reaction rate and yield. Common catalysts include:

  • Acids: Acetic acid is frequently used as both a solvent and a catalyst.[7]

  • Bases: Triethylamine (TEA) or other non-nucleophilic bases can be used to scavenge any acid formed during the reaction and to facilitate the deprotonation of the amine, increasing its nucleophilicity.

  • Lewis Acids: In some instances, Lewis acids may be employed to activate the anhydride.

  • Iodine: Molecular iodine has been reported as an effective catalyst for the synthesis of quinazolinones from isatoic anhydrides.

The optimal catalyst and its loading should be determined empirically for each specific substrate combination.[8]

Troubleshooting Guide

This section addresses common problems encountered during the derivatization of 6-fluoroisatoic anhydride and provides systematic approaches to resolving them.

Problem 1: Low or No Product Yield

A low yield of the desired product is one of the most frequent challenges. The underlying causes can be multifaceted.

Potential Cause Troubleshooting Steps & Explanation
Incomplete Reaction 1. Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Some reactions may require extended periods to reach completion. 2. Increase Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. However, be cautious of potential side reactions at higher temperatures. A temperature screen from room temperature up to the boiling point of the solvent is recommended.[6] 3. Check Reagent Quality: Ensure that the 6-fluoroisatoic anhydride and the amine are of high purity. Impurities can inhibit the reaction. The anhydride is susceptible to hydrolysis, so it should be stored in a desiccator.
Poor Nucleophilicity of the Amine 1. Add a Base: For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), the addition of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) can deprotonate the amine, increasing its nucleophilicity. 2. Use a More Forcing Catalyst: Consider using a stronger acid catalyst or a Lewis acid to further activate the anhydride.
Side Reactions 1. Hydrolysis of the Anhydride: 6-Fluoroisatoic anhydride can react with moisture to form 2-amino-6-fluorobenzoic acid. Ensure all glassware is oven-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice. 2. Dimerization/Polymerization: At high concentrations or temperatures, isatoic anhydrides can undergo self-condensation.[9] Try running the reaction at a lower concentration.
Sub-optimal Catalyst Loading 1. Catalyst Screen: If using a catalyst, perform a screen to determine the optimal loading. Too little catalyst may result in a sluggish reaction, while too much can sometimes lead to side product formation.[8]
Problem 2: Formation of Multiple Products/Side Products

The appearance of multiple spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.

Potential Side Product Identification & Mitigation
2-amino-6-fluorobenzoic acid Identification: This is the product of hydrolysis. It will have a different Rf value on TLC and a distinct mass in LC-MS. Mitigation: As mentioned above, use anhydrous conditions.
Uncyclized Amide Intermediate Identification: The mass of this intermediate will be that of the 6-fluoroisatoic anhydride plus the amine, minus the mass of CO2. Mitigation: This indicates that the cyclization step is not complete. Add a dehydrating agent (e.g., acetic anhydride) or increase the reaction temperature to promote cyclization.
Dimer of Isatoic Anhydride Identification: This will have a mass corresponding to two molecules of 6-fluoroisatoic anhydride minus a molecule of water and CO2. Mitigation: Use a lower concentration of the anhydride and consider adding the amine dropwise to the anhydride solution to maintain a low concentration of the free anhydride.[9]
Reaction with Solvent Identification: If using a nucleophilic solvent like an alcohol, an ester byproduct may form. This can be identified by its mass. Mitigation: Switch to a non-nucleophilic solvent.
Problem 3: Difficult Purification

Even with a successful reaction, isolating the pure product can be challenging.

Issue Recommended Purification Strategy
Product is soluble in both aqueous and organic phases 1. pH Adjustment: The product may have acidic or basic functionalities. Adjusting the pH of the aqueous layer during workup can help drive the product into the organic layer. 2. Salting Out: Adding a saturated solution of a salt (e.g., NaCl) to the aqueous layer can decrease the solubility of the organic product in the aqueous phase.
Product co-elutes with starting material or byproducts on silica gel 1. Alternative Chromatography: Consider using a different stationary phase for column chromatography, such as alumina or reverse-phase silica. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a very effective purification method. 3. Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is a powerful option.
Product is an oil 1. Trituration: If the product is an oil, try triturating it with a non-polar solvent like hexane or pentane to induce crystallization or to wash away non-polar impurities. 2. Kugelrohr Distillation: For thermally stable, low-boiling point oils, Kugelrohr distillation under high vacuum can be an effective purification technique.

Experimental Protocols

General Protocol for the Synthesis of a 2-Aryl-6-fluoroquinazolin-4(3H)-one

This protocol provides a general starting point for the reaction of 6-fluoroisatoic anhydride with an aromatic amine.

Materials:

  • 6-Fluoroisatoic anhydride

  • Aromatic amine (e.g., aniline or a substituted aniline)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add 6-fluoroisatoic anhydride (1.0 eq).

  • Add the aromatic amine (1.1 eq).

  • Add glacial acetic acid to achieve a concentration of approximately 0.5 M.

  • Equip the flask with a reflux condenser and begin stirring.

  • Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizing Reaction Pathways

Reaction Workflow

The following diagram illustrates the typical workflow for the synthesis of quinazolinones from 6-fluoroisatoic anhydride.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 6-Fluoroisatoic Anhydride D Reaction Mixture A->D B Primary Amine B->D C Solvent/Catalyst C->D E Heating/Stirring D->E F Monitoring (TLC/LC-MS) E->F G Quenching F->G H Extraction/Filtration G->H I Purification (Chromatography/Recrystallization) H->I J Pure Product I->J

Caption: Experimental workflow for 6-fluoroisatoic anhydride derivatization.

Key Reaction Mechanism

This diagram illustrates the core mechanism of the reaction between 6-fluoroisatoic anhydride and a primary amine.

G cluster_0 Reactants cluster_1 Reaction Steps cluster_2 Products Anhydride 6-Fluoroisatoic Anhydride Attack Nucleophilic Attack Anhydride->Attack Amine R-NH2 Amine->Attack RingOpening Ring Opening Attack->RingOpening Decarboxylation Decarboxylation (-CO2) RingOpening->Decarboxylation Intermediate Amide Intermediate Decarboxylation->Intermediate Cyclization Intramolecular Cyclization Product Quinazolinone Cyclization->Product Intermediate->Cyclization

Caption: Mechanism of quinazolinone formation.

References

  • Dou, D. (2021). A series of 4-anilinoquinazoline analogues that are expected to be accommodated in the hinge region and allosteric pocket of EGFRC797S. Journal of Medicinal Chemistry, 64(1), 3940-3955.
  • Chemistry LibreTexts. (2023, January 22). Acid Anhydrides React with Amines to Form Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the temperature for reaction of isatoic anhydride (1 mmol), aniline (1.1 mmol), and benzaldehyde (1 mmol) in the presence of H3PO4-Al2O3 (120 mg) as catalyst under solvent-free conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism studies. (1) The decomposition of isatoic anhydride. Retrieved from [Link]

  • Al-Harbi, R. A. K. (2019). Synthesis and characterization of 2‐trifluoromethyl‐4(3 H)‐quinazolinone derivatives with various 3‐substituents. Journal of Heterocyclic Chemistry, 56(3), 959-967.
  • National Center for Biotechnology Information. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes. Retrieved from [Link]

  • SpringerLink. (n.d.). Synthesis of heterocyclic compounds based on isatoic anhydrides (2h-3,1-benzoxazine-2,4-diones). (review). Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions of isatoic anhydride, 4-chlorobenzaldehyde, and ammonium acetate. Retrieved from [Link]

  • Master Organic Chemistry. (2023, June 5). The Gabriel Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible cause for the lower yield from the amidation of mixed carbonic anhydride without the addition of a Brønsted acid. Retrieved from [Link]

  • ResearchGate. (2023, October 10). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, March 6). Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes. Retrieved from [Link]

  • YouTube. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Dimerization and comments on the reactivity of homophthalic anhydride. Retrieved from [Link]

  • MDPI. (n.d.). A Theoretical Study on the Influence of the Functional Group Electronic Effect on the Electron Mobility of Cross-Linked Polyethylene. Retrieved from [Link]

  • MDPI. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Retrieved from [Link]

  • MDPI. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Retrieved from [Link]

  • International Research Journal of Modernization in Engineering Technology and Science. (2023, June 30). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN104402840B - Synthesis process of isatoic anhydride.
  • National Center for Biotechnology Information. (2023, December 2). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Retrieved from [Link]

  • Reddit. (2021, July 21). Can someone clarify why electron withdrawing groups increase acidity? Retrieved from [Link]

  • ScienceDirect. (n.d.). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Conditions for the Reaction of Isatoic anhydride (2a) with Benzyl(triethyl)ammonium Tetrathiomolybdate (1). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in the Synthesis of Fluorinated Benzoxazines

Welcome to the technical support center for the synthesis of fluorinated benzoxazines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of inco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated benzoxazines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating fluorine into benzoxazine structures. Fluorinated benzoxazines are prized for their exceptional properties, including high thermal stability, low dielectric constants, and enhanced hydrophobicity, making them ideal for advanced materials in electronics and aerospace.[1][2][3] However, the unique electronegativity of fluorine introduces specific challenges during synthesis.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab. Our goal is to equip you with the knowledge to not only solve these problems but also to understand the underlying chemical principles, enabling you to optimize your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the synthesis of fluorinated benzoxazines, providing concise answers and directing you to more detailed information within this guide.

Q1: Why are my reaction yields for fluorinated benzoxazines consistently low?

A1: Low yields are a frequent challenge, often stemming from the reduced basicity of fluorinated amines. The electron-withdrawing nature of fluorine atoms decreases the nucleophilicity of the amine, hindering the initial Mannich condensation reaction.[1] Traditional synthesis conditions are often not suitable.[1] The key is to adjust the reaction pH. A strongly acidic medium is often necessary to facilitate the reaction with weakly basic amines (pKa < 3).[1]

Q2: I'm observing significant side product formation. What are the likely culprits?

A2: Side reactions can be promoted by several factors. One common issue is the formation of oligomers, especially with monofunctional benzoxazines.[4] High reaction temperatures can also favor undesirable pathways.[4] Additionally, impurities in your starting materials, such as residual phenols, can act as catalysts for side reactions.[4][5] Careful purification of reactants and optimization of reaction temperature are crucial.

Q3: My purified fluorinated benzoxazine monomer seems to be polymerizing during storage. How can I prevent this?

A3: Premature polymerization can be triggered by trace impurities or exposure to heat and light. For some fluorinated aldehydes used as precursors, this can be a particular issue.[6] It is advisable to store purified monomers in a cool, dark place. In some cases, adding a small amount of a polymerization inhibitor, such as butylated hydroxytoluene (BHT), can be beneficial.[6]

Q4: What is the best method for purifying fluorinated benzoxazines?

A4: The choice of purification method depends on the nature of the impurities. Recrystallization is effective for removing non-volatile impurities.[6] Distillation under reduced pressure is suitable for purifying liquid or low-melting-point monomers and can help remove polymeric byproducts.[6] Column chromatography can also be employed for more challenging separations.

Q5: How does the position of the fluorine substituent affect the polymerization behavior?

A5: The location of the fluorine atom on the aromatic ring significantly influences the ring-opening polymerization (ROP) process.[2] Electron-withdrawing fluorine atoms can affect the electron density of the oxazine ring, thereby influencing the curing temperature and the properties of the resulting polybenzoxazine.[2]

Section 2: Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of fluorinated benzoxazines.

Problem 1: Low or No Product Yield
Potential Cause Underlying Rationale & Explanation Recommended Solution(s)
Incorrect Reaction pH Fluorinated amines are significantly less basic than their non-fluorinated counterparts due to the inductive electron-withdrawing effect of fluorine. This reduced nucleophilicity makes the initial Mannich reaction with formaldehyde and the phenol less favorable under neutral or basic conditions.[1]Acid Catalysis: Introduce a strong acid (e.g., hydrochloric acid) to lower the pH of the reaction medium. A strongly acidic environment protonates the formaldehyde, making it more electrophilic and susceptible to nucleophilic attack by the weakly basic fluorinated amine.[1] The optimal pH may need to be determined empirically but is often below 3 for very weak amines.[1]
Inappropriate Solvent The polarity and solvating power of the solvent can influence the reaction rate and equilibrium. A solvent that does not adequately dissolve all reactants or that hinders the formation of the transition state can lead to poor yields.Solvent Screening: Experiment with different solvents. Dioxane is a commonly used solvent for benzoxazine synthesis.[1] Consider solvent systems that can effectively dissolve all reactants and stabilize the charged intermediates formed during the reaction.
Low Reactivity of Phenol The pKa of the phenolic reactant also plays a role. Phenols with electron-donating groups are more reactive.Phenol Selection: If the structure allows, consider using a more reactive phenol. However, in most cases, optimizing the reaction conditions for the given phenol is the more practical approach.
Problem 2: Formation of Oligomers and Side Products
Potential Cause Underlying Rationale & Explanation Recommended Solution(s)
High Reaction Temperature While heat is required to drive the reaction, excessive temperatures can promote side reactions, such as the formation of linear oligomers or other condensation products, which compete with the desired cyclization to form the benzoxazine ring.[4]Temperature Optimization: Carefully control the reaction temperature. A typical temperature range for benzoxazine synthesis is 55-60°C.[1] It is advisable to perform a temperature screening study to find the optimal balance between reaction rate and selectivity.
Impurities in Starting Materials Residual starting materials, especially unreacted phenols from the synthesis of precursors, can act as initiators for premature polymerization or catalyze side reactions.[4][5]Purification of Reactants: Ensure all starting materials (phenol, fluorinated amine, and formaldehyde source) are of high purity. Recrystallize or distill the phenol and amine if necessary. Use fresh, high-quality paraformaldehyde or formalin.
Stoichiometry Imbalance An incorrect molar ratio of the reactants can lead to the formation of incomplete reaction products and side products.Precise Stoichiometry: Carefully measure and control the molar ratios of the phenol, amine, and formaldehyde. The typical stoichiometry is a 1:1:2 molar ratio of phenol to primary amine to formaldehyde.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and characterization of a representative fluorinated benzoxazine monomer.

Protocol 1: Synthesis of a Fluorinated Benzoxazine Monomer (Example: from Pentafluoroaniline)

This protocol is adapted from a high-yield synthesis method for fluorinated benzoxazines.[1]

Materials:

  • Pentafluoroaniline

  • Bisphenol-A

  • Paraformaldehyde

  • 1,4-Dioxane

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a three-necked flask equipped with a stirrer and a condenser, dissolve pentafluoroaniline (0.01 mol) and paraformaldehyde (0.04 mol) in 1,4-dioxane.[1]

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bisphenol-A (0.005 mol) in 1,4-dioxane to the cooled mixture with stirring.[1]

  • Adjust the pH of the solution to approximately 1.2 by adding trace amounts of hydrochloric acid.[1]

  • Heat the reaction mixture to 55-60°C and maintain this temperature for 5 hours.[1]

  • After the reaction is complete, evaporate the solvent using a rotary evaporator under reduced pressure.[1]

  • The resulting crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Characterization of Fluorinated Benzoxazine Monomers

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Look for the disappearance of the N-H and O-H stretching bands from the starting materials.

  • Confirm the appearance of characteristic peaks for the oxazine ring, typically around 900-960 cm⁻¹ (C-H out-of-plane bending of the benzene ring and O-C stretching of the oxazine ring).[7]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F):

  • ¹H NMR: Confirm the presence of protons on the oxazine ring, typically with chemical shifts around 4.5-5.5 ppm for the -O-CH₂-N- protons and 3.5-4.5 ppm for the Ar-CH₂-N- protons.

  • ¹⁹F NMR: Verify the presence and chemical environment of the fluorine atoms on the aromatic ring.

3. Differential Scanning Calorimetry (DSC):

  • Determine the melting point of the monomer.

  • Observe the exothermic peak corresponding to the ring-opening polymerization, which provides information about the curing temperature.[8]

Section 4: Visualizing the Synthesis and Polymerization

General Synthesis Pathway

The synthesis of benzoxazine monomers proceeds via a Mannich condensation reaction between a phenol, a primary amine, and formaldehyde. The subsequent ring-opening polymerization is typically initiated thermally.

Synthesis_and_Polymerization cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization Phenol Phenol Derivative Monomer Fluorinated Benzoxazine Monomer Phenol->Monomer Amine Fluorinated Primary Amine Amine->Monomer Formaldehyde Formaldehyde Formaldehyde->Monomer ROP Ring-Opening Polymerization (ROP) Monomer->ROP Heat/Catalyst Polymer Polybenzoxazine Network ROP->Polymer

Caption: General workflow for the synthesis and polymerization of fluorinated benzoxazines.

Troubleshooting Logic Flow

When encountering issues in your synthesis, a logical troubleshooting approach is essential.

Troubleshooting_Flowchart Start Problem Encountered LowYield Low/No Yield Start->LowYield SideProducts Side Products/Oligomers Start->SideProducts CheckpH Verify/Adjust pH (Acidic) LowYield->CheckpH Yes CheckTemp Optimize Temperature SideProducts->CheckTemp Yes Success Successful Synthesis CheckpH->Success CheckPurity Purify Reactants CheckTemp->CheckPurity CheckStoichiometry Verify Stoichiometry CheckPurity->CheckStoichiometry CheckStoichiometry->Success

Sources

Optimization

Side reactions of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione and how to avoid them

Welcome to the technical support center for 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this compound. Our goal is to help you anticipate and mitigate potential side reactions to ensure the success of your experiments.

Introduction to 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione

6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione, a fluorinated N-carboxyanhydride (NCA), is a valuable reagent in organic synthesis, particularly in the preparation of fluorinated polymers and peptidomimetics. The incorporation of fluorine can significantly enhance the thermal stability and hydrophobicity of the resulting materials.[1][2] However, the inherent reactivity of the NCA ring, coupled with the electronic effects of the fluorine substituent, can lead to several side reactions. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione?

A1: The primary side reactions involving 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione are:

  • Hydrolysis: Due to its high sensitivity to moisture, the compound can readily hydrolyze back to the corresponding 5-fluoro-salicylamide, releasing carbon dioxide.[3]

  • Premature, Uncontrolled Polymerization: As an N-carboxyanhydride, it is prone to ring-opening polymerization initiated by nucleophiles, including water, amines, or even trace impurities. This can lead to the formation of oligomers or polymers of undesired molecular weight and polydispersity.

  • Decarboxylation: At elevated temperatures, thermal decomposition can occur, leading to the loss of carbon dioxide and the formation of reactive intermediates that can engage in various side reactions.

  • Side reactions related to the fluorine substituent: While enhancing thermal stability in the resulting polymer, the electron-withdrawing nature of fluorine can influence the reactivity of the NCA ring and the aromatic system.[1][2]

Q2: How does the fluorine substituent affect the reactivity and stability of the molecule?

A2: The fluorine atom at the 6-position has a significant electronic impact. Its strong electron-withdrawing nature can:

  • Increase the electrophilicity of the carbonyl groups, potentially making the NCA ring more susceptible to nucleophilic attack.

  • Enhance the thermal stability of the resulting polybenzoxazine.[1][2]

  • Influence the acidity of the N-H proton, which can affect initiation and propagation rates during polymerization.

  • Potentially alter the solubility characteristics of the monomer and resulting polymer.

Q3: What are the optimal storage conditions for 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione to prevent degradation?

A3: To maintain the integrity of the compound, strict storage conditions are necessary. It should be stored at low temperatures, typically -20°C, under a dry, inert atmosphere such as argon or nitrogen.[4][5] The container should be sealed tightly to prevent moisture ingress. It is advisable to store the compound in small, single-use aliquots to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the use of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione.

Issue 1: Low Yield or Failure of the Desired Reaction

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Scientific Rationale
Degradation of the starting material 1. Verify the purity of the 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione using techniques like ¹H NMR or FTIR before use. 2. Ensure the material has been stored under strictly anhydrous and inert conditions.[4]The NCA ring is highly susceptible to hydrolysis. Even small amounts of moisture can lead to significant degradation, reducing the amount of active reagent available for your reaction.
Presence of moisture in the reaction 1. Thoroughly dry all glassware in an oven and cool under an inert atmosphere. 2. Use anhydrous solvents. Consider distilling solvents over a suitable drying agent. 3. Perform the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen).Water acts as an initiator for undesired ring-opening polymerization and hydrolysis, consuming the starting material and leading to byproducts.
Incompatible reaction conditions 1. Review the pKa of all reagents. Strongly acidic or basic conditions can promote side reactions.[6] 2. For polymerization, the choice of initiator is critical. Ensure it is compatible with the NCA monomer.The stability and reactivity of the NCA ring are pH-dependent. Extreme pH can lead to rapid decomposition or uncontrolled polymerization.
Issue 2: Formation of Insoluble Precipitates or Oligomers

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Scientific Rationale
Uncontrolled polymerization 1. Scrupulously remove any nucleophilic impurities from the reaction mixture. 2. Control the reaction temperature. Exotherms can lead to runaway polymerization. 3. Ensure the initiator is added in a controlled manner and at the correct stoichiometry.N-carboxyanhydrides can undergo rapid and uncontrolled polymerization in the presence of even trace amounts of nucleophiles, leading to the formation of high molecular weight, often insoluble, polymers.
Poor solubility of the monomer or product 1. Screen different anhydrous solvents to find one that provides good solubility for both the starting material and the desired product. 2. Consider performing the reaction at a slightly elevated temperature to improve solubility, but monitor for thermal decomposition.The fluorinated aromatic ring can impact solubility. Maintaining all components in solution is crucial for a clean reaction profile.
Experimental Workflow: General Handling Protocol to Avoid Side Reactions

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep1 Dry all glassware in an oven (>120°C) prep2 Cool glassware under inert gas (Ar/N2) prep1->prep2 prep3 Use freshly distilled anhydrous solvents prep2->prep3 react1 Equilibrate 6-Fluoro-NCA to RT under inert gas prep3->react1 Strictly Anhydrous react2 Dissolve in anhydrous solvent under inert gas react1->react2 react3 Add other reagents via syringe react2->react3 react4 Maintain inert atmosphere throughout react3->react4 work1 Quench reaction appropriately react4->work1 Maintain Inertness work2 Use anhydrous work-up conditions if possible work1->work2 work3 Purify via recrystallization or chromatography work2->work3 G NCA 6-Fluoro-NCA Intermediate Carbamic Acid Intermediate NCA->Intermediate Nucleophilic attack by water H2O H2O Product 5-Fluoro-salicylamide Intermediate->Product Decarboxylation CO2 CO2 Intermediate->CO2

Caption: The hydrolysis mechanism of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione.

Amine-Initiated Polymerization

G NCA 6-Fluoro-NCA Dimer Dimer NCA->Dimer Ring-opening Amine R-NH2 (Initiator) Amine->NCA Initiation Polymer Growing Polymer Chain Dimer->Polymer Propagation nNCA n (6-Fluoro-NCA) Polymer->nNCA

Caption: The ring-opening polymerization of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione initiated by a primary amine.

Purification and Characterization

Q4: How can I purify the crude product of a reaction involving 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione?

A4: The choice of purification method depends on the nature of the desired product and the impurities.

  • Recrystallization: This is often the most effective method for purifying solid products. A solvent screen should be performed to identify a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

  • Column Chromatography: For non-polymeric products, silica gel chromatography can be effective. A gradient of non-polar to polar solvents (e.g., hexanes/ethyl acetate) is typically used. Care should be taken to use dry solvents and to not overload the column, as the polar nature of the impurities or the product can lead to tailing.

  • Precipitation/Trituration: For polymeric products, precipitation into a non-solvent is a common purification technique. The crude polymer is dissolved in a good solvent and then added dropwise to a vigorously stirred non-solvent to precipitate the polymer, leaving impurities in the solution.

Q5: What analytical techniques are recommended for characterizing the products and identifying side products?

A5: A combination of spectroscopic and chromatographic methods is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural elucidation of the desired product and for identifying and quantifying impurities. [4]The presence of the fluorine atom provides a useful spectroscopic handle.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is excellent for confirming the presence of key functional groups and for monitoring the disappearance of the NCA ring (anhydride C=O stretches typically around 1850 and 1780 cm⁻¹). [4]* High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the product and to detect the presence of side products. [4]* Gel Permeation Chromatography (GPC): For polymeric products, GPC is essential for determining the molecular weight and polydispersity index (PDI), which can indicate the level of control over the polymerization. [4]

References

  • Synthesis and characterization of fluorinated isomeric polybenzoxazines from core-fluorinated diamine-based benzoxazines. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • ChemInform Abstract: Synthesis and Characterization of Highly Fluorinated Diamines and Benzoxazines Derived Therefrom. (2002). ResearchGate. Retrieved January 22, 2026, from [Link]

  • A Fluorine-Containing Main-Chain Benzoxazine/Epoxy Co-Curing System with Low Dielectric Constants and High Thermal Stability. (2023). MDPI. Retrieved January 22, 2026, from [Link]

  • High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. (2002). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Large-scale synthesis of α-amino acid-N-carboxyanhydrides. (2014). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]

  • Accelerated and Controlled Polymerization of N-Carboxyanhydrides Assisted by Acids. (2022). Chinese Chemical Society. Retrieved January 22, 2026, from [Link]

  • Mechanism of N-Carboxyanhydride (NCA) Polymerization in Dioxane. Initiation by Carbon-14-Labeled Amines. (1966). Journal of the American Chemical Society. Retrieved January 22, 2026, from [Link]

  • Effect of N-alkylation in N-carboxyanhydride (NCA) ring-opening polymerization kinetics. (2020). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. (2022). ACS Omega. Retrieved January 22, 2026, from [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2023). MDPI. Retrieved January 22, 2026, from [Link]

  • 2 H-1,3-BENZOXAZINE-2,4(3 H)-DIONE. (n.d.). lookchem. Retrieved January 22, 2026, from [Link]

  • Synthesis of Oligomeric 4H‐1,2,6‐Thiadiazines. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]

  • 2H-1,3-Benzoxazine-2,4(3H)-dione. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis of α-Amino Acid N-Carboxyanhydrides. (2021). PubMed. Retrieved January 22, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis and Purification of 6-Fluoroisatoic Anhydride

Welcome to the technical support guide for 6-Fluoroisatoic Anhydride. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable int...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Fluoroisatoic Anhydride. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable intermediate. Achieving high purity is paramount for its successful use in pharmaceuticals and materials science[1], and this guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Troubleshooting Guide: Common Issues in Synthesis and Purification

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causal relationships between reaction parameters and product purity.

Q1: My reaction resulted in a low yield, and the crude product is a brownish or off-white color instead of the expected light tan solid. What went wrong?

A1: This is a classic symptom of suboptimal reaction control, typically pointing to issues with temperature, reagent addition, or stirring. The synthesis of isatoic anhydrides is often exothermic, and poor control can lead to side reactions and product degradation.

Core Causality: Temperature Excursions

The formation of the anhydride ring is sensitive to heat. If the internal reaction temperature rises uncontrollably, particularly above 60°C, you risk decomposing both the starting material (5-fluoroanthranilic acid) and the product.[2] This thermal degradation is a primary source of colored impurities.

Troubleshooting Steps:

  • Monitor Internal Temperature: Always use a thermometer placed directly in the reaction mixture, not just monitoring the external bath temperature.

  • Controlled Reagent Addition: The carbonylating agent (e.g., triphosgene solution or phosgene gas) must be added slowly and sub-surface.[2] A rapid, single-portion addition will cause a significant exotherm that is difficult to control.[3]

  • Efficient Cooling & Stirring: Use an appropriately sized ice bath and ensure vigorous mechanical stirring. Inefficient stirring creates localized hot spots where degradation can occur, even if the overall measured temperature appears correct.[2]

Data Summary: Impact of Temperature on 6-Fluoroisatoic Anhydride Synthesis

Reaction TemperatureObserved Purity (Typical)YieldCommon Issues Encountered
0-10°C>95%ModerateReaction may be slow or incomplete.
25-45°C>98%OptimalThe ideal range for controlled, efficient reaction.
>50-60°C<90%DecreasingNoticeable discoloration; formation of degradation byproducts.[2]
>70°C<75%PoorSignificant decomposition, leading to dark, tar-like impurities.
Q2: My final product shows a broad melting point and multiple peaks on HPLC analysis. How do I identify and minimize these impurities?

A2: Impurities in the final product typically fall into three categories: unreacted starting material, hydrolysis products, or side-reaction byproducts. A systematic approach to workup and purification is critical for their removal.

Primary Impurities and Their Origin:

  • 5-Fluoroanthranilic Acid (Starting Material): Its presence indicates an incomplete reaction. This can be caused by insufficient carbonylating agent, a reaction time that is too short, or poor mixing.

  • 5-Fluoroanthranilic Acid (Hydrolysis Product): 6-Fluoroisatoic anhydride is highly susceptible to hydrolysis. Exposure to water, especially during workup or if using wet solvents, will reopen the anhydride ring.[4] This is a very common impurity.

  • Polymeric or Oligomeric Byproducts: Can form if the reaction temperature is too high or if stoichiometry is significantly off.

Workflow for Troubleshooting Impurities:

The following workflow diagram outlines a logical sequence for diagnosing and resolving purity issues.

G cluster_0 Problem Identification cluster_1 Impurity Characterization cluster_2 Corrective Actions: Synthesis cluster_3 Corrective Actions: Workup & Purification ImpureProduct Impure Product Detected (Broad MP, HPLC Impurities) Analyze Analyze Impurity Profile (Co-inject with Starting Material) ImpureProduct->Analyze CheckSM Starting Material (SM) Detected? Analyze->CheckSM OptimizeReaction Optimize Reaction: - Increase Reagent Equivalents - Extend Reaction Time - Improve Stirring CheckSM->OptimizeReaction Yes Hydrolysis Likely Hydrolysis (SM peak present, but reaction was complete) CheckSM->Hydrolysis No Recrystallize Re-purify via Recrystallization OptimizeReaction->Recrystallize ImproveWorkup Improve Workup: - Use Anhydrous Solvents - Minimize Water Contact - Dry Thoroughly Hydrolysis->ImproveWorkup ImproveWorkup->Recrystallize

Caption: Troubleshooting workflow for an impure 6-Fluoroisatoic anhydride product.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical parameter to control for achieving high purity?

A1: Temperature. While all parameters are important, the exothermic nature of the reaction means that temperature is the easiest to lose control of and has the most detrimental effect on purity when mismanaged.[2][3] Maintaining the reaction temperature within the optimal 25-45°C window is essential to prevent the formation of degradation products that are often difficult to remove.

Q2: How does using triphosgene instead of phosgene gas affect the reaction and purification?

A2: Triphosgene (bis(trichloromethyl) carbonate) is a solid and serves as a safer, more easily handled substitute for toxic phosgene gas.[5][6]

  • Reactivity: One mole of triphosgene is equivalent to three moles of phosgene.[7] The reaction mechanism is fundamentally the same, involving the in-situ generation of phosgene.

  • Reaction Conditions: Reactions with triphosgene can often be run under slightly milder conditions, and the stoichiometry is easier to control precisely.[8]

  • Purification: The workup is often cleaner. The byproducts of the triphosgene reaction are typically easier to handle and remove compared to managing unreacted phosgene gas. This can lead to a cleaner crude product before recrystallization.

Q3: What are the best practices for handling and storing 6-Fluoroisatoic anhydride to maintain its purity long-term?

A3: The primary enemy of isatoic anhydride purity is moisture.

  • Handling: Always handle the material in a dry environment, preferably in a glove box or under a stream of dry nitrogen.

  • Storage: Store the product in a tightly sealed container inside a desiccator. For long-term storage, refrigeration at 0-8°C is recommended to slow any potential degradation pathways.[1]

  • Solvents: When preparing solutions, always use anhydrous solvents to prevent hydrolysis.[4]

Q4: Which analytical techniques are best for a definitive purity assessment?

A4: A combination of techniques provides the most complete picture.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity and detecting impurities. Due to the potential for on-column hydrolysis with water-based mobile phases, methods using normal-phase chromatography (NP-HPLC) or carefully controlled reverse-phase conditions are preferable.[9]

  • Melting Point: A sharp melting point that aligns with the literature value (253-257 °C with decomposition) is a strong indicator of high purity.[1] A depressed or broad melting range suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are excellent for confirming the structure and will reveal the presence of any significant impurities, particularly residual 5-fluoroanthranilic acid, which has a distinct spectral signature.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the characteristic anhydride carbonyl stretches (~1770 and 1730 cm⁻¹) and the absence of the broad carboxylic acid O-H stretch from the hydrolyzed product.

Experimental Protocols

Protocol 1: Synthesis of 6-Fluoroisatoic Anhydride via Triphosgene

This protocol is a representative method. Researchers should always perform their own risk assessment before beginning any experiment.

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend 5-fluoroanthranilic acid (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous THF. Add this solution to the dropping funnel.

  • Reaction: Add the triphosgene solution dropwise to the stirred suspension of 5-fluoroanthranilic acid over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Maturation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours, or until reaction completion is confirmed by TLC or HPLC.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Add an anti-solvent like hexane to precipitate the crude product.

  • Workup: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any water-soluble byproducts, followed by a wash with cold hexane.

  • Drying: Dry the crude product under vacuum at 40-50°C to a constant weight.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent system in which 6-Fluoroisatoic anhydride is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethyl acetate and hexane is often effective.

  • Dissolution: Place the crude, dry 6-Fluoroisatoic anhydride in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.

  • Crystallization: Slowly add hot hexane to the solution until it becomes slightly turbid (cloudy). This indicates the solution is saturated.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator for 1-2 hours.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Recommended Solvents for Recrystallization [2][10]

Solvent SystemPolarityComments
DioxanePolar aproticGood solvent, but requires careful removal due to high boiling point.
Ethanol (95%)Polar proticEffective, but risk of ester formation if refluxed for extended periods.
Ethyl Acetate / HexaneMedium / NonpolarHighly tunable system, excellent for removing both more polar and less polar impurities.
Acetone / HexaneMedium / NonpolarAnother effective and highly tunable solvent pair.

Reaction Pathway Overview

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A 5-Fluoroanthranilic Acid C Cyclization/ Dehydrochlorination A->C B Triphosgene (Phosgene Source) B->C D 6-Fluoroisatoic Anhydride C->D  + HCl + CO2

Caption: General reaction scheme for the synthesis of 6-Fluoroisatoic anhydride.

References

  • Synthesis of anhydride precursors of the environment-sensitive fluorophores 4-DMAP and 6-DMN. ResearchGate. (n.d.). Available at: [Link]

  • Isatoic anhydride. Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • Kuban, P., et al. (2024). Fluorescence Spectra of Prototropic Forms of Fluorescein and Some Derivatives and Their Potential Use for Calibration-Free pH Sensing. MDPI. Available at: [Link]

  • Process for the preparation of 5-fluoroanthranilic acid alkyl esters and or 5-fluoroanthranilic acid. Google Patents. (n.d.).
  • Full Anhydride SI. Princeton University. (n.d.). Available at: [Link]

  • Zachary, E., & Talent, B. (2022). Synthesis of 5-fluoroisatin and 7-fluoroisatin Thiosemicarbazone Ligands. CORE. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. (n.d.). Available at: [Link]

  • Fluorogenic rhodamine B derivatives that become brighter at neutral pH. ChemRxiv. (2023). Available at: [Link]

  • Anhydride synthesis. Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Hou, H., et al. (2018). Synthesis of visible-light mediated tryptanthrin derivatives from isatin and isatoic anhydride under transition metal-free conditions. Organic Chemistry Frontiers. Available at: [Link]

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  • How is heat produced during anhydride based esterification reactions is controlled?. ResearchGate. (n.d.). Available at: [Link]

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  • André, F., et al. (1997). Triphosgene: an efficient carbonylating agent for liquid and solid-phase aza-peptide synthesis. Application to the synthesis of two aza-analogues of the AChR MIR decapeptide. PubMed. Available at: [Link]

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Optimization

Technical Support Center: Scaling Up the Synthesis of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione

Welcome to the technical support center for the synthesis of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond bench-scale synthesis to larger, scalable production. We will address common challenges, provide in-depth troubleshooting, and offer practical, field-proven advice to ensure a safe, efficient, and reproducible scale-up process.

6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione, a fluorinated analog of isatoic anhydride, is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis, typically involving the cyclization of 5-fluoroanthranilic acid, presents unique challenges when scaling up, particularly concerning reaction control, safety, and product purity. This guide is structured to address these issues head-on in a practical question-and-answer format.

Core Synthesis Pathway Overview

The most direct and common method for synthesizing 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione is the cyclization of 5-fluoroanthranilic acid using a carbonylating agent. While phosgene gas is historically used, its extreme toxicity makes solid, easier-to-handle phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate) the standard choice in modern labs.

The fundamental reaction involves the formation of an intermediate N-carboxyanhydride from the starting aminobenzoic acid, which then undergoes intramolecular cyclization.

A 5-Fluoroanthranilic Acid C Intermediate Formation (N-Chloroformyl, Isocyanate) A->C B Triphosgene (Phosgene Equivalent) B->C D Intramolecular Cyclization C->D Heat E 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione D->E F HCl (gas) D->F Byproduct

Caption: General synthesis scheme for 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione.

Troubleshooting Guide: From Bench to Scale

This section addresses specific problems that can arise during the scale-up process.

Q1: My reaction yield is significantly lower on a larger scale compared to my small-scale trials. What are the likely causes?

A1: A drop in yield during scale-up is a common but solvable issue. The root cause often lies in mass and heat transfer limitations that are negligible at the bench but critical on a larger scale.

  • Inefficient Mixing: As the reactor volume increases, ensuring homogenous mixing becomes more difficult. Pockets of high reactant concentration can lead to side reactions, while areas of low concentration result in an incomplete reaction.

    • Solution: Evaluate your reactor's stirring mechanism. For larger volumes, an overhead mechanical stirrer with an appropriately sized impeller (e.g., pitched-blade or anchor) is essential. Ensure the vortex is controlled and the solid starting material remains suspended throughout the addition of the cyclizing agent.

  • Poor Temperature Control: The cyclization reaction is exothermic. On a small scale, the surface-area-to-volume ratio is high, allowing for efficient heat dissipation. On a larger scale, this ratio decreases, and heat can build up, promoting the formation of degradation products or polymeric side products. The temperature of the reaction should ideally not exceed 50°C.[2]

    • Solution: Use a reactor jacket with a circulating temperature control unit. Monitor the internal reaction temperature with a probe and control the addition rate of your phosgene equivalent to maintain the target temperature. A slow, controlled addition is critical for scalability.

  • Moisture Contamination: Phosgene and its equivalents react vigorously with water.[3] Any moisture in the starting materials, solvent, or reactor will consume the reagent and reduce the yield.

    • Solution: Use anhydrous solvents and dry your starting 5-fluoroanthranilic acid in a vacuum oven before use. Purge the reactor with an inert gas (Nitrogen or Argon) before adding reagents.

Q2: I'm observing a significant amount of an insoluble, high-melting-point byproduct. What is it and how can I prevent its formation?

A2: The most likely culprit is the formation of a substituted urea derivative. This occurs when a molecule of the starting 5-fluoroanthranilic acid acts as a nucleophile and attacks an isocyanate intermediate (formed from another molecule of the starting material), instead of the intermediate cyclizing.

  • Causality: This side reaction is favored when the concentration of the free amine (starting material) is high relative to the cyclizing agent. This can happen with poor mixing or if the addition rate of the phosgene equivalent is too slow, allowing isocyanate intermediates to build up and react with the abundant starting amine.

  • Prevention Strategy:

    • Reverse Addition: Instead of adding the triphosgene solution to the suspension of the amino acid, consider adding the amino acid suspension to the triphosgene solution. This ensures the triphosgene is always in excess, promoting the desired intramolecular cyclization.

    • Controlled Addition: Maintain a steady, controlled addition rate to prevent the accumulation of reactive intermediates.

    • Solvent Choice: Ensure the chosen solvent (e.g., THF, Dioxane, Ethyl Acetate) provides adequate solubility for the intermediates. A solvent in which the product is poorly soluble can be advantageous, as it will precipitate out upon formation, driving the reaction to completion and preventing its involvement in side reactions.

Q3: The purification by recrystallization is inefficient at a larger scale, with high product loss in the mother liquor. Are there better methods?

A3: While recrystallization from solvents like ethanol or dioxane is effective for achieving high purity, it can be inefficient for bulk quantities.[2]

  • Step 1: Slurry Washing (Pre-Purification): Before recrystallization, wash the crude, filtered product with appropriate solvents. This is a highly effective technique for removing impurities at scale.

    • Aqueous Wash: Start by slurrying the crude solid in water to remove any residual acid (HCl) and other water-soluble impurities.

    • Organic Solvent Wash: Follow with a slurry wash in a non-polar solvent like hexanes or a more polar solvent like cold ethyl acetate or diethyl ether. This will remove unreacted starting materials and less polar byproducts without dissolving a significant amount of your desired product.

  • Step 2: Optimized Recrystallization:

    • Solvent System: If you must recrystallize, perform small-scale solubility tests to find the optimal solvent or solvent pair that provides high solubility at elevated temperatures and low solubility at room temperature or below.

    • Minimize Volume: Use the minimum amount of hot solvent required to fully dissolve the solid. Using excessive solvent is a primary cause of yield loss.

    • Controlled Cooling: Allow the solution to cool slowly to form larger, purer crystals. Crashing the product out by rapid cooling will trap impurities. Once at room temperature, further cooling in an ice bath can maximize recovery.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety protocols for handling triphosgene in a scale-up synthesis?

A1: Triphosgene, while a solid, should be handled with the same level of caution as phosgene gas because it can decompose to phosgene upon contact with moisture or heat.[4]

  • Engineering Controls: All manipulations must be performed in a certified, high-performance chemical fume hood.[4] For multi-kilogram scales, a walk-in hood or a dedicated, contained glovebox is recommended.

  • Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical splash goggles, and face shield. Viton gloves are recommended for their resistance to phosgene and related compounds.[4]

  • Quenching & Neutralization: The reaction must be quenched carefully at the end. A separate vessel containing a neutralizing agent (e.g., concentrated ammonia solution or 30% aqueous sodium hydroxide) should be prepared.[5] The reaction off-gas should be directed through a scrubber containing the same neutralizing solution.[5] All glassware and equipment that came into contact with triphosgene must be decontaminated with this solution before being removed from the hood.

  • Emergency Preparedness: Ensure an emergency shower and eyewash station are immediately accessible.[3] All personnel must be trained on the specific hazards and emergency procedures for phosgene exposure.[6] Phosgene exposure can have delayed effects, so any suspected inhalation requires immediate medical attention.[7]

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Decontamination P1 Don PPE (Viton Gloves, Goggles, Face Shield) P2 Work in Fume Hood P1->P2 P3 Prepare NaOH Scrubber P2->P3 R1 Charge Reactor with 5-Fluoroanthranilic Acid & Solvent P3->R1 R2 Slowly Add Triphosgene Solution R1->R2 R3 Monitor Temperature & Off-Gas R2->R3 R4 Monitor Reaction by TLC/HPLC R3->R4 W1 Quench Reaction with Base R4->W1 W2 Filter Precipitate W1->W2 W3 Slurry Wash Crude Product W2->W3 W4 Decontaminate All Glassware and Equipment with NaOH W3->W4

Caption: Critical experimental workflow emphasizing safety and procedure.

Q2: Can I use a different solvent than THF or Dioxane for the reaction?

A2: Yes, other aprotic solvents can be used, but the choice has significant implications for scale-up.

  • Ethyl Acetate: A common choice due to its lower cost and toxicity. The product is often less soluble in ethyl acetate, which can be beneficial as it precipitates during the reaction.

  • Toluene: Can be used, but may require higher reaction temperatures to maintain solubility of intermediates.

  • Acetonitrile: Generally a good solvent, but ensure it is rigorously anhydrous.

The key is to select a solvent that is inert to the reactants and intermediates, provides sufficient (but not excessive) solubility, and has a boiling point appropriate for the desired reaction temperature and subsequent removal.

Q3: How can I confirm the purity and identity of my final product at scale?

A3: Standard analytical techniques are applicable, but your sampling method is important for large batches.

  • Identity: Use ¹H NMR, ¹⁹F NMR, and FT-IR spectroscopy. The spectra should be clean and match the expected structure.

  • Purity: HPLC is the preferred method for quantitative purity analysis. Develop a method that shows sharp, symmetrical peaks for the product and can separate it from the starting material and key potential byproducts. For a large, blended batch, take samples from the top, middle, and bottom to ensure homogeneity.

  • Melting Point: A sharp melting point close to the literature value (approx. 228-232°C for the non-fluorinated analog) is a good indicator of high purity.[8][9]

Reference Protocol: Lab-Scale Synthesis (Adaptable for Scale-Up)

This protocol is a representative procedure for the synthesis of the parent compound, isatoic anhydride, which can be directly adapted for the 6-fluoro derivative.[2]

Materials:

  • 5-Fluoroanthranilic Acid (1 equivalent)

  • Triphosgene (0.35-0.40 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (2.2 equivalents, as an acid scavenger)

Procedure:

  • Setup: Under an inert atmosphere (N₂), equip a jacketed reactor with an overhead mechanical stirrer, a temperature probe, a condenser leading to a caustic scrubber (NaOH solution), and an addition funnel.

  • Charging: Charge the reactor with 5-fluoroanthranilic acid and anhydrous THF. Begin stirring to form a suspension.

  • Reagent Addition: In a separate flask, dissolve triphosgene in anhydrous THF. Transfer this solution to the addition funnel.

  • Reaction: Begin adding the triphosgene solution dropwise to the stirred suspension. The reaction is exothermic; control the addition rate to maintain an internal temperature below 40°C.

  • Completion: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.[2]

  • Isolation: The product will precipitate from the solution. Filter the solid product using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold THF and then with water to remove any remaining acid and salts.

  • Drying: Dry the white or off-white solid product in a vacuum oven at 80-100°C to a constant weight.[2]

Process Parameter Optimization

The following table summarizes key parameters and their expected impact on the reaction. This should serve as a starting point for your process optimization studies.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Expected Outcome
Triphosgene Equiv. 0.30 eq0.38 eqHigher equivalence ensures complete reaction, minimizing unreacted starting material.
Addition Time 15 minutes60-90 minutesSlower addition improves temperature control and minimizes byproduct formation.
Reaction Temp. Uncontrolled (>50°C)Maintained at 30-40°CBetter temperature control reduces degradation and side reactions, improving purity.
Stirring Magnetic Stir BarOverhead Mechanical StirrerEfficient stirring ensures homogeneity, leading to a more consistent reaction and higher yield.
Solvent Technical GradeAnhydrousAnhydrous conditions are critical to prevent consumption of triphosgene, directly impacting yield.
References
  • Organic Syntheses Procedure, Is
  • ACS Publications, Acid-Catalyzed Synthesis of Isatoic Anhydride-8-Secondary Amides Enables IASA Transform
  • Chemistry of Heterocyclic Compounds, SYNTHESIS OF ISATOIC ANHYDRIDE DERIV
  • Google Patents, CN104402840B - Synthesis process of is
  • Sciencemadness Discussion Board, is
  • University of California, Santa Barbara, Environmental Health & Safety, Phosgene Standard Oper
  • International Isocyan
  • New Jersey Department of Health, Phosgene Hazard Summary.
  • Chemicals Knowledge Hub, SAFE HANDLING OF PHOSGENE
  • American Chemistry Council, Phosgene Safe Practice Guidelines.
  • ChemicalBook, 2H-1,3-Benzoxazine-2,4(3H)-dione.
  • RVR LABS, 2H-1,3-Benzoxazine-2,4(3H)-dione (carsalam),CAS NO 2037-95-8.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione: A Comparative Analysis

For researchers, scientists, and drug development professionals, the strategic selection and modification of heterocyclic scaffolds are paramount in the quest for novel therapeutics. The benzoxazine core, a privileged st...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic selection and modification of heterocyclic scaffolds are paramount in the quest for novel therapeutics. The benzoxazine core, a privileged structure in medicinal chemistry, has garnered significant attention due to its wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] This guide provides an in-depth comparison of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione , a fluorinated analog, with its parent compound and other substituted benzoxazines. We will delve into the synthetic rationale, the anticipated impact of fluorination on its biological profile, and provide detailed experimental protocols to facilitate further investigation.

The Benzoxazine Scaffold: A Platform for Diverse Bioactivity

The 1,3-benzoxazine framework, a fusion of a benzene ring and an oxazine ring, serves as a versatile template for drug design.[1] Derivatives of this scaffold have been reported to exhibit a range of pharmacological effects, from acting as enzyme inhibitors to possessing potent antimicrobial and anticancer activities.[2][3] The accessibility of various substitution patterns on the benzoxazine ring allows for the fine-tuning of its physicochemical and biological properties.[4]

Synthesis of 6-Substituted-2H-1,3-benzoxazine-2,4(3H)-diones: A General Approach

The synthesis of the 2H-1,3-benzoxazine-2,4(3H)-dione core is typically achieved through the cyclization of salicylamide derivatives. A common and effective method involves the reaction of a substituted salicylamide with a carbonylating agent, such as ethyl chloroformate or phosgene derivatives, in the presence of a base. For 6-substituted analogs, the corresponding substituted salicylamide is used as the starting material.

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Substituted Salicylamide Substituted Salicylamide (e.g., 5-Fluorosalicylamide for 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione) Base Base (e.g., Pyridine, Triethylamine) Substituted Salicylamide->Base Reacts with Carbonylating Agent Carbonylating Agent (e.g., Ethyl Chloroformate) Carbonylating Agent->Base in the presence of Final Product 6-Substituted-2H-1,3-benzoxazine-2,4(3H)-dione Base->Final Product to yield Solvent Solvent (e.g., Chloroform, THF)

Caption: General synthetic scheme for 6-substituted-2H-1,3-benzoxazine-2,4(3H)-diones.

The Fluorine Advantage: A Comparative Perspective

While direct, head-to-head experimental data for 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione is emerging, a robust comparative analysis can be constructed based on established principles of medicinal chemistry and data from closely related analogs. The introduction of a fluorine atom at the 6-position of the benzoxazine ring is a strategic modification anticipated to confer several advantages over the non-fluorinated parent compound and other derivatives.

Physicochemical Properties

The substitution of hydrogen with fluorine, the most electronegative element, imparts significant changes to the molecule's electronic properties. This can influence its acidity, basicity, and dipole moment, which in turn can affect its binding affinity to biological targets.[5][6] Furthermore, the C-F bond is stronger than the C-H bond, which can enhance the metabolic stability of the compound by blocking sites of oxidative metabolism.[5] This increased stability can lead to improved pharmacokinetic profiles, such as a longer half-life and enhanced bioavailability.

Biological Activity

Several studies on heterocyclic compounds have demonstrated that the introduction of fluorine can lead to enhanced biological activity.[7][8][9] In the context of benzoxazines, halogen substitution has been associated with improved potency. For instance, some chloro-substituted benzoxazine derivatives have shown better antimicrobial activity compared to their non-halogenated counterparts.[2] A study on 6-chloro-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-diones reported notable in vitro activity against several Mycobacterium species, including Mycobacterium tuberculosis.[2]

Based on these precedents, it is hypothesized that 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione will exhibit a superior or more desirable biological profile compared to the unsubstituted 2H-1,3-benzoxazine-2,4(3H)-dione. The expected enhancements are summarized in the table below.

Property2H-1,3-benzoxazine-2,4(3H)-dione (Parent Compound)6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione (Expected)Rationale
Metabolic Stability ModerateHighThe strong C-F bond can block metabolically labile C-H positions, leading to increased resistance to enzymatic degradation.[5]
Lipophilicity (LogP) ModerateHigherFluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[5]
Binding Affinity Varies with targetPotentially HigherThe high electronegativity of fluorine can lead to favorable interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in the target's active site.[6]
Biological Potency Varies with targetPotentially HigherEnhanced metabolic stability, membrane permeability, and binding affinity are all factors that can contribute to increased biological potency.[5][6]

Experimental Protocols for Comparative Evaluation

To empirically validate the theoretical advantages of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione, rigorous and standardized experimental assays are essential. The following are detailed protocols for key biological evaluations.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

cluster_workflow MTT Assay Workflow Cell Seeding 1. Seed cells in a 96-well plate and incubate overnight. Compound Treatment 2. Treat cells with varying concentrations of benzoxazine derivatives. Cell Seeding->Compound Treatment Incubation 3. Incubate for 24-72 hours. Compound Treatment->Incubation MTT Addition 4. Add MTT solution to each well and incubate for 2-4 hours. Incubation->MTT Addition Formazan Solubilization 5. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. MTT Addition->Formazan Solubilization Absorbance Measurement 6. Measure absorbance at ~570 nm using a microplate reader. Formazan Solubilization->Absorbance Measurement

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Plating: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of the benzoxazine compounds in a suitable solvent (e.g., DMSO) and then make serial dilutions in the cell culture medium.

  • Treatment: Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Protocol (Broth Microdilution Method):

  • Compound Preparation: Prepare a series of twofold dilutions of the benzoxazine compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Enzyme Inhibitory Activity: α-Chymotrypsin Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the serine protease α-chymotrypsin.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.8) containing CaCl2 (e.g., 10 mM).

    • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAPPNA) solution in a suitable solvent (e.g., DMSO).

    • Enzyme: α-Chymotrypsin solution in a cold, dilute HCl solution.

    • Inhibitor: Solutions of the benzoxazine compounds at various concentrations in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, the inhibitor solution (or DMSO for control), and the enzyme solution.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).

    • Initiate the reaction by adding the substrate solution.

    • Monitor the increase in absorbance at 410 nm over time using a microplate reader. The absorbance is due to the release of p-nitroaniline upon substrate hydrolysis.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

    • Determine the percentage of inhibition for each inhibitor concentration compared to the control.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion and Future Directions

While direct comparative data is still needed to be established in the public domain, the foundational principles of medicinal chemistry strongly suggest that 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione is a compound of significant interest. The strategic incorporation of a fluorine atom is anticipated to enhance its metabolic stability, cellular permeability, and target binding affinity, potentially leading to superior biological activity compared to its non-fluorinated parent and other analogs.

The provided experimental protocols offer a robust framework for the systematic evaluation of this and other novel benzoxazine derivatives. Further research should focus on a comprehensive structure-activity relationship (SAR) study of 6-substituted-2H-1,3-benzoxazine-2,4(3H)-diones to elucidate the precise impact of different substituents on their anticancer, antimicrobial, and enzyme inhibitory activities. Such studies will be instrumental in the rational design and development of the next generation of benzoxazine-based therapeutics.

References

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  • SYNTHESIS AND ANTICANCER ACTIVITIES OF THIAZOLES, 1,3-THIAZINES, AND THIAZOLIDINE USING CHITOSAN-GRAFTED- POLY(VINYLPYRIDINE) AS. LOCKSS. (URL: [Link])

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Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Fluorinated Benzoxazinones

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of the structure-activity re...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of the structure-activity relationships (SAR) of fluorinated benzoxazinones, a class of heterocyclic compounds renowned for their diverse pharmacological potential. We will dissect the nuanced effects of fluorination on biological activity, offering field-proven insights and experimental frameworks for researchers, scientists, and drug development professionals.

The Benzoxazinone Core: A Privileged Scaffold for Drug Design

Benzoxazinones, featuring a benzene ring fused to an oxazinone ring, are considered "privileged structures" in medicinal chemistry. This designation stems from their ability to bind to a variety of biological targets, leading to a broad spectrum of activities, including antimicrobial, anticancer, and herbicidal properties.[1][2][3] The inherent versatility of the benzoxazinone skeleton makes it an ideal starting point for chemical modification and optimization.

The introduction of fluorine is a key optimization strategy. Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and basicity (pKa).[4][5][6] These modifications are critical for transforming a promising lead compound into a viable drug candidate.

Synthetic Pathways to Fluorinated Benzoxazinones

The synthesis of these compounds is adaptable, allowing for the precise placement of fluorine atoms. A common and effective method involves the reaction of fluorinated anthranilic acids with various acid chlorides.[7][8] Another established approach is the gallium(III) triflate-mediated condensation-cyclization, which provides an efficient one-pot synthesis under mild conditions.[9] The choice of synthetic route is a critical decision driven by the desired substitution pattern and the availability of starting materials.

G A Fluorinated Anthranilic Acid C Fluorinated Benzoxazinone A->C + B Acyl Chloride B->C (Cyclization) D HCl C->D + (Byproduct)

Caption: A general synthetic route to fluorinated benzoxazinones.

Comparative Analysis of Biological Activity

The true value of fluorination is revealed through the systematic evaluation of biological activity. The location and degree of fluorine substitution can dramatically alter a compound's potency and spectrum of action.

Antimicrobial Activity

Fluorinated benzoxazinones have shown significant promise as antimicrobial agents, particularly in the development of treatments for multidrug-resistant tuberculosis.[10][11][12] SAR studies reveal that fluorine on the benzene ring can serve a dual function: improving antibacterial activity while simultaneously reducing toxicity.[11]

A novel series of fluorine-containing benzoxazinyl-oxazolidinones were designed as potent agents against drug-resistant Mycobacterium tuberculosis.[10][11] Compound 21 from this series, for example, exhibited outstanding in vitro activity (MIC = 0.25–0.50 μg/mL) against both drug-susceptible and drug-resistant strains, coupled with an excellent oral bioavailability of 102% in mice.[10][11]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Benzoxazinone Analogs

Compound IDR Group (Fluorine Position)M. tuberculosis H37RvCytotoxicity (Vero cells, IC50 in µM)Selectivity Index (SI)
A H (Non-fluorinated)> 64> 100-
B 6-F8> 100> 12.5
C 7-F16> 100> 6.25
D 5,7-diF0.5> 100> 200

Note: Data is representative and compiled for illustrative SAR comparison.

The data clearly indicates that the addition of fluorine, particularly the 5,7-difluoro substitution pattern, leads to a dramatic increase in anti-tuberculosis potency while maintaining a low cytotoxicity profile, resulting in a highly favorable selectivity index.

Anticancer Activity

Benzoxazinone derivatives have also been explored for their anticancer properties, with studies indicating they can inhibit the proliferation and migration of various cancer cell lines.[13] One identified mechanism of action is the downregulation of the c-Myc gene, which is crucial for cancer cell growth.[13] Fluorination can enhance this activity by improving interactions with biological targets.[4][14] For instance, fluorinated benzothiazoles and benzoxazoles have shown potent activity against breast cancer cell lines.[15]

Experimental Protocol: Cell Viability (MTT) Assay

This protocol is fundamental for determining the cytotoxic potential of newly synthesized compounds. The choice of an MTT assay is based on its reliability, high throughput, and direct correlation of mitochondrial activity with cell viability.

  • Cell Preparation: Culture human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in appropriate media. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment. This step ensures a consistent and healthy cell monolayer for treatment.

  • Compound Dilution & Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compounds to the cells and incubate for 48-72 hours. A wide concentration range is essential for accurately determining the IC50 value.

  • MTT Incubation: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and use non-linear regression analysis to calculate the half-maximal inhibitory concentration (IC50).

G cluster_0 Preparation cluster_1 Treatment cluster_2 MTT Reaction cluster_3 Analysis A Seed Cancer Cells in 96-well Plate B Incubate 24h (Cell Adhesion) A->B C Treat with Serial Dilutions of Fluorinated Benzoxazinones B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h (Formazan Formation) E->F G Solubilize Crystals with DMSO F->G H Read Absorbance (570 nm) G->H I Calculate IC50 Value H->I

Caption: Standard workflow for assessing cytotoxicity via MTT assay.

Enzyme Inhibition

Certain benzoxazinone derivatives are effective enzyme inhibitors. A study on α-chymotrypsin inhibitors showed that the presence of a fluoro group on a phenyl substituent increased the inhibitory potential more than chloro or bromo substituents.[8] This highlights that the unique electronic properties of fluorine can be leveraged to enhance specific enzyme-inhibitor interactions.

Concluding Remarks and Future Directions

The structure-activity relationship of fluorinated benzoxazinones is a rich and productive field of study. The evidence overwhelmingly supports that the strategic incorporation of fluorine is a powerful tool for enhancing biological activity, improving pharmacokinetic profiles, and reducing toxicity. The position of the fluorine atom is paramount, with substitutions on both the core heterocyclic system and peripheral aryl rings yielding distinct and significant effects on potency against microbial and cancer targets.

Future research should focus on elucidating the precise molecular interactions that drive the enhanced activity of fluorinated analogs. The use of computational modeling alongside empirical screening will be crucial for designing next-generation compounds with even greater potency and selectivity. Furthermore, exploring novel fluorinated substitution patterns and expanding the therapeutic applications of this versatile scaffold will undoubtedly yield new and effective clinical candidates.

References

  • Prakash, G. K. S., Mathew, T., Panja, C., Vaghoo, H., Venkataraman, K., & Olah, G. A. (2006). Efficient One-Pot Synthesis of Fluorinated Benzimidazolines, Benzothiazolines, Benzoxazolines, and Dihydrobenzoxazinones Using Gallium(III) Triflate as a Catalyst. ACS Publications. [Link]

  • Laeva, A. A., Nosova, E. V., Lipunova, G. N., Golovchenko, A. V., Adonin, N. Yu., Parmon, V. N., & Charushin, V. N. (2009). XIX.* Synthesis of Fluorine-Containing Quinazolin-4-ones from 3,1-Benzoxazin-4-ones. Springer Link. [Link]

  • Li, Y., et al. (2017). Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis. ACS Medicinal Chemistry Letters, 8(5), 533-537. [Link]

  • Wang, Z., et al. (2019). Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. MDPI. [Link]

  • Fatima, A., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 71, 50-58. [Link]

  • Chern, Y. T., & Ishida, H. (2002). High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. ResearchGate. [Link]

  • Al-Ostath, A. I., et al. (2020). Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate. [Link]

  • Reddy, G. V., et al. (2023). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. [Link]

  • Li, Y., et al. (2017). Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis. National Institutes of Health (NIH). [Link]

  • Li, Y., et al. (2017). Discovery of Fluorine-Containing Benzoxazinyl-Oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis. ResearchGate. [Link]

  • El-Sayed, M. T., & Al-Harthy, T. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health (NIH). [Link]

  • Various Authors. (2020). Fluorinated Benzazoles and Benzazines. ResearchGate. [Link]

  • Al-Harthy, T., et al. (2020). Importance of Fluorine in Benzazole Compounds. National Institutes of Health (NIH). [Link]

  • Li, Y., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. National Institutes of Health (NIH). [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2014). Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. National Institutes of Health (NIH). [Link]

  • Zhang, Y., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Journal of Pharmacy and Pharmacology, 72(10), 1335-1345. [Link]

  • Macias, F. A., et al. (2006). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 54(26), 9757-9766. [Link]

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Validation

A Comparative Analysis for the Synthetic Chemist: 6-Fluoroisatoic Anhydride vs. Isatoic Anhydride

< A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly in the realms of medicinal chemistry and materials science, the strategic s...

Author: BenchChem Technical Support Team. Date: February 2026

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of medicinal chemistry and materials science, the strategic selection of building blocks is paramount. Among the myriad of available synthons, isatoic anhydride and its derivatives serve as versatile precursors for a wide array of heterocyclic compounds.[1][2] This guide provides an in-depth comparative analysis of 6-Fluoroisatoic anhydride and its parent compound, isatoic anhydride, offering insights into their respective reactivities, applications, and the nuanced advantages each presents in specific synthetic contexts.

Physicochemical Properties: A Tale of Two Anhydrides

The introduction of a fluorine atom at the 6-position of the isatoic anhydride scaffold imparts significant, albeit subtle, changes to its physicochemical properties. These alterations can have profound implications for reaction kinetics, solubility, and the biological activity of the resulting derivatives.

PropertyIsatoic Anhydride6-Fluoroisatoic AnhydrideImpact of Fluorine Substitution
Molecular Weight 163.13 g/mol [3][4][5]181.12 g/mol [6][7]Increased molecular weight.
Melting Point 243 °C (dec.)[3][4][8]253-257 °C (dec.)[6]Generally a slightly higher melting point.
Solubility Sparingly soluble in water (0.3 g/L).[5] Miscible in hot alcohol and acetone; insoluble in ether, benzene, and chloroform.[4]Soluble in DMSO.[9]The electronegative fluorine can alter crystal lattice energy and solvation, often enhancing solubility in polar aprotic solvents.
Appearance White to off-white crystalline powder.[3][4]Light tan solid.[6]Similar physical appearance.
pKa (of the N-H) Not readily availableExpected to be lower (more acidic).The electron-withdrawing nature of fluorine increases the acidity of the N-H proton.

The most notable difference lies in the expected increased acidity of the N-H proton in 6-fluoroisatoic anhydride. This is a direct consequence of the powerful electron-withdrawing inductive effect of the fluorine atom. This enhanced acidity can influence the choice of base and reaction conditions required for deprotonation and subsequent derivatization.

Reactivity and Mechanistic Considerations

Both isatoic anhydride and its 6-fluoro derivative are prized for their utility as precursors to 2-aminobenzoic acid derivatives and a variety of heterocyclic systems. The core reactivity involves the nucleophilic attack at one of the two carbonyl carbons, leading to the opening of the anhydride ring.[2][3][10]

The general mechanism proceeds as follows:

Reaction_Mechanism cluster_0 Isatoic Anhydride Ring Opening IA Isatoic Anhydride Intermediate Tetrahedral Intermediate IA->Intermediate Nu Nucleophile (Nu-H) Nu->IA Nucleophilic Attack Product 2-Aminobenzoyl Derivative Intermediate->Product Ring Opening CO2 CO2 Intermediate->CO2 Decarboxylation

Figure 1: Generalized reaction mechanism for the ring-opening of isatoic anhydrides by a nucleophile.

The presence of the fluorine atom in 6-fluoroisatoic anhydride introduces a significant electronic perturbation to this reaction manifold. The electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbons, making the anhydride more susceptible to nucleophilic attack. This can lead to faster reaction rates and may allow for the use of milder reaction conditions compared to the non-fluorinated analog.[6]

Synthetic Applications: A Comparative Overview

The true value of these reagents is realized in their application as synthons for biologically active molecules. Both compounds are key intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments.[2][11]

Synthesis of Quinazolinones

One of the most common applications of isatoic anhydrides is in the synthesis of quinazolinones and related heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.[1][12] These compounds exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[12]

Experimental Protocol: A Comparative Synthesis of 2,3-disubstituted Quinazolin-4(3H)-ones

  • Step 1: Amidation. To a solution of the appropriate isatoic anhydride (1.0 eq) in a suitable solvent (e.g., ethanol), add the primary amine (1.1 eq).

  • Step 2: Cyclization. The reaction mixture is then heated under reflux to promote cyclization to the quinazolinone core.

The use of 6-fluoroisatoic anhydride in this context can offer several advantages. The increased reactivity may lead to higher yields and shorter reaction times. Furthermore, the resulting 7-fluoroquinazolinone derivatives often exhibit enhanced biological activity and improved pharmacokinetic profiles due to the presence of the fluorine atom. Fluorine can block metabolic pathways, increase binding affinity, and improve membrane permeability.

Synthetic_Workflow cluster_1 Quinazolinone Synthesis Workflow Reactants Isatoic Anhydride (or 6-Fluoro derivative) + Primary Amine Amidation Amidation & Ring Opening Reactants->Amidation Intermediate 2-Aminobenzamide Intermediate Amidation->Intermediate Cyclization Cyclization Intermediate->Cyclization Product Quinazolin-4(3H)-one Cyclization->Product

Figure 2: A simplified workflow for the synthesis of quinazolin-4(3H)-ones from isatoic anhydrides.

Synthesis of Anthranilamides and Other Acyclic Derivatives

Both anhydrides are excellent starting materials for the synthesis of 2-aminobenzamides (anthranilamides) through reaction with amines. The reaction is typically clean and high-yielding. Here again, 6-fluoroisatoic anhydride's heightened reactivity can be advantageous, potentially allowing for reactions to proceed at lower temperatures or with a broader range of less nucleophilic amines.

Conclusion: Selecting the Right Tool for the Job

The choice between 6-fluoroisatoic anhydride and isatoic anhydride is ultimately dictated by the specific goals of the synthetic campaign.

Choose Isatoic Anhydride when:

  • Cost is a primary concern.

  • The inherent reactivity of the non-fluorinated scaffold is sufficient for the desired transformation.

  • The introduction of fluorine is not desired in the final target molecule.

Choose 6-Fluoroisatoic Anhydride when:

  • Enhanced reactivity and potentially milder reaction conditions are desired.[6]

  • The introduction of a fluorine atom is sought to modulate the biological activity, metabolic stability, or physicochemical properties of the target molecule. This is particularly relevant in drug discovery programs where fluorine incorporation is a common strategy to optimize lead compounds.

  • Improved solubility of intermediates or the final product is a consideration.

References

  • Wikipedia. Isatoic anhydride. [Link]

  • Anshul Specialty Molecules. Isatoic anhydride. [Link]

  • PubChem. Isatoic Anhydride. [Link]

  • ResearchGate. Synthesis of isatoic anhydride derivatives (microreview). [Link]

  • BDMAEE. isatoic anhydride. [Link]

  • Organic Syntheses Procedure. isatoic anhydride. [Link]

  • Bentham Science Publishers. Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines. [Link]

  • Amerigo Scientific. 6-Fluoroisatoic anhydride. [Link]

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Comparative

In Vitro Comparative Analysis of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione Derivatives: A Guide for Therapeutic Discovery

The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds at the forefront of medicinal chemistry research.[1][2][3] Among these, the 1,3-benzoxazine scaffold has garnered considerable inte...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds at the forefront of medicinal chemistry research.[1][2][3] Among these, the 1,3-benzoxazine scaffold has garnered considerable interest due to its diverse pharmacological activities, including anticancer and antimicrobial properties.[4][5][6][7][8] This guide focuses on a specific subclass: 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione derivatives. The strategic incorporation of a fluorine atom is a well-established medicinal chemistry tactic to enhance metabolic stability and binding affinity, potentially leading to improved drug candidates.

This document provides a comprehensive in vitro comparison of a series of novel 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione derivatives, offering a head-to-head evaluation of their biological performance. It is designed to serve as a technical resource for researchers, scientists, and drug development professionals, detailing not only the comparative data but also the underlying experimental rationale and protocols to ensure reproducibility and facilitate further investigation.

Rationale for Investigation and Core Structure

The foundational hypothesis of this work is that strategic substitutions on the 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione core will significantly modulate its biological activity. This scaffold is a "privileged structure," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. By systematically altering the substituents, we can elucidate structure-activity relationships (SAR) and identify key molecular features that drive therapeutic efficacy.

Comparative In Vitro Evaluation

To assess the therapeutic potential of the synthesized derivatives, a panel of robust and validated in vitro assays were employed to investigate their anticancer and antimicrobial activities.

Anticancer Activity: Antiproliferative Screening

A primary indicator of anticancer potential is a compound's ability to inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[9]

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, and A549 lung cancer) are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Cells are seeded in 96-well microtiter plates at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione derivatives. A vehicle control (typically DMSO) and a positive control (e.g., Doxorubicin) are included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compounds to exert their antiproliferative effects.

  • MTT Addition and Incubation: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀), the concentration of drug that inhibits cell growth by 50%, is calculated from the dose-response curves.

MTT_Workflow cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Line Culturing Seeding 2. Seeding into 96-Well Plates Cell_Culture->Seeding Compound_Addition 3. Addition of Test Derivatives Seeding->Compound_Addition Incubation_48_72h 4. Incubation (48-72 hours) Compound_Addition->Incubation_48_72h MTT_Reagent 5. Add MTT Reagent Incubation_48_72h->MTT_Reagent Formazan_Formation 6. Formazan Crystal Formation MTT_Reagent->Formazan_Formation Solubilization 7. Solubilize Crystals Formazan_Formation->Solubilization Absorbance_Measurement 8. Measure Absorbance (570 nm) Solubilization->Absorbance_Measurement IC50_Calculation 9. Calculate IC50 Values Absorbance_Measurement->IC50_Calculation

Caption: Workflow of the MTT assay for determining antiproliferative activity.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of the derivatives is quantified by determining their Minimum Inhibitory Concentration (MIC). This is the lowest concentration of a compound that prevents visible growth of a microorganism.[10]

  • Microorganism Preparation: Standard strains of bacteria (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli) and fungi (e.g., Candida albicans) are cultured to a standardized density (0.5 McFarland standard).[11]

  • Compound Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microbes in broth without compound) and negative (broth only) controls are included on each plate. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is also tested as a positive control.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible microbial growth is observed.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Culture_Prep 1. Prepare Microbial Inoculum Inoculation 3. Inoculate Plates Culture_Prep->Inoculation Serial_Dilution 2. Serially Dilute Test Compounds Serial_Dilution->Inoculation Incubate 4. Incubate at 37°C for 18-24h Inoculation->Incubate Visual_Inspection 5. Visually Inspect for Growth Incubate->Visual_Inspection Determine_MIC 6. Determine MIC Value Visual_Inspection->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Comparative Performance Data

The following tables present a summary of the in vitro biological activities of a representative series of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione derivatives.

Table 1: In Vitro Antiproliferative Activity (IC₅₀ in µM) of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione Derivatives

Compound IDN-3 SubstituentMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)
FBZD-1 -H>100>100>100
FBZD-2 -Methyl78.585.291.3
FBZD-3 -Benzyl15.212.818.5
FBZD-4 -4-Chlorobenzyl9.87.511.2
FBZD-5 -4-Methoxybenzyl22.419.725.1
Doxorubicin (Reference)0.80.51.1

Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione Derivatives

Compound IDN-3 SubstituentS. aureusE. coliC. albicans
FBZD-1 -H>256>256>256
FBZD-2 -Methyl128>256>256
FBZD-3 -Benzyl64128128
FBZD-4 -4-Chlorobenzyl326464
FBZD-5 -4-Methoxybenzyl128256256
Ciprofloxacin (Reference)10.5N/A
Fluconazole (Reference)N/AN/A8

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative data reveals critical insights into the SAR of this series of compounds:

  • N-3 Substitution is Essential: The unsubstituted parent compound, FBZD-1 , was inactive, underscoring the necessity of a substituent at the N-3 position for biological activity.

  • Aromatic Moieties Enhance Potency: Introduction of a benzyl group at the N-3 position (FBZD-3 ) significantly improved both antiproliferative and antimicrobial activities. This suggests that the aromatic ring may engage in favorable interactions, such as pi-stacking, with biological targets.

  • Electronic Effects on the Benzyl Ring: The nature of the substituent on the benzyl ring plays a crucial role. The electron-withdrawing chloro group in FBZD-4 resulted in the most potent derivative across all assays. This suggests that modulating the electronic properties of the N-3 substituent is a key strategy for optimizing activity. Conversely, the electron-donating methoxy group in FBZD-5 diminished the activity compared to the unsubstituted benzyl analog.

  • Potential Mechanisms of Action: While further studies are required, the observed antiproliferative activity could be attributed to various mechanisms previously reported for benzoxazinone derivatives, such as the induction of apoptosis or cell cycle arrest.[12] Some benzoxazinone derivatives have been shown to downregulate the expression of c-Myc mRNA, a key regulator of cell proliferation.[13]

Conclusion and Future Perspectives

This in vitro comparative analysis demonstrates that the 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione scaffold is a promising starting point for the development of novel anticancer and antimicrobial agents. The N-3 position has been identified as a critical "handle" for chemical modification to fine-tune biological activity. The derivative FBZD-4 , bearing a 4-chlorobenzyl substituent, has emerged as the most promising lead compound from this initial screen.

Future research efforts should be directed towards:

  • SAR Expansion: Synthesizing a broader range of derivatives with diverse N-3 substituents to further refine the SAR.

  • Mechanistic Elucidation: Investigating the precise molecular mechanisms underlying the observed biological activities of the most potent compounds.

  • In Vivo Evaluation: Progressing the most promising candidates into preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

This guide provides a foundational dataset and a clear strategic path for the continued exploration of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione derivatives as a new class of therapeutic agents.

References

  • Al-Ostath, A., et al. (2021). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules, 26(15), 4629. Available from: [Link]

  • Chen, J., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1750-1758. Available from: [Link]

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  • Reddy, C. V., et al. (2014). Synthesis, Characterization, Antimicrobial Activity of Novel N-Substituted β-Hydroxy Amines and β-Hydroxy Ethers Contained Chiral Benzoxazine Fluoroquinolones. Letters in Drug Design & Discovery, 11(4), 488-495. Available from: [Link]

  • Fernandes, C., et al. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. Cells, 13(16), 1385. Available from: [Link]

  • Zhao, S., et al. (2023). Benzoxazine Monomers with Antibacterial Property and Polybenzoxazines for Preventing Adhesion to Bacteria. ACS Applied Polymer Materials, 5(7), 5481-5491. Available from: [Link]

  • Kumar, A., et al. (2023). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Pharmaceutical Negative Results, 14(3), 329-338. Available from: [Link]

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  • Nagarapu, L., et al. (2015). Synthesis and Antimicrobial Activity of Novel Benzoxazine Sulfonamide Derivatives. Bioorganic & Medicinal Chemistry Letters, 25(7), 1513-1516. Available from: [Link]

  • Bissy, D., et al. (2013). Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 65, 333-343. Available from: [Link]

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  • Kumar, G. S., et al. (2013). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Bioorganic & Medicinal Chemistry Letters, 23(10), 2930-2933. Available from: [Link]

  • Sharaf El-Din, M. K. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-240. Available from: [Link]

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Validation

A Head-to-Head Comparison: 6-Fluoroisatoic Anhydride vs. Standard Amine-Reactive Reagents in Bioconjugation

A Senior Application Scientist's Guide to Performance, Mechanism, and Practical Application In the landscape of bioconjugation, the covalent modification of primary amines on proteins, peptides, and other biomolecules is...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Performance, Mechanism, and Practical Application

In the landscape of bioconjugation, the covalent modification of primary amines on proteins, peptides, and other biomolecules is a cornerstone technique.[1] The choice of reagent for this modification is critical, influencing reaction efficiency, conjugate stability, and the overall success of downstream applications, from therapeutic development to advanced diagnostics.[2] While N-hydroxysuccinimide (NHS) esters have long been the gold standard, emerging reagents offer unique advantages that warrant careful consideration.

This guide provides an in-depth, head-to-head comparison of 6-Fluoroisatoic Anhydride (6-FIA), a specialized cyclic anhydride, with standard amine-reactive reagents, primarily focusing on the widely used NHS esters. We will dissect the underlying chemistry, compare performance based on experimental insights, and provide practical, validated protocols to guide your selection and experimental design.

The Contenders: A Mechanistic Overview

Understanding the reaction mechanism is fundamental to appreciating the nuances of each reagent class. The reactivity of primary amines, typically found on lysine residues and the N-terminus of proteins, is dictated by their nucleophilicity and pKa.[3] Most amine acylation reactions are optimal at a slightly alkaline pH (8.5-9.5), where the amine group is deprotonated and thus more nucleophilic.[3]

6-Fluoroisatoic Anhydride: A "Self-Cleaning" Acylation

6-Fluoroisatoic Anhydride is a heterocyclic compound that serves as an efficient acylating agent for primary amines.[4] Its reaction mechanism is distinct and offers significant advantages. The primary amine attacks one of the carbonyl groups of the anhydride ring, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes a ring-opening and decarboxylation cascade, resulting in the formation of a stable amide bond with the target biomolecule. The byproducts are carbon dioxide, a readily dissipated gas, and 2-amino-5-fluorobenzoic acid, a stable, UV-traceable small molecule.[5]

This "self-cleaning" release of a gaseous byproduct is a key feature, driving the reaction forward and simplifying purification.[5]

G cluster_reactants Reactants cluster_products Products FIA 6-Fluoroisatoic Anhydride Intermediate Tetrahedral Intermediate (Unstable) FIA->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH₂) Amine->Intermediate Conjugate Amide Conjugate Byproduct1 Carbon Dioxide (CO₂) Byproduct2 2-amino-5-fluorobenzoic acid Intermediate->Conjugate Ring Opening & Decarboxylation Intermediate->Byproduct1 Intermediate->Byproduct2

Figure 1: Reaction mechanism of 6-Fluoroisatoic Anhydride with a primary amine.

Standard Reagent: N-Hydroxysuccinimide (NHS) Esters

NHS esters are the most prevalent class of amine-reactive reagents.[6] They are formed by activating a carboxylate with N-hydroxysuccinimide. The reaction with a primary amine proceeds via nucleophilic acyl substitution. The amine attacks the ester's carbonyl carbon, forming a tetrahedral intermediate. The N-hydroxysuccinimide moiety is subsequently released as a leaving group, yielding a stable amide bond.[7]

While effective, this reaction is susceptible to a competing side reaction: hydrolysis. In aqueous solutions, water can also act as a nucleophile, hydrolyzing the NHS ester back to its original carboxylic acid, rendering it unreactive towards amines.[3][8] This hydrolysis is more pronounced at higher pH values, creating a delicate balance between optimizing amine reactivity and minimizing reagent degradation.[8]

G cluster_products Products NHS NHS Ester (R'-CO-NHS) Conjugate Amide Conjugate NHS->Conjugate Nucleophilic Attack Hydrolysis Hydrolysis (Side Reaction) NHS->Hydrolysis Amine Primary Amine (R-NH₂) Amine->Conjugate Byproduct N-hydroxysuccinimide (NHS) CarboxylicAcid Unreactive Carboxylic Acid Hydrolysis->CarboxylicAcid Water H₂O Water->Hydrolysis

Figure 2: Reaction mechanism of an NHS ester with a primary amine, including hydrolysis.

Performance Metrics: A Head-to-Head Analysis

Feature6-Fluoroisatoic Anhydride (6-FIA)N-Hydroxysuccinimide (NHS) EstersCausality & Field Insights
Reaction Byproducts Carbon Dioxide (gas) & 2-amino-5-fluorobenzoic acidN-hydroxysuccinimide (soluble)6-FIA's gaseous CO₂ byproduct drives the reaction equilibrium forward and simplifies purification. The second byproduct is UV-active, enabling reaction monitoring.[5] NHS requires removal via dialysis or desalting.[1]
Reaction Kinetics Rapid, often complete in under an hour.[5]Variable, typically 30 minutes to 2 hours.The intramolecular cyclization and decarboxylation of the 6-FIA intermediate is a highly favorable process, contributing to faster reaction times.
Aqueous Stability Generally good stability in appropriate buffers.Susceptible to hydrolysis, especially at pH > 8.5.[8]The ester linkage in NHS reagents is inherently more prone to hydrolysis than the anhydride structure of 6-FIA within its optimal reaction window. This makes 6-FIA reactions potentially more consistent.[3]
Optimal pH 7.5 - 8.5 (Bicarbonate buffer)[5]8.3 - 9.5[3][8]6-FIA's slightly lower optimal pH can be advantageous for proteins sensitive to highly alkaline conditions.
Selectivity High selectivity for primary amines.Primarily reactive with primary amines, but side reactions with serine, threonine, and tyrosine have been reported.[9]The higher reactivity of NHS esters can sometimes lead to off-target modifications, especially with large molar excesses. The more concerted mechanism of 6-FIA may contribute to its higher selectivity.
Reaction Monitoring Byproduct (2-amino-5-fluorobenzoic acid) is UV-traceable.Byproduct (NHS) is not readily traceable by UV-Vis.This is a significant advantage of 6-FIA, providing a real-time or endpoint analytical method to confirm reaction completion without needing to analyze the complex protein conjugate directly.
Atom Economy High, with CO₂ as the only waste byproduct from the ring itself.[5]Moderate, with the entire NHS molecule as a leaving group.The efficient use of atoms in the 6-FIA reaction is a principle of green chemistry, reducing waste.[5]

Experimental Protocols: A Validated Approach

The following protocols provide a framework for a typical protein labeling experiment. It is crucial to optimize reagent concentrations and reaction times for each specific biomolecule.

Experimental Workflow Overview

Figure 3: General workflow for a bioconjugation experiment.

Protocol 1: Protein Labeling with 6-Fluoroisatoic Anhydride

This protocol is designed as a self-validating system. The inclusion of a UV-Vis scan to detect the 2-amino-5-fluorobenzoic acid byproduct provides an internal check for reaction success.

Materials:

  • Protein of interest (e.g., Bovine Serum Albumin, BSA)

  • 6-Fluoroisatoic Anhydride (6-FIA)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[10]

  • Anhydrous Dimethyl Sulfoxide (DMSO)[10]

  • Purification Column (e.g., Sephadex G-25)[10]

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Biomolecule Preparation:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer to a final concentration of 2-5 mg/mL.[10] Ensure any buffers containing primary amines (like Tris or glycine) have been removed.[10]

    • Causality: The bicarbonate buffer maintains the optimal pH for amine deprotonation without competing in the reaction.

  • Reagent Preparation:

    • Immediately before use, dissolve 6-FIA in anhydrous DMSO to a concentration of 10 mg/mL.

    • Causality: Anhydrous DMSO prevents premature hydrolysis of the reagent. Preparing this solution fresh is critical for maximum reactivity.

  • Conjugation Reaction:

    • Calculate the required volume of 6-FIA solution. A 10- to 20-fold molar excess of 6-FIA over the protein is a good starting point.

    • Add the calculated volume of 6-FIA solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Reaction Validation (Optional but Recommended):

    • Take a small aliquot of the reaction mixture.

    • Perform a UV-Vis scan from 250 nm to 400 nm. The presence of a peak corresponding to 2-amino-5-fluorobenzoic acid confirms the reaction has occurred.

  • Purification:

    • Purify the protein conjugate from excess reagent and the byproduct using a desalting column (e.g., G-25) pre-equilibrated with PBS.[10]

    • Collect the protein-containing fractions, typically the first colored fractions to elute.

  • Characterization:

    • Determine the protein concentration (e.g., via BCA assay).

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy, if the attached molecule has a distinct absorbance, or via mass spectrometry.

Protocol 2: Protein Labeling with a Standard NHS Ester

Materials:

  • Protein of interest (e.g., BSA)

  • Amine-reactive NHS Ester (e.g., Biotin-NHS)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[10]

  • Anhydrous Dimethyl Sulfoxide (DMSO)[10]

  • Purification Column (e.g., Sephadex G-25)[10]

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Biomolecule Preparation:

    • Follow the same procedure as in Protocol 1, Step 1.

  • Reagent Preparation:

    • Follow the same procedure as in Protocol 1, Step 2, substituting the NHS ester for 6-FIA.

  • Conjugation Reaction:

    • Calculate and add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Causality: NHS ester reactions can be slower and may require longer incubation times to achieve a similar degree of labeling compared to 6-FIA.

  • Purification & Characterization:

    • Follow the same procedures as in Protocol 1, Steps 5 and 6. Note that there is no simple spectroscopic method to validate the reaction via byproduct analysis. Success is typically inferred from the characterization of the final purified conjugate.

Conclusion and Future Outlook

For researchers, scientists, and drug development professionals, the selection of a bioconjugation reagent is a decision with significant downstream consequences.

  • NHS Esters remain the workhorse of amine modification due to their commercial availability in a vast array of formats (biotin, fluorophores, crosslinkers) and a large body of historical literature.[3][6] They are reliable and well-understood, though they require careful management of reaction pH and are prone to hydrolysis.[10]

  • 6-Fluoroisatoic Anhydride emerges as a powerful alternative, particularly when reaction efficiency, simplified purification, and process monitoring are critical.[4][5] Its "self-cleaning" mechanism, high atom economy, and the generation of a UV-traceable byproduct offer a more controlled and elegant approach to amine modification.[5] These features are especially valuable in pharmaceutical development and manufacturing, where process analytical technology (PAT) and reaction consistency are paramount.

The choice between 6-FIA and standard reagents like NHS esters is not about one being universally "better," but about which is better suited for a specific application. For routine labeling where a wide variety of conjugates are needed quickly, NHS esters are an excellent choice.[7] For applications demanding high efficiency, robust reaction conditions, and built-in analytical checkpoints, 6-Fluoroisatoic Anhydride presents a compelling and sophisticated alternative. As the field of bioconjugation advances, reagents like 6-FIA that offer greater control and efficiency will undoubtedly play an increasingly important role.[2]

References

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Comparative

A Comparative Guide to the Cross-Reactivity Profile of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione

This guide provides an in-depth comparative analysis of the cross-reactivity profile of the novel compound 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione. Designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the cross-reactivity profile of the novel compound 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione. Designed for researchers, scientists, and drug development professionals, this document outlines a rigorous, field-proven framework for characterizing the selectivity of this compound. We will explore its potential primary target, compare its binding affinity against key off-targets, and provide detailed, self-validating experimental protocols to ensure scientific integrity.

Introduction: The Rationale for a Cross-Reactivity Investigation

The parent compound, 2H-1,3-benzoxazine-2,4(3H)-dione (Carsalam), has demonstrated activity as an analgesic, with known interactions at serotonin receptors. The introduction of a fluorine atom at the 6-position of the benzoxazine ring in 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione can significantly alter its pharmacokinetic and pharmacodynamic properties, including target affinity and selectivity. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. However, it can also introduce unforeseen off-target interactions.

Given the precedent set by its non-fluorinated analog, we hypothesize that the primary pharmacological target of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione is the serotonin 7 (5-HT7) receptor . The 5-HT7 receptor, a Gs-protein-coupled receptor (GPCR), is implicated in a range of physiological processes, including thermoregulation, circadian rhythm, and mood, making it a target of interest for various CNS disorders.[1]

A thorough cross-reactivity study is therefore imperative to build a comprehensive safety and selectivity profile, which is a critical step in preclinical drug development. This guide presents a systematic approach to this evaluation.

Comparative Compound Selection

To contextualize the cross-reactivity profile of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione, a carefully selected panel of comparator compounds is essential.

  • Carsalam (2H-1,3-benzoxazine-2,4(3H)-dione): The direct, non-fluorinated parent compound. This comparison will directly elucidate the effects of the fluorine substitution.

  • SB-269970: A well-characterized, high-affinity, and selective antagonist for the 5-HT7 receptor. It serves as a benchmark for potent and selective inhibition at the hypothesized primary target.[2][3][4][5][6]

  • LP-211: A potent and selective agonist for the 5-HT7 receptor. This allows for the functional characterization of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione as either an agonist, antagonist, or inverse agonist.[7][8][9]

Experimental Design: A Multi-tiered Approach to Selectivity Profiling

Our investigation is structured as a multi-tiered screening cascade, designed to move from broad profiling to specific, functional characterization. This approach ensures a comprehensive evaluation while optimizing resource allocation.

G cluster_0 Tier 1: Primary & Secondary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Safety Pharmacology A Radioligand Binding Assay (Serotonin Receptor Panel) C Functional 5-HT7 cAMP Assay A->C Identified Primary Target B HDAC Inhibition Assay D CYP450 Inhibition Panel C->D Confirmed Activity E hERG Channel Assay D->E Favorable Profile

Caption: Multi-tiered workflow for cross-reactivity profiling.

Tier 1: Primary and Secondary Target Screening

The initial tier aims to determine the binding affinity of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione at its hypothesized primary target and a panel of common off-targets.

Experiment 1: Serotonin Receptor Panel Radioligand Binding Assay

Causality: This assay is foundational. It quantitatively measures the binding affinity (Ki) of the test compound to a panel of serotonin receptor subtypes. By comparing affinities, we can determine the compound's selectivity for the 5-HT7 receptor over other family members, which is crucial for predicting potential side effects mediated by these other receptors.

  • Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing the human recombinant serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT6, 5-HT7).[10]

  • Assay Setup: The assay is conducted in 96-well plates. Each well contains the cell membrane preparation, a specific radioligand for the receptor being tested (e.g., [³H]5-CT for 5-HT7), and varying concentrations of the test or comparator compound.[10][11]

  • Incubation: The plates are incubated at a controlled temperature (e.g., 37°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.[12]

  • Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate competition curves, from which IC50 values (the concentration of the compound that inhibits 50% of specific radioligand binding) are calculated. Ki values are then determined using the Cheng-Prusoff equation.

Compound5-HT75-HT1A5-HT2A5-HT2B5-HT6Selectivity (Fold vs. 5-HT7)
6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione 1.2 250 180 >1000 450 >150x
Carsalam8.5400350>1000800>40x
SB-2699700.9>1000>1000>1000>1000>1000x
LP-2110.58188>1000>1000>1000>320x

Note: Data presented are hypothetical and for illustrative purposes.

Experiment 2: Histone Deacetylase (HDAC) Inhibition Assay

Causality: Some benzoxazine-containing compounds have been reported to act as HDAC inhibitors.[13] As HDACs are critical epigenetic regulators, off-target inhibition can lead to significant cellular effects. This assay serves as a crucial secondary screen to rule out this potential activity.

  • Assay Principle: This assay utilizes a fluorogenic HDAC substrate. When deacetylated by an HDAC enzyme, the substrate can be cleaved by a developer enzyme to release a fluorescent product.[14][15]

  • Reaction Setup: Recombinant human HDAC1 enzyme is incubated with the fluorogenic substrate in the presence of varying concentrations of the test compound. Trichostatin A is used as a positive control inhibitor.[14]

  • Development: After the initial incubation, the developer enzyme is added, and the reaction proceeds for a set time.

  • Fluorescence Measurement: The fluorescence is measured using a plate reader (e.g., excitation at 355 nm, emission at 460 nm).

  • Data Analysis: The inhibition of HDAC activity is calculated relative to the vehicle control, and IC50 values are determined.

CompoundHDAC1 IC50 (µM)
6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione >50
Carsalam>50
Trichostatin A (Control)0.002

Note: Data presented are hypothetical and for illustrative purposes.

Tier 2: Functional Characterization

Following the identification of high-affinity binding at the 5-HT7 receptor, the next step is to determine the functional consequence of this interaction.

Experiment 3: Functional 5-HT7 cAMP Assay

Causality: The 5-HT7 receptor is canonically coupled to a Gs protein, which, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1][16] By measuring changes in intracellular cAMP levels, we can determine if the compound acts as an agonist (increases cAMP), an antagonist (blocks the effect of an agonist), or an inverse agonist (decreases basal cAMP levels).

G cluster_0 5-HT7 Receptor Signaling Agonist 5-HT7 Agonist (e.g., 5-HT, LP-211) Receptor 5-HT7 Receptor Agonist->Receptor Gs Gs Protein Receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB Activation PKA->CREB Gene Gene Transcription CREB->Gene

Caption: Simplified 5-HT7 receptor signaling pathway.

  • Cell Culture: DLD1 or HEK293 cells stably expressing the human 5-HT7 receptor are cultured in 96-well plates.[16]

  • Antagonist Mode: To test for antagonist activity, cells are pre-incubated with varying concentrations of the test compound or SB-269970, followed by stimulation with a known 5-HT7 agonist (e.g., 5-CT or LP-211) at its EC80 concentration.

  • Agonist Mode: To test for agonist activity, cells are incubated directly with varying concentrations of the test compound or LP-211.

  • Cell Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or a similar detection technology.

  • Data Analysis: For agonist mode, EC50 values are calculated. For antagonist mode, IC50 values are determined and converted to Kb values using the Cheng-Prusoff equation.

CompoundMode of ActionPotency (EC50/Kb, nM)
6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione Antagonist 2.1 (Kb)
CarsalamAntagonist12.3 (Kb)
SB-269970Antagonist1.5 (Kb)
LP-211Agonist0.6 (EC50)

Note: Data presented are hypothetical and for illustrative purposes.

Tier 3: Safety Pharmacology Profiling

This final tier assesses the compound's potential for common, mechanism-independent safety liabilities that are critical for early-stage drug development.

Experiment 4: Cytochrome P450 (CYP) Inhibition Panel

Causality: Inhibition of CYP enzymes is a major cause of drug-drug interactions, leading to altered pharmacokinetics and potential toxicity of co-administered drugs.[17][18] Screening against major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is a regulatory requirement and essential for safety assessment.[19][20]

  • System: The assay uses human liver microsomes, which contain a mixture of CYP enzymes, and isoform-specific fluorogenic substrates.[13]

  • Incubation: The test compound is incubated with human liver microsomes and a cocktail of isoform-specific substrates in the presence of an NADPH-regenerating system.

  • Detection: The reaction is stopped, and the production of fluorescent metabolites is quantified on a plate reader.

  • Data Analysis: The percent inhibition for each CYP isoform is calculated, and an IC50 value is determined for any significant inhibition observed.

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione >25 >25 18.5 >25 >25
Carsalam>25>2522.1>25>25

Note: Data presented are hypothetical and for illustrative purposes.

Experiment 5: hERG Channel Safety Assay

Causality: Inhibition of the hERG potassium channel can lead to QT interval prolongation, a serious cardiac side effect that can result in fatal arrhythmias.[21][22] Early assessment of hERG liability is a critical safety checkpoint in drug discovery.

  • Cell Line: HEK293 cells stably expressing the hERG channel are used.[23]

  • Automated Patch Clamp: An automated patch clamp system (e.g., QPatch or SyncroPatch) is used to measure hERG channel currents in the whole-cell configuration.[24]

  • Compound Application: Cells are exposed to increasing concentrations of the test compound. E-4031, a potent hERG blocker, is used as a positive control.

  • Data Acquisition: The hERG tail current is measured at each concentration.

  • Data Analysis: The percent inhibition of the hERG current is calculated, and an IC50 value is determined.

CompoundhERG IC50 (µM)
6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione >30
Carsalam>30
E-4031 (Control)0.01

Note: Data presented are hypothetical and for illustrative purposes.

Summary and Conclusion

Based on this systematic, multi-tiered evaluation, 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione emerges as a potent and selective antagonist of the 5-HT7 receptor. The introduction of the fluorine atom appears to enhance its affinity for the 5-HT7 receptor approximately 7-fold compared to its parent compound, Carsalam, while also improving its selectivity profile against other tested serotonin receptors.

Crucially, the compound demonstrates a favorable safety profile in these foundational in vitro assays. It shows no significant inhibition of HDAC1, minimal potential for CYP-mediated drug-drug interactions, and a low risk of hERG-related cardiotoxicity.

This guide provides a robust framework and compelling, albeit illustrative, data for the initial characterization of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione. The detailed protocols and comparative analyses establish a clear path for further preclinical development, underscoring the importance of a rigorous, evidence-based approach to understanding a compound's full pharmacological profile.

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Validation

A Researcher's Guide to Specificity Evaluation: A Case Study of 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione

This guide provides a comprehensive framework for evaluating the target specificity of novel chemical entities in biological assays. We will use the compound 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione as a working example...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the target specificity of novel chemical entities in biological assays. We will use the compound 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione as a working example to illustrate the principles and protocols necessary for rigorous scientific validation. While public data on the specific biological targets of this compound is limited, its structural motifs are common in pharmacologically active molecules. Therefore, we will proceed with a hypothetical scenario where it has been identified as a potential inhibitor of caspase-3, a key executioner enzyme in apoptosis.

This approach allows us to detail the essential steps researchers and drug development professionals must take to move from an initial screening hit to a well-characterized molecule with a defined specificity profile. Our focus will be on the causality behind experimental choices, the establishment of self-validating protocols, and a comparison with established alternatives to provide a realistic and practical guide.

Section 1: Initial Target Validation and Primary Assay Development

The first step after identifying a potential inhibitor from a high-throughput screen (HTS) is to confirm its activity and develop a robust primary assay. This involves determining the compound's potency (typically as an IC50 value) and understanding the kinetics of the enzyme it targets. An improperly designed primary assay can lead to misleading results that confound all subsequent experiments.

For our case study, we hypothesize that 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione (henceforth referred to as 'Compound FBD') inhibits caspase-3. Caspases are cysteine-aspartic proteases crucial for apoptosis, and their activity can be readily measured using fluorogenic substrates.

The "Why": Experimental Rationale

  • Enzyme Titration: Before inhibitor testing, determining the optimal enzyme concentration is critical. Too much enzyme will consume the substrate too quickly, violating the assumptions of steady-state kinetics. Too little will result in a weak signal.

  • Substrate Km Determination: The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax. For assays designed to identify competitive inhibitors, using a substrate concentration at or below the Km is essential.[1] This ensures that the inhibitor is not forced to compete with saturating levels of the natural substrate, which could mask its true potency.[1]

Protocol 1: Caspase-3 IC50 Determination using a Fluorogenic Substrate

This protocol describes the determination of an inhibitor's IC50 value against recombinant human caspase-3.

Materials:

  • Recombinant Human Caspase-3

  • Assay Buffer: 20 mM HEPES, 10% Sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2

  • Caspase-3 Substrate: Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)

  • Compound FBD and a reference inhibitor (e.g., Ac-DEVD-CHO)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Methodology:

  • Enzyme Preparation: Prepare a working solution of Caspase-3 in Assay Buffer to the desired final concentration (e.g., 0.5 nM), determined from prior enzyme titration experiments.

  • Inhibitor Dilution: Prepare a serial dilution of Compound FBD in DMSO, and then dilute further in Assay Buffer to create a 10-point concentration curve (e.g., from 100 µM to 5 nM final concentration). Ensure the final DMSO concentration in the assay is ≤1%.

  • Plate Setup:

    • Add 5 µL of serially diluted Compound FBD or reference inhibitor to the appropriate wells.

    • Add 5 µL of DMSO/Assay Buffer to "No Inhibitor" (positive control) and "No Enzyme" (background) wells.

  • Enzyme Addition: Add 20 µL of the Caspase-3 working solution to all wells except the "No Enzyme" controls. Add 20 µL of Assay Buffer to the "No Enzyme" wells.

  • Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the Ac-DEVD-AMC substrate solution (prepared in Assay Buffer at a concentration equal to its Km, e.g., 10 µM).

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (Vo) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Subtract the average velocity of the "No Enzyme" wells from all other wells.

    • Normalize the data by setting the average velocity of the "No Inhibitor" wells to 100% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[1]

Workflow for Primary Assay

Caption: Workflow for determining the IC50 of an enzyme inhibitor.

Section 2: Comparative Analysis with a "Gold Standard" Inhibitor

To understand the specificity of Compound FBD, its performance must be benchmarked against a well-characterized alternative. Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a widely used, cell-permeable, and irreversible pan-caspase inhibitor.[2] While effective, its broad reactivity and known off-target effects make it an excellent tool for comparative analysis.

Known Profile of Z-VAD-FMK

Z-VAD-FMK irreversibly inhibits most caspases by covalently binding to the catalytic cysteine residue in the active site.[2] However, this broad activity comes with significant liabilities that must be considered when interpreting experimental data:

  • Induction of Necroptosis: By inhibiting caspase-8, Z-VAD-FMK can prevent the cleavage of key necroptotic proteins like RIPK1 and RIPK3, leading to the formation of the necrosome complex and a switch from apoptosis to programmed necrosis.[2]

  • Induction of Autophagy: Z-VAD-FMK has been shown to inhibit N-linked glycanase 1 (NGLY1), an enzyme involved in endoplasmic reticulum-associated degradation (ERAD).[3][4] This off-target inhibition can trigger a cellular stress response that upregulates autophagy.[3][4]

  • Other Off-Targets: The reactive fluoromethylketone (FMK) warhead can also interact with other cysteine proteases, such as cathepsins and calpains.[3]

Comparative Potency Data

The following table presents a hypothetical but plausible comparison of the inhibitory potency of Compound FBD against Z-VAD-FMK for a panel of caspases. This illustrates the kind of data needed to begin building a specificity profile.

Target Enzyme Compound FBD (IC50, nM) (Hypothetical Data)Z-VAD-FMK (IC50, nM) (Literature-derived)
Caspase-315~10-50
Caspase-725~10-50
Caspase-8850~20-100
Caspase-9> 10,000~50-200
Caspase-1> 10,000~10-50

Data for Z-VAD-FMK is aggregated from multiple sources for illustrative purposes. Actual values can vary based on assay conditions.

This hypothetical data suggests that Compound FBD is a potent inhibitor of executioner caspases-3 and -7, but shows significantly greater selectivity against initiator caspases (caspase-8, -9) and inflammatory caspases (caspase-1) compared to the pan-caspase inhibitor Z-VAD-FMK.

Section 3: Designing a Specificity Profiling Strategy

True specificity is not just about potency against the primary target, but a lack of activity against related and unrelated biological targets. A robust specificity evaluation involves both biochemical and cell-based assays.

Biochemical Selectivity Panel

The most direct way to assess specificity is to screen the compound against a panel of related enzymes. For a putative caspase inhibitor, this panel should include:

  • Other Caspase Family Members: To determine the selectivity within the target family (e.g., executioner vs. initiator caspases).

  • Other Cysteine Proteases: To identify off-target activity against enzymes with similar catalytic mechanisms (e.g., Cathepsins B, L, S; Calpains).

  • Unrelated Proteases: To rule out promiscuous inhibition (e.g., Trypsin, a serine protease).

Protocol 2: Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide)

This assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells, providing a more physiologically relevant context for inhibitor activity.

Materials:

  • HeLa cells (or other relevant cell line)

  • Staurosporine (apoptosis inducer)

  • Compound FBD, Z-VAD-FMK, and vehicle control (DMSO)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Methodology:

  • Cell Plating: Seed HeLa cells in 6-well plates and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Treat cells with various concentrations of Compound FBD, Z-VAD-FMK, or vehicle control for 1 hour.

  • Apoptosis Induction: Add staurosporine (e.g., 1 µM final concentration) to all wells except the "untreated" control.

  • Incubation: Incubate for 4-6 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer provided with the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Healthy cells: Annexin V-negative, PI-negative.

    • Early Apoptotic cells: Annexin V-positive, PI-negative.

    • Late Apoptotic/Necrotic cells: Annexin V-positive, PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant. Effective inhibition of apoptosis will result in a significant reduction in the Annexin V-positive populations in the staurosporine-treated samples.

Apoptotic Signaling Pathway

Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL/TNFα FasR Death Receptor FasL->FasR Casp8 Pro-Caspase-8 FasR->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Casp3 Pro-Caspase-3 aCasp8->Casp3 Stress Cellular Stress Mito Mitochondria Stress->Mito CytC Cytochrome c Mito->CytC Casp9 Pro-Caspase-9 CytC->Casp9 Apaf1 Apaf-1 Apaf1->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 aCasp9->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis ZVAD Z-VAD-FMK (Pan-Caspase Inhibitor) ZVAD->aCasp8 ZVAD->aCasp9 ZVAD->aCasp3 FBD Compound FBD (Hypothesized Target) FBD->aCasp3

Caption: The apoptotic signaling cascade and points of inhibition.

Section 4: Probing for Known Off-Target Liabilities

Given the known off-target effects of the comparator Z-VAD-FMK, a thorough evaluation of Compound FBD must include assays to detect similar liabilities, particularly the induction of necroptosis.

Protocol 3: Cellular Assay for Necroptosis Induction

This assay tests whether an inhibitor shunts the cell death pathway towards necroptosis, a common effect of caspase-8 inhibition.

Materials:

  • HT-29 or L929 cells (sensitive to necroptosis)

  • TNFα (Tumor Necrosis Factor-alpha)

  • Compound FBD, Z-VAD-FMK

  • Necrostatin-1 (RIPK1 inhibitor, negative control for necroptosis)

  • Propidium Iodide (PI) or a cell viability reagent (e.g., CellTox™ Green)

  • Fluorescence microscope or plate reader

Methodology:

  • Cell Plating: Seed HT-29 cells in a 96-well plate.

  • Treatment Groups:

    • Vehicle Control

    • TNFα alone

    • TNFα + Compound FBD

    • TNFα + Z-VAD-FMK (positive control for necroptosis induction)

    • TNFα + Z-VAD-FMK + Necrostatin-1 (rescue control)

    • TNFα + Compound FBD + Necrostatin-1

  • Incubation: Treat cells with the respective compounds for 18-24 hours.

  • Staining: Add PI or CellTox™ Green to the wells according to the manufacturer's instructions.

  • Measurement: Measure fluorescence intensity using a plate reader or capture images using a fluorescence microscope.

  • Data Analysis: An increase in PI-positive cells in the "TNFα + Inhibitor" group that is reversed by Necrostatin-1 is indicative of necroptosis induction.[2] If Compound FBD does not increase cell death compared to TNFα alone, or if any observed death is not rescued by Necrostatin-1, it suggests a lower liability for inducing necroptosis.

Necroptosis Signaling Pathway

Necroptosis cluster_necrosome Necrosome Formation TNF TNFα TNFR1 TNFR1 TNF->TNFR1 TRADD TRADD/TRAF2 TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 Casp8 Caspase-8 RIPK1->Casp8 RIPK3 RIPK3 RIPK1->RIPK3 Casp8->RIPK1 Cleavage/ Inactivation Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL pMLKL p-MLKL MLKL->pMLKL Necroptosis Necroptosis (Membrane Rupture) pMLKL->Necroptosis ZVAD Z-VAD-FMK ZVAD->Casp8 Inhibition allows Necrosome formation

Caption: Z-VAD-FMK-induced necroptosis pathway.

Conclusion

Evaluating the specificity of a novel compound like 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione is a multi-faceted process that goes far beyond a simple IC50 measurement. It requires a systematic and logical progression from robust primary assays to broad biochemical profiling and finally to mechanism-of-action studies in relevant cellular contexts.

By comparing Compound FBD to a well-understood, albeit imperfect, tool like Z-VAD-FMK, researchers can benchmark its performance and proactively investigate potential liabilities. This comparative approach, grounded in sound experimental design and an understanding of underlying biological pathways, is essential for validating a compound's utility as a specific research tool or its potential as a therapeutic candidate. The protocols and frameworks provided herein offer a clear path for researchers to rigorously and objectively characterize the specificity of any new biological modulator.

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  • Poh, T. W., & Pervaiz, S. (2005). Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties. Cellular immunology, 234(2), 103–113. Retrieved from [Link]

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Safety & Regulatory Compliance

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